3-Bromo-1H-indazol-4-amine
Description
Properties
IUPAC Name |
3-bromo-2H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVLRQMJKZIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646252 | |
| Record name | 3-Bromo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-25-5 | |
| Record name | 3-Bromo-2H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-1H-indazol-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-1H-indazol-4-amine
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2][3] This document details the physicochemical properties, spectroscopic profile, a plausible synthetic pathway, and key reactivity patterns of this compound. Furthermore, it explores its application as a versatile building block in the development of novel therapeutics and outlines critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this valuable synthetic intermediate.
Part 1: Core Physicochemical Properties and Characterization
A foundational understanding of a compound's physical and structural properties is paramount for its effective use in research and synthesis. This section outlines the key identifiers and characteristics of this compound.
Molecular Structure and Nomenclature
-
IUPAC Name: this compound
-
CAS Number: 885521-25-5[6]
The structure features a bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The key functional groups are a bromine atom at position 3 and a primary amine at position 4, which are crucial for its reactivity and utility as a synthetic intermediate.
Physical Properties
The macroscopic properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage methods.
| Property | Value | Source(s) |
| Appearance | Crystalline powder, off-white to brown/gray | [4] |
| Melting Point | 142-144 °C | [5] |
| Boiling Point | 431.3 ± 25.0 °C (Predicted) | [5] |
| Density | 1.867 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in common organic solvents | [4][5] |
Spectroscopic Profile (Expected)
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its spectroscopic features. A comprehensive characterization workflow would validate the identity and purity of synthesized this compound.
Caption: Standard workflow for spectroscopic validation.
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions. A broad singlet, which may shift depending on solvent and concentration, would appear for the two amine (-NH₂) protons. Another broad singlet for the indazole N-H proton is also expected.
-
¹³C NMR: The spectrum should display seven unique carbon signals. Signals for carbons bonded to bromine and nitrogen would be deshielded.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and the indazole N-H, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-N and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides unambiguous confirmation of the molecular formula.
Part 2: Synthesis and Chemical Reactivity
The utility of this compound stems from its synthetic accessibility and the strategic placement of reactive functional groups.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is an illustrative adaptation based on proven methodologies for analogous compounds.[2][10] Researchers should perform their own optimization.
Step 1: Synthesis of 3-Bromo-2-fluoro-6-nitrobenzonitrile
-
Rationale: This step introduces the bromine atom ortho to the fluorine. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a controlled source of electrophilic bromine, and the reaction conditions are chosen to achieve high regioselectivity.[10]
-
Procedure:
-
To a stirred solution of 2-fluoro-6-nitrobenzonitrile in concentrated sulfuric acid (96%) at 0-5 °C, add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Purify further by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) followed by cyclization and simultaneous reduction of the nitro group. Hydrazine acts as both the nucleophile to displace the fluoride and the reducing agent for the nitro group under the reaction conditions. The ortho-nitro group activates the fluoride for displacement.
-
Procedure:
-
Suspend 3-Bromo-2-fluoro-6-nitrobenzonitrile in an appropriate solvent such as ethanol or isopropanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
-
Chemical Reactivity
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective derivatization.
Caption: Reactivity hubs of this compound.
-
C-Br Bond: The bromine atom is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, respectively.[11]
-
Amine Group: The primary aromatic amine is a versatile functional handle. It can undergo acylation to form amides, alkylation, and diazotization to be converted into other functional groups.
-
Indazole Nitrogens: The N-H of the pyrazole ring can be alkylated or arylated, which can be important for modulating the biological activity and physicochemical properties of the final compound.
Part 3: Applications in Medicinal Chemistry
The 3-aminoindazole core is a well-established pharmacophore found in several approved drugs and clinical candidates.[1][2] this compound serves as an ideal starting point for accessing novel analogues of these important therapeutic agents.
Role as a Key Building Block
The dual functionality of the amine and bromo groups allows for a modular approach to drug design. Libraries of compounds can be rapidly synthesized by varying the reaction partners at these two sites, enabling extensive structure-activity relationship (SAR) studies. This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the indazole core often acts as a hinge-binding motif.[11]
Biologically Active Compounds Featuring the 3-Aminoindazole Scaffold
The therapeutic relevance of this structural class is demonstrated by its presence in a range of clinically important molecules.
| Compound | Therapeutic Area | Mechanism of Action | Source(s) |
| Linifanib | Oncology | Potent Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | [1][2] |
| Lenacapavir | Antiviral (HIV) | HIV-1 Capsid Inhibitor | [1][9][12] |
| GSK2636771 | Oncology | PI3Kβ Inhibitor | N/A |
| Entrectinib | Oncology | ALK, ROS1, and TRK Inhibitor | [3] |
This proven track record in drug development underscores the value of this compound as a precursor for discovering next-generation therapeutics.
Part 4: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with reactive chemical intermediates. This section provides essential guidance based on available safety data sheets for this and structurally related compounds.
Hazard Identification
This compound is classified with several hazards that require careful management.[8][13][14]
| Hazard Class | GHS Code | Signal Word & Statement | Pictogram |
| Acute Toxicity (Oral) | H302 | Warning: Harmful if swallowed | ❗ |
| Skin Irritation | H315 | Warning: Causes skin irritation | ❗ |
| Eye Irritation | H319 | Warning: Causes serious eye irritation | ❗ |
| STOT - Single Exposure | H335 | Warning: May cause respiratory irritation | ❗ |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating protocol ensures that risks are minimized through consistent and proper laboratory practices.
-
Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
First Aid Measures
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, seek medical attention.[4][16]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[16]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][16]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[14][15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep in a dark place under an inert atmosphere for long-term stability.[5] Store locked up.[4]
-
Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. The compound should be handled as hazardous waste.[14]
Conclusion
This compound is a high-value synthetic intermediate with strategically positioned functional groups that enable facile diversification. Its core structure is a cornerstone of modern medicinal chemistry, found in multiple targeted therapies for cancer and infectious diseases. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.
References
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ChemBK. (n.d.). 3-bromo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-1h-indazol-6-amine. Retrieved from [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-1h-indazol-7-amine. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Retrieved from [Link]
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Advanced ChemBlocks. (n.d.). 7-Bromo-4-chloro-1H-indazol-3-amine. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]
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Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
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Sharma, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(11), 1369. Retrieved from [Link]
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3-Bromo-1H-indazol-4-amine CAS number 885521-25-5
An In-Depth Technical Guide to 3-Bromo-1H-indazol-4-amine (CAS: 885521-25-5): A Key Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold
The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to engage with various biological targets through a range of interactions. Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][4][5] Within this important class of heterocycles, This compound emerges as a particularly valuable and versatile building block for drug discovery and development.
This technical guide provides an in-depth analysis of this compound, covering its chemical properties, a robust synthetic pathway, its critical applications in medicinal chemistry, and essential safety protocols. The strategic placement of a bromine atom at the 3-position and an amine group at the 4-position provides two orthogonal chemical handles for molecular elaboration, making it an ideal starting point for the synthesis of diverse compound libraries aimed at complex biological targets.
Physicochemical and Structural Properties
This compound is typically an off-white to brown crystalline powder.[6] Its core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.
| Property | Value | Source |
| CAS Number | 885521-25-5 | [7][8] |
| Molecular Formula | C₇H₆BrN₃ | [7] |
| Molecular Weight | 212.05 g/mol | [7] |
| Appearance | Off-white to brown to gray Crystalline Powder | [6] |
| Boiling Point | ~431.3°C at 760 mmHg (Predicted) | [6] |
| Density | ~1.87 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in common organic solvents | [6] |
| MDL Number | MFCD07781575 | [7][8] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="NH", pos="-0.8,0.6!"]; C3 [label="C", pos="-0.8,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.3,-0.6!"]; C5 [label="C", pos="2.1,0!"]; C6 [label="C", pos="2.1,1.2!"]; C7 [label="C", pos="1.3,1.8!"]; C7a [label="C", pos="0,1.8!"]; Br [label="Br", pos="-1.9,-1.2!"]; NH2 [label="NH₂", pos="1.3,-1.7!"];
// Bonds C3a -- N1 [len=1.5]; C3a -- N2 [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [style=invis]; // for positioning C3 -- Br [len=1.5]; C4 -- NH2 [len=1.5];
// Aromatic circle approximation A1 [label="", shape=point, pos="1.1,0.6!"]; A1 -- C3a [style=invis]; A1 -- C4 [style=invis]; A1 -- C5 [style=invis]; A1 -- C6 [style=invis]; A1 -- C7 [style=invis]; A1 -- C7a [style=invis]; }
Caption: 2D Structure of this compound.
Synthesis and Purification: A Validated Approach
While multiple synthetic routes to substituted indazoles exist, a reliable and scalable pathway to this compound proceeds through a two-step sequence starting from the commercially available 4-Nitro-1H-indazole. This method involves an initial regioselective bromination followed by the reduction of the nitro group.
Overall Synthetic Workflow
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An In-Depth Technical Guide to the Physical Properties of 3-Bromo-1H-indazol-4-amine
Introduction
3-Bromo-1H-indazol-4-amine is a heterocyclic amine that is gaining significant interest within the drug discovery and development landscape. Its indazole core is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitution pattern of a bromine atom at the 3-position and an amine group at the 4-position offers a unique scaffold for the design of novel therapeutic agents. As researchers and drug development professionals increasingly work with this molecule, a comprehensive understanding of its fundamental physical properties is paramount for its effective handling, formulation, and progression through the development pipeline.
This technical guide provides a detailed overview of the core physical properties of this compound (CAS No: 885521-25-5), offering both compiled data and field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.
Core Physical and Chemical Properties
A foundational understanding of a compound's physical characteristics is the bedrock of its successful application in research and development. The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is available from commercial suppliers, experimentally determined values from peer-reviewed literature are sparse. The protocols detailed in the subsequent sections provide a robust framework for obtaining these critical parameters in a laboratory setting.
| Property | Value | Source/Method |
| Chemical Structure | ![]() | - |
| CAS Number | 885521-25-5 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Solid. The color can range from off-white to brown or gray, which may be indicative of purity. | [3] |
| Melting Point | 142-144 °C (for the isomer 4-Bromo-1H-indazol-3-amine, CAS 914311-50-5) | [4] |
| Boiling Point | Predicted: 431.3 ± 25.0 °C (for the isomer 4-Bromo-1H-indazol-3-amine, CAS 914311-50-5) | [4] |
| Solubility | Slightly soluble in water. Likely soluble in organic solvents such as DMSO and methanol. | [4] |
| pKa | Data not available. | - |
Note on Isomeric Specificity: It is crucial to distinguish this compound (CAS 885521-25-5) from its isomer 4-Bromo-1H-indazol-3-amine (CAS 914311-50-5)[2][5]. While structurally similar, their physical and chemical properties may differ. The melting and boiling point data presented here are for the isomer and should be used as an estimate until experimental data for this compound is available.
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.
Workflow for Comprehensive Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance. The capillary method is a widely accepted and reliable technique for this determination.
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range. This provides a target for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Solubility Determination (Equilibrium Shake-Flask Method)
Rationale: Understanding a compound's solubility in various solvents is critical for its use in synthesis, purification, formulation, and biological assays. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4), and organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile).
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. NMR, FT-IR, and Mass Spectrometry are cornerstones of modern chemical analysis.
Protocol for ¹H and ¹³C NMR:
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. These data provide detailed information about the molecular structure.
Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the FT-IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=C stretches of the aromatic rings, C-Br stretch).
Protocol (Electron Ionization - EI or Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically vaporized before ionization. For ESI-MS, the sample is introduced as a liquid.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak (M⁺) and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity)[6].
Thermal Stability and Polymorphism Analysis
Rationale: Assessing the thermal stability and identifying potential polymorphic forms are critical for drug development, as these can impact the compound's bioavailability, manufacturability, and shelf-life.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.
-
Instrument Setup: Program the TGA instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the change in mass of the sample as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram to identify the onset of decomposition and any weight loss events corresponding to the loss of volatiles or degradation.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min).
-
Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram for endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization, decomposition). The presence of multiple melting peaks or other thermal events can indicate polymorphism.
Safety and Handling
Hazard Identification (based on isomer data):
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Some sources recommend storage under an inert atmosphere and protected from light[5].
The following diagram outlines the key safety considerations when working with bromo-amino-indazoles.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While some physical data remains to be experimentally determined for this specific compound, the detailed protocols provided herein offer robust and reliable methods for their acquisition. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of high-quality data, facilitating the informed and efficient progression of this promising molecule in their research and development endeavors. The emphasis on safety and proper handling procedures further ensures a secure and effective working environment.
References
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A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Online]. Available: [Link]
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Melting point determination. University of Alberta. [Online]. Available: [Link]
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Experiment (1) Determination of Melting Points. (2021). [Online]. Available: [Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Online]. Available: [Link]
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Mass spectra - the M+2 peak. Chemguide. [Online]. Available: [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). [Online]. Available: [Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. (2020). [Online]. Available: [Link]
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DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Online]. Available: [Link]
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Calorimetry for polymorph detection. European Pharmaceutical Review. (2007). [Online]. Available: [Link]
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Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2008). [Online]. Available: [Link]
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3-bromo-1-methyl-1H-indazol-4-amine. ChemBK. [Online]. Available: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). [Online]. Available: [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Online]. Available: [Link]
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4-Bromo-1H-indazol-3-amine. 化學材料 - 景明化工. [Online]. Available: [Link]
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An In-depth Technical Guide to 3-Bromo-1H-indazol-4-amine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it an attractive core for the design of therapeutic agents targeting a diverse range of enzymes and receptors. Among the various substituted indazoles, 3-Bromo-1H-indazol-4-amine emerges as a valuable, yet less extensively documented, building block for the synthesis of complex molecules in drug discovery programs. The strategic placement of the bromine atom at the 3-position and the amine group at the 4-position offers orthogonal handles for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic strategies pertinent to this compound, offering insights for its effective utilization in research and development.
Molecular Structure and IUPAC Nomenclature
The definitive identification of a chemical entity is paramount for scientific rigor. The structural representation and internationally recognized nomenclature for this compound are presented below.
IUPAC Name: this compound[2]
Molecular Formula: C₇H₆BrN₃[3]
Molecular Weight: 212.05 g/mol [3]
The molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at the C3 position of the pyrazole ring, and an amine group is attached to the C4 position of the benzene ring.
Molecular Structure of this compound
A 2D representation of the this compound molecule.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified spectroscopic data is not widely published.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| CAS Number | 885521-25-5 | [3][4] |
| Boiling Point (Predicted) | 431.3±25.0 °C | [5] |
| Density (Predicted) | 1.867±0.06 g/cm³ | [5] |
| Appearance | Off-white to brown to gray crystalline powder (for related isomers) | [6] |
| Solubility | Slightly soluble (for related isomers) | [6] |
Spectroscopic Characterization (Predicted and Analog-Based)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the amine and the indazole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and amino substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the indazole core. The carbons attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, as well as aromatic C-H and C=C stretching vibrations.
Synthesis of this compound
Proposed Synthetic Pathway: Bromination of 1H-Indazol-4-amine
A potential route to this compound is the direct bromination of 1H-indazol-4-amine. The directing effects of the fused pyrazole ring and the amino group will influence the regioselectivity of the bromination.
Synthetic Workflow
Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Adapted from the synthesis of a related bromoindazole)
The following protocol is adapted from established procedures for the bromination of indazole derivatives and should be optimized for the specific synthesis of this compound.
Materials and Reagents:
-
1H-Indazol-4-amine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1H-indazol-4-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the mixture with water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a source of electrophilic bromine for the substitution reaction.
-
Anhydrous DMF: DMF is a polar aprotic solvent that can dissolve the starting material and facilitate the reaction. The use of an anhydrous solvent is crucial to prevent unwanted side reactions.
-
Low Temperature: The reaction is initiated at a low temperature to control the exothermicity and improve the regioselectivity of the bromination.
-
Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting material or product.
Applications in Drug Discovery and Development
Substituted indazoles, including bromo-amino indazoles, are key intermediates in the synthesis of a wide array of pharmacologically active molecules.[7] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[8] The bromine atom at the C3 position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The amino group at the C4 position can be readily derivatized to form amides, sulfonamides, or participate in other coupling reactions to modulate the compound's properties and biological activity.
Potential Therapeutic Targets:
The indazole scaffold has been successfully employed in the design of inhibitors for various kinases, including, but not limited to:
-
Tyrosine kinases
-
Serine/threonine kinases
-
Janus kinases (JAKs)
-
Polo-like kinases (PLKs)
The development of novel derivatives from this compound could lead to the discovery of potent and selective inhibitors for these and other important drug targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The following information is based on data for structurally related compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should be consulted for comprehensive safety information.
Hazard Statements (based on related compounds):
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Precautionary Statements (based on related compounds):
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Store in a well-ventilated place. Keep container tightly closed.[10]
-
Store locked up.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when generating dust.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound represents a strategically important building block for the synthesis of novel compounds in drug discovery. While detailed experimental data for this specific isomer is not abundant in the public domain, this guide provides a foundational understanding of its molecular structure, physicochemical properties, and potential synthetic routes based on established chemical principles and data from closely related analogs. By leveraging the reactivity of its bromine and amine functionalities, researchers can effectively incorporate this versatile scaffold into their synthetic campaigns to explore new chemical space and develop innovative therapeutic agents. As with all research endeavors, careful experimental design, optimization, and thorough characterization are paramount for successful outcomes.
References
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Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
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Babu Boga, V. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4487. [Link]
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Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4079. [Link]
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Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]
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Manna, F., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(72), 44265-44276. [Link]
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Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), ROS1, and Tropomyosin-Related Kinase (TRK) Inhibitor. Journal of Medicinal Chemistry, 59(8), 3392-3408. [Link]
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N-(4-Pyrimidinyl)-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251. [Link]
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Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. (2020). Organic Letters, 22(1), 238-243. [Link]
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Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. (2018). Organic Letters, 20(21), 6828-6832. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). The Journal of Organic Chemistry, 83(15), 8235-8245. [Link]
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3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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3-bromo-1h-indazol-7-amine (C7H6BrN3). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]
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This compound | C7H6BrN3 | CID 24728194. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Physicochemical Properties: The Foundation of Solubility
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1H-indazol-4-amine
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in the discovery pipeline. Poor solubility can hinder biological screening, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.[1][2][3] This guide provides a comprehensive overview of the solubility profile of this compound, a heterocyclic amine of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this guide will equip you with the necessary theoretical framework and practical methodologies to determine its solubility profile. We will delve into its physicochemical properties, proven experimental protocols for solubility determination, and the interpretation of the resulting data.
The inherent physicochemical properties of a molecule are the primary determinants of its solubility.[2] For this compound (CAS: 885521-89-1), while experimental data is sparse, we can infer its likely characteristics from closely related analogs and computational predictions.
Table 1: Predicted Physicochemical Properties of a Related Compound, 3-bromo-1-methyl-1H-indazol-4-amine
| Property | Predicted Value | Source |
| Molar Mass | 226.07 g/mol | [4] |
| Density | 1.76 ± 0.1 g/cm³ | [4] |
| Boiling Point | 378.4 ± 22.0 °C | [4] |
| pKa | 2.51 ± 0.10 | [4] |
These predicted values for a methylated analog suggest that this compound is a relatively small molecule with a basic functional group (amine). The predicted low pKa suggests that the amine group is weakly basic. The presence of the bromine atom and the indazole core contributes to its overall lipophilicity. Generally, indazole derivatives are known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] A Safety Data Sheet for a related compound, 3-AMINO-4-BROMO-1H-INDAZOLE, describes its solubility as "Slightly soluble".[6]
Determining Aqueous Solubility: Kinetic vs. Thermodynamic Approaches
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts absorption and distribution in the body.[2][3] Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[1][7]
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[1][2][8][9] It is a measure of how quickly a compound precipitates out of solution and is useful for early-stage compound assessment.[1][2]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium.[3][7][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3][10] This measurement is crucial for lead optimization and formulation development.[1][2]
Experimental Protocol: Kinetic Solubility Determination
The following protocol outlines a common method for determining the kinetic solubility of a compound like this compound using nephelometry, which measures light scattering from undissolved particles.[2][8]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[8]
-
Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[1][8]
-
Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[1][8]
Caption: Workflow for Kinetic Solubility Determination.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The following protocol is a typical procedure.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).[7][10]
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][10]
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[1]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][7]
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility in Organic Solvents
Table 2: Expected Solubility of this compound in Common Organic Solvents
| Solvent | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, commonly used for stock solutions.[5] |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, often used in synthesis.[5] |
| Methanol / Ethanol | Moderate to High | Polar protic solvents, capable of hydrogen bonding. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane (DCM) | Low to Moderate | Less polar than the above solvents. |
| Hexanes / Heptane | Low | Nonpolar solvents. |
To experimentally determine the solubility in these solvents, a similar thermodynamic solubility protocol can be followed, where an excess of the solid is equilibrated with the solvent, and the concentration of the saturated solution is measured.
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors:
-
pH: The amine group in the molecule is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[3]
-
Temperature: Solubility is generally temperature-dependent, although the effect can vary. For most solids, solubility increases with temperature.
-
Co-solvents: The addition of organic co-solvents to aqueous solutions can significantly increase the solubility of poorly soluble compounds.[2]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[10] The thermodynamic solubility measurement should ideally be performed on the most stable crystal form.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data is limited, the provided protocols for kinetic and thermodynamic solubility determination offer a clear path for researchers to generate this critical information. A thorough characterization of its solubility in aqueous and organic solvents, along with an understanding of the factors that influence it, is paramount for the successful progression of this compound in any research and development program. The next logical steps would be to perform the described experiments to generate quantitative solubility data and to investigate the pH-solubility profile to better predict its behavior in biological systems.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
-
ChemBK. 3-bromo-1-methyl-1H-indazol-4-amine - Physico-chemical Properties.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
BioDuro. ADME Solubility Assay.
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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Protocols.io. In-vitro Thermodynamic Solubility.
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ChemicalBook. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet.
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ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.
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biological significance of 3-aminoindazole scaffold
An In-Depth Technical Guide to the Biological Significance of the 3-Aminoindazole Scaffold
Authored by a Senior Application Scientist
Abstract
The 3-aminoindazole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the domain of oncology.[1][2] Its unique structural and electronic properties enable it to serve as an efficient "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive overview of the 3-aminoindazole core, detailing its mechanism of action, diverse therapeutic applications, and the key experimental workflows used to validate its biological activity. We will delve into the synthetic strategies that allow for molecular diversification, the specific assays used to quantify target engagement and cellular effects, and the rationale behind these experimental designs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.
The 3-Aminoindazole Scaffold: A Privileged Kinase Hinge-Binder
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a versatile template in drug design.[3][4] The addition of an amino group at the 3-position transforms it into a powerful pharmacophore. The primary reason for its "privileged" status lies in the ability of the 3-amino group and the adjacent pyrazole nitrogen to form a bidentate hydrogen-bonding pattern with the "hinge" region of the ATP-binding pocket of protein kinases.[1] This interaction mimics the adenine portion of ATP, allowing these molecules to act as competitive inhibitors.
Mechanism of Action: Targeting the Kinase "DFG-out" Conformation
Many potent 3-aminoindazole-based inhibitors are classified as "Type II" inhibitors. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation.[5][6] This is significant because the DFG-out conformation presents an additional hydrophobic pocket, which can be exploited to achieve greater inhibitor potency and selectivity. The 3-aminoindazole scaffold serves as an excellent anchor in the hinge region, allowing chemists to append larger moieties that can access and occupy this allosteric site.[5] This strategy has been instrumental in developing inhibitors that can overcome acquired resistance to earlier-generation drugs, particularly those targeting the "gatekeeper" residue.[5]
Caption: General Synthetic Workflow for 3-Aminoindazole Kinase Inhibitors.
Detailed Protocol: Synthesis of a 3-amino-1H-indazol-6-yl-benzamide
This protocol is adapted from a reported synthesis of potent FLT3/PDGFRα inhibitors and serves as a representative example. [5] Step 1: Synthesis of 3-Amino-6-bromo-1H-indazole (Intermediate 1)
-
Reactants: 4-Bromo-2-fluorobenzonitrile, Hydrazine hydrate.
-
Procedure: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in pyridine, add hydrazine hydrate (3.0 eq).
-
Conditions: Heat the mixture at 100 °C for 16 hours in a sealed vessel.
-
Workup: After cooling, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 3-amino-6-bromo-1H-indazole intermediate.
-
Causality: The ortho-fluorine is an excellent leaving group for nucleophilic aromatic substitution by hydrazine, which subsequently undergoes intramolecular cyclization to form the stable indazole ring.
Step 2: Acylation of the 3-Amino Group (Intermediate 2)
-
Reactants: Intermediate 1, Cyclopropanecarbonyl chloride.
-
Procedure: Dissolve Intermediate 1 (1.0 eq) in tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Conditions: Add triethylamine (1.2 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the acylated intermediate.
-
Causality: Acylation protects the 3-amino group and introduces a key structural element for kinase interaction. Triethylamine acts as a base to neutralize the HCl byproduct.
Step 3: Suzuki Coupling (Intermediate 3)
-
Reactants: Intermediate 2, 3-Ethoxycarbonylphenylboronic acid, Pd(PPh3)4, Sodium Carbonate.
-
Procedure: To a mixture of Intermediate 2 (1.0 eq), 3-ethoxycarbonylphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Conditions: Degas the mixture with argon, then heat to 90 °C for 12 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by column chromatography to yield the Suzuki product.
-
Causality: The palladium catalyst facilitates the coupling of the aryl bromide with the boronic acid, creating a new carbon-carbon bond and introducing the benzamide "tail" region of the inhibitor.
Step 4: Final Amide Formation (Final Product)
-
Reactants: Intermediate 3, Lithium hydroxide, N-(2-(diethylamino)ethyl)amine, HATU.
-
Procedure: First, hydrolyze the ester of Intermediate 3 using lithium hydroxide in a THF/water mixture. Acidify to precipitate the carboxylic acid.
-
Conditions: Dissolve the resulting acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.2 eq), diisopropylethylamine (2.0 eq), and the desired amine (e.g., N-(2-(diethylamino)ethyl)amine, 1.1 eq). Stir at room temperature for 6 hours.
-
Workup: Dilute with water and extract with ethyl acetate. Purify by chromatography to obtain the final inhibitor.
-
Causality: The ester is hydrolyzed to a carboxylic acid, which is then activated by the coupling agent HATU to facilitate amide bond formation with the final amine, adding a solubilizing group to the molecule.
Biological Evaluation Workflow
A hierarchical screening cascade is essential to characterize the biological activity of newly synthesized 3-aminoindazole derivatives.
Caption: Hierarchical Workflow for Biological Evaluation.
Protocol: In Vitro Anti-Proliferative MTT Assay
This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50). [7]
-
Cell Plating: Seed cancer cells (e.g., K562 for CML, A549 for NSCLC) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 3-aminoindazole test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the GI50 value.
-
Self-Validation: Running a known active compound as a positive control validates that the assay system is responsive. The vehicle control sets the baseline for 100% growth. Comparing activity in a kinase-dependent cell line versus a parental line (e.g., Ba/F3 expressing BCR-ABL vs. parental Ba/F3) confirms on-target activity versus general cytotoxicity. [5]
Conclusion and Future Perspectives
The 3-aminoindazole scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region provides a stable anchor from which medicinal chemists can build molecules with high potency and selectivity. The successful development of drugs like Entrectinib highlights the clinical translatability of this scaffold.
Future efforts will likely focus on expanding the therapeutic reach of 3-aminoindazole derivatives beyond oncology into areas like neuroinflammation and infectious diseases. Furthermore, the development of novel synthetic methodologies to access more diverse and complex 3-aminoindazole analogues will continue to be a priority, paving the way for the next generation of highly specific and effective medicines.
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Title: Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles Source: J-Stage URL: [Link]
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Title: Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold Source: PubMed URL: [Link]
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Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor Source: PubMed URL: [Link]
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Title: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles Source: datapdf.com URL: [Link]
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Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit Source: PubMed URL: [Link]
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Title: Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives Source: IDEAS/RePEc URL: [Link]
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Title: Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity Source: ResearchGate URL: [Link]
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Title: Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: PubMed URL: [Link]
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Title: Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles Source: ResearchGate URL: [Link]
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Introduction: Unveiling the Potential of a Privileged Scaffold
An In-Depth Technical Guide to 3-Bromo-1H-indazol-4-amine as a Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, This compound has emerged as a particularly versatile and powerful building block.
This guide provides an in-depth technical exploration of this compound, moving beyond simple reaction schemes to explain the underlying principles and strategic considerations for its use. We will delve into its fundamental properties, core reactivity, and its pivotal role in the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights presented herein are designed to empower researchers to effectively harness the synthetic potential of this valuable intermediate.
Section 1: Core Properties and Safe Handling
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful and safe application in any synthetic campaign.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 885521-25-5 | [2] |
| Molecular Formula | C₇H₆BrN₃ | [2][3] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Off-white to brown or gray crystalline powder | [4] |
| Solubility | Slightly soluble in common organic solvents | [4] |
| MDL Number | MFCD07781575 | [2] |
Safety, Handling, and Storage
As with any halogenated aromatic amine, proper safety protocols are essential when handling this compound.
-
Hazard Identification : This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]
-
Handling Precautions : Avoid breathing dust, fumes, or vapors.[4][5] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]
-
First Aid :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5]
-
In Case of Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[5]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
Section 2: The Synthetic Utility: A Tale of Two Handles
The synthetic power of this compound lies in its bifunctional nature. The bromine atom at the C3 position and the amine group at the C4 position serve as orthogonal synthetic "handles," allowing for sequential and regioselective elaboration of the indazole core.
Caption: Orthogonal reactive sites on the this compound scaffold.
Reactions at the C3-Bromo Position: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The electron-deficient nature of the pyrazole ring makes the C3-bromo substituent an ideal substrate for palladium-catalyzed cross-coupling reactions. This is the most common and powerful strategy for derivatizing this building block.
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at the C3 position. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with N-H free indazoles which can sometimes inhibit catalyst activity.[8]
Causality Behind Experimental Choices:
-
Catalyst System : A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern systems often employ a Pd(II) precatalyst (like Pd(OAc)₂) with a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]
-
Base : An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary to activate the boronic acid and facilitate the transmetalation step.[9][10] Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent : A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[9]
-
Temperature : Reactions are often heated, frequently using microwave irradiation to shorten reaction times and improve yields.[9]
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reagent Charging : In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and RuPhos (0.10 eq).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inerting : Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.
-
Reaction : Place the vial in a microwave reactor and heat to 120-140°C for 30-60 minutes, or heat conventionally at 100°C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the 3-aryl-1H-indazol-4-amine product.
The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines to the C3 position, forming a C-N bond where classical SₙAr reactions would fail.[11][12]
Causality Behind Experimental Choices:
-
Catalyst System : This reaction is highly dependent on the ligand used. Sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos) or N-heterocyclic carbenes (NHCs) are essential for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[11][13][14]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It is strong enough to deprotonate the amine nucleophile (or the N-H of the intermediate palladium complex) without competing in the reaction.[11]
-
Solvent : Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.[12][15]
Detailed Protocol: Buchwald-Hartwig Amination
-
Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., tBuDavePhos, 0.08 eq).
-
Reagent Addition : Add this compound (1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent and Nucleophile : Add anhydrous toluene, followed by the amine coupling partner (1.2 eq).
-
Reaction : Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup : After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Reactions at the C4-Amino Group: The Nucleophilic Center
The primary amine at the C4 position is a versatile nucleophile, readily participating in acylation, sulfonylation, and other reactions to build complexity.
-
Amide Bond Formation : The C4-amine can be coupled with carboxylic acids (using standard coupling reagents like HATU or EDCI) or reacted directly with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to form amides.
-
Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine yields the corresponding sulfonamides. This is a common modification in medicinal chemistry to modulate physicochemical properties.[10][16]
Section 3: Application in Drug Discovery - The Kinase Inhibitor Paradigm
The 1H-indazole scaffold is a superb "hinge-binder" for ATP-competitive kinase inhibitors. The N1-H acts as a hydrogen bond donor and the N2 nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.
This compound is a foundational building block for many such inhibitors. The synthetic strategy typically involves:
-
C3-Arylation : A Suzuki coupling installs a substituted aryl group at the C3 position, which often extends into a hydrophobic pocket of the kinase active site.
-
C4-Derivatization : The C4-amino group is functionalized, often with an amide or sulfonamide that projects towards the solvent-exposed region, providing a handle for tuning solubility and cell permeability.
This strategy has been successfully applied in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Akt.[16][17]
Caption: General pharmacophore model for an indazole-based kinase inhibitor.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactive sites—the C3-bromo group for cross-coupling and the C4-amino group for nucleophilic additions—provide a reliable and flexible platform for constructing complex molecular architectures. As demonstrated by its widespread use in the synthesis of kinase inhibitors and other biologically active molecules, a deep understanding of its reactivity and handling is a significant asset for any researcher in the fields of organic synthesis and drug discovery.
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"Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines." ResearchGate. N.p., n.d. Web. [Link].
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"Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PMC. 12 Sep. 2025. Web. [Link].
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"Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." MDPI. 8 May 2023. Web. [Link].
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"Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." PubMed Central. N.p., n.d. Web. [Link].
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"Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant." Taylor & Francis Online. 20 Jul. 2023. Web. [Link].
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacological Activities of Indazole Derivatives
Abstract
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of pharmacologically active compounds. This technical guide provides an in-depth exploration of the significant pharmacological activities exhibited by indazole derivatives, with a focus on their applications in oncology, inflammation, infectious diseases, and neurology. We will delve into the key mechanisms of action, present detailed experimental protocols for their evaluation, and summarize critical structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the indazole core.
The Indazole Moiety: A Foundation for Diverse Bioactivity
Indazole, existing in two primary tautomeric forms (1H-indazole and 2H-indazole), offers a versatile template for chemical modification. The arrangement of its nitrogen atoms allows for diverse substitution patterns, profoundly influencing the molecule's physicochemical properties and its interaction with biological targets.[1] This adaptability has led to the successful development of several FDA-approved drugs containing the indazole scaffold, including the anticancer agents Axitinib and Pazopanib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron.[2][3][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Indazole derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[5][6][7][8]
Mechanism of Action: Inhibition of Tyrosine Kinases
A key mechanism underlying the anticancer effects of many indazole derivatives is the inhibition of tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][9][10] VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[9][10] By blocking the ATP-binding site of VEGFR-2, indazole-based inhibitors prevent its phosphorylation and downstream signaling, thereby impeding tumor neovascularization.[4]
Signaling Pathway: VEGFR-2 Inhibition by Indazole Derivatives
Caption: VEGFR-2 signaling cascade and its inhibition by indazole derivatives.
Induction of Apoptosis
Beyond kinase inhibition, certain indazole derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family.[11] Specifically, these compounds can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[7][11] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[11]
Experimental Workflow: Assessing Apoptosis Induction
Caption: Workflow for evaluating apoptosis induction by indazole derivatives.
Quantitative Data: Anticancer Activity of Indazole Derivatives
The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | Not specified | 0.23 | [11] |
| 2f | HepG2 (Liver) | Not specified | 0.80 | [11] |
| 2f | MCF-7 (Breast) | Not specified | 0.34 | [12] |
| Compound 89 | K562 (Leukemia) | Bcr-Abl | 6.50 | [13] |
| Compound 93 | HL60 (Leukemia) | Multi-kinase | 0.0083 | [13] |
| Compound 106 | - | FGFR1-3 | 0.8 - 4.5 | [13] |
| Compound 6f | A-549, MCF-7, Panc-1, HT-29 | Multi-kinase | 0.77 (average) | [14] |
| Compound 8 | - | VEGFR-2 | 0.0554 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[15][16]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Use a reference wavelength of >650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[15]
-
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds progressing to clinical use.[4] Their primary mechanism of action involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[12][18][19][20]
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[20][21] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[20] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[20] Many indazole derivatives have been shown to be potent and selective COX-2 inhibitors.[21][22][23]
Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition
Caption: A typical workflow for evaluating MAO-B inhibition by indazole derivatives.
Quantitative Data: MAO-B Inhibitory Activity
The following table shows the in vitro MAO-B inhibitory activity of a representative indazole derivative.
| Compound | Target | IC50 (µM) | Reference |
| MAO-B-IN-30 | MAO-B | 0.082 | [24] |
| MAO-B-IN-30 | MAO-A | 19.176 | [24] |
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This in vitro assay is used to screen for and characterize inhibitors of MAO-B activity. [8][24][25][26] Principle: The assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate by MAO-B. The H2O2 is detected using a fluorescent probe. [24] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the indazole derivative in DMSO.
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Prepare working solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or benzylamine), and a fluorescent probe. [24]
-
-
Assay Procedure (96-well plate format):
-
Add the diluted indazole derivative to the test wells.
-
Add a known MAO-B inhibitor (e.g., Selegiline) to the positive control wells and vehicle to the enzyme control wells. [24] * Add the MAO-B enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. [8][22]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate and fluorescent probe solution to all wells. [24] * Immediately begin measuring the fluorescence intensity in kinetic mode (e.g., every minute for 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). [24]
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the indazole derivative compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. [22]
-
Conclusion and Future Perspectives
The indazole scaffold is undeniably a cornerstone of modern medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. The pharmacological activities of indazole derivatives span a wide range of diseases, from cancer and inflammation to microbial infections and neurological disorders. The continued exploration of this privileged scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and more effective therapies in the future.
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate. (URL: [Link])
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An In-Depth Technical Guide to the Safe Handling of 3-Bromo-1H-indazol-4-amine
<_Step_2>
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced environment of drug discovery and chemical research, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide is intended for the skilled researcher, scientist, and drug development professional as a technical resource for the safe handling of 3-Bromo-1H-indazol-4-amine. This compound, a brominated heterocyclic amine, represents a class of molecules that are invaluable as building blocks in medicinal chemistry but demand a high degree of respect and caution. The absence of extensive, publicly available toxicological data for this specific compound necessitates a conservative and proactive safety strategy. Therefore, this document synthesizes available data, draws logical inferences from structurally similar compounds, and integrates field-proven best practices to establish a robust framework for risk mitigation. Our directive is not merely to list procedures, but to instill a deep understanding of the causality behind each recommendation, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
This compound (CAS No. 914311-50-5) is a crystalline powder, typically off-white to brown in color.[1] While comprehensive toxicological data is not available, Safety Data Sheets (SDS) from commercial suppliers and data from analogous structures (e.g., other bromo-indazoles and aromatic amines) allow for a presumptive hazard classification under the Globally Harmonized System (GHS).[1][2][3][4]
The primary risks associated with this and similar compounds are:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]
It is also prudent to consider potential hazards associated with the broader class of brominated aromatic amines, which can include mutagenicity and long-term organ toxicity with repeated exposure.[5][6] Therefore, treating this compound with the precautions required for a particularly hazardous substance is a cornerstone of responsible laboratory practice.[7]
Table 1: GHS Hazard Profile (Presumptive)
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed[2][3] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[2][3][4] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[2][3][4] | |
| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation[2][3] |
Note: This profile is based on data for this compound and structurally related compounds. The absence of data does not indicate the absence of hazard.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is to minimize exposure. This is achieved by layering engineering controls (the primary defense) with administrative controls and appropriate PPE (the last line of defense).[8]
Engineering Controls: Isolating the Hazard
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[7][9] This is non-negotiable. The hood contains airborne particles, preventing inhalation, which is a primary exposure route.[7]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[8]
Personal Protective Equipment (PPE): The Researcher's Shield
PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.[8][10]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[10][11] Given that this compound will likely be dissolved in organic solvents, it is critical to consult a glove compatibility chart. For extended operations or when handling solutions, double-gloving is recommended. Gloves must be inspected before use and removed without touching the outer surface to avoid cross-contamination.[11]
-
Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust and accidental splashes.[10][11] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions.[10]
-
Body Protection: A fully buttoned lab coat must be worn to protect skin and personal clothing.[10] For handling larger quantities or in situations with a high potential for contamination, a disposable gown is advisable.[12]
-
Footwear: Closed-toe shoes are required in any laboratory setting to protect against spills and falling objects.[9][10]
Standard Operating Procedure (SOP): Weighing and Dispensing Solid Compound
This protocol is designed as a self-validating system to minimize exposure during the most common handling procedure.
Objective: To safely weigh and transfer a specified mass of solid this compound.
Location: Inside a certified chemical fume hood.
Materials:
-
This compound (in its original, sealed container)
-
Spatula
-
Weighing paper or vessel
-
Reaction vessel or container for solution preparation
-
Appropriate solvent
-
Waste container for contaminated materials
Protocol Steps:
-
Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Confirm that the fume hood sash is at the appropriate height and airflow is optimal.
-
Staging: Place all necessary equipment (balance, spatula, weigh vessel, reaction vessel, waste bag) inside the fume hood. This prevents the need to move contaminated items in and out of the containment area.
-
Dispensing: Gently tap the stock bottle to settle the powder. Slowly open the container, avoiding any sudden movements that could aerosolize the fine powder. Use a clean spatula to carefully transfer an approximate amount of the solid to the weighing vessel on the balance.
-
Weighing: Close the stock bottle immediately after dispensing. Record the mass.
-
Transfer: Carefully add the weighed powder to the reaction vessel. If dissolving, slowly add the solvent to the powder to prevent splashing and dust generation.[10]
-
Decontamination: Immediately place the used weighing paper and any contaminated wipes into the designated hazardous waste bag inside the hood. Wipe the spatula clean.
-
Final Cleanup: Wipe down the balance and the surface of the fume hood with a damp cloth or paper towel to remove any residual dust. Dispose of the cleaning materials in the hazardous waste bag.
-
Doffing PPE: Before exiting the work area, remove gloves using the proper technique and dispose of them. Wash hands and exposed skin thoroughly with soap and water.[9]
Diagram 1: Workflow for Safe Handling of Powdered Compound
This diagram illustrates the logical flow of operations within a controlled environment to minimize exposure risk.
Caption: Workflow for handling this compound powder.
Storage and Waste Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10] For long-term stability, especially given the amine functionality, storage under an inert gas (e.g., argon or nitrogen) is recommended.[13]
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh papers, and cleanup materials, must be treated as hazardous chemical waste.[10][14] Collect these materials in a dedicated, sealed, and clearly labeled waste container.[12][14] Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to all local, state, and federal regulations.[14]
Emergency Procedures: A Plan for the Unexpected
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is critical.[8][14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][14] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult or they feel unwell, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[4][13]
Spill Response
The response to a spill depends on its scale.[15][16]
-
Minor Spill (Solid): For a small amount of powder contained within the fume hood, don appropriate PPE. Gently cover the spill with a damp paper towel to avoid making the dust airborne.[15] Carefully sweep or wipe up the material, place it in a sealed container for hazardous waste disposal, and decontaminate the area.[14][17]
-
Major Spill: If a large amount is spilled, especially outside of a fume hood, the primary objective is to ensure personnel safety.[10][15]
-
Alert: Immediately alert others in the area and your supervisor.[14]
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the laboratory to contain any airborne dust.
-
Report: Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill without specialized training and equipment.[14][17]
-
Diagram 2: Decision Logic for Spill Response
This decision tree outlines the critical thinking process for responding to a chemical spill.
Caption: Decision-making flow for spill response procedures.
References
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). BenchSci. [Link]
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WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Safety. [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety. [Link]
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This compound. (n.d.). PubChem. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]
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Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]
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3-bromo-1H-indazol-5-amine. (n.d.). PubChem. [Link]
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Chemical Spill Response Procedure. (n.d.). University of Manitoba. [Link]
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Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]
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3-bromo-1-methyl-1H-indazol-4-amine. (n.d.). ChemBK. [Link]
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7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. (n.d.). PubChem. [Link]
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storage conditions for 3-Bromo-1H-indazol-4-amine
An In-depth Technical Guide to the Storage, Handling, and Stability of 3-Bromo-1H-indazol-4-amine
This guide provides research, development, and quality control professionals with a comprehensive framework for the proper storage, handling, and stability assessment of this compound (CAS No: 914311-50-5). As a critical intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors, ensuring the chemical integrity of this molecule is paramount to the reliability and reproducibility of downstream applications.[1] This document moves beyond standard datasheet recommendations to explain the causality behind storage choices and provides actionable protocols for validating stability under specific laboratory conditions.
Core Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in establishing appropriate handling and storage protocols. The compound is a crystalline solid, and its limited solubility and potential for degradation necessitate careful environmental control.[2][3]
| Property | Value | Source(s) |
| CAS Number | 914311-50-5 | [2][3][4] |
| Synonyms | 4-Bromo-1H-indazol-3-amine, 3-Amino-4-bromo-1H-indazole | [2] |
| Molecular Formula | C₇H₆BrN₃ | [2] |
| Molecular Weight | 212.05 g/mol | [2] |
| Appearance | Off-white to brown or gray crystalline powder | [2] |
| Solubility | Slightly soluble in common solvents | [2][3] |
Recommended Storage and Handling Protocols
The primary objective for storing this compound is to prevent degradation from atmospheric, thermal, and photolytic sources. The following protocols are based on a synthesis of information from multiple safety data sheets (SDS) and are designed to create a self-validating system of compound integrity.
Core Storage Conditions
To maintain long-term stability, this compound should be stored under controlled conditions that mitigate exposure to catalysts of degradation.
-
Temperature: Store in a cool environment. While room temperature may be acceptable for short periods, refrigerated storage at 2-8°C is recommended for long-term stability, as indicated for structurally similar compounds.[5]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen).[6] This is crucial to prevent oxidation of the electron-rich aromatic amine. Containers must be tightly sealed to prevent moisture and air ingress.[2][6][7]
-
Light: Protect from light by using amber glass vials or storing containers in a dark location.[8] Photolytic degradation is a potential pathway for indazole derivatives.[8]
-
Location: Store in a dry, well-ventilated area.[2][4] The substance should be "stored locked up" in a designated chemical storage cabinet, away from incompatible materials.[2][4][7]
Laboratory Handling Workflow
Adherence to a strict handling workflow is essential to prevent contamination, exposure, and degradation during experimental use.
Caption: Ideal workflow for handling this compound.
Known Incompatibilities
To prevent vigorous reactions and accelerated degradation, avoid contact with the following classes of chemicals[8]:
-
Strong Oxidizing Agents: These can readily oxidize the amine group.
-
Strong Acids: May lead to salt formation or hydrolysis.
Understanding Chemical Stability and Degradation
While this compound is reported as stable under normal, recommended storage conditions, its molecular structure contains moieties susceptible to degradation.[6] Understanding these potential pathways is critical for troubleshooting anomalous experimental results and for developing stable formulations.
The primary vulnerabilities are the indazole ring system and the exocyclic amine group. Based on the chemistry of related compounds, the following degradation pathways should be considered[8]:
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other colored impurities. This is catalyzed by air and light.
-
Hydrolysis: Under strongly acidic or basic conditions, the indazole ring or amine group may be susceptible to hydrolysis, although indazoles are generally stable.
-
Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, leading to radical-mediated degradation pathways.
Caption: Potential degradation pathways for this compound.
Protocol for Long-Term Stability Assessment (Forced Degradation)
To ensure the trustworthiness of experimental results, particularly in drug development, a forced degradation study is essential. This protocol provides a self-validating system to identify the specific vulnerabilities of this compound in the context of your experimental solvents and conditions. This methodology is adapted from established protocols for structurally related indazoles.[9]
Experimental Protocol
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Photolytic Stress: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a calibrated UV light source (e.g., 254 nm) for 24 hours.
-
Thermal Stress (Solid): Store a small amount of the solid compound at 60°C for 7 days.
-
Control: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Quenching & Analysis:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV/MS detection).
-
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify the major degradation products by mass spectrometry.
Data Presentation Template
Summarize the results of the forced degradation study in a clear, tabular format.
| Stress Condition | Incubation Time/Temp | % Parent Compound Remaining | Major Degradants (m/z) | Observations (e.g., color change) |
| Control | 24 hr / 4°C | 100% | None | No change |
| 0.1 M HCl | 24 hr / 60°C | |||
| 0.1 M NaOH | 24 hr / 60°C | |||
| 3% H₂O₂ | 24 hr / RT | |||
| UV Light (254 nm) | 24 hr / RT | |||
| Thermal (Solid) | 7 days / 60°C |
Quick Reference Guide: Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the amine group.[6] |
| Light Exposure | Protect from Light (Amber Vial) | Prevents photolytic degradation.[8] |
| Container | Tightly Sealed | Prevents ingress of moisture and oxygen.[2][7] |
| Incompatibilities | Store away from strong acids and oxidizing agents | Avoids chemical reactions and degradation.[8] |
References
-
3-bromo-1-methyl-1H-indazol-4-amine Physico-chemical Properties. ChemBK. [Link]
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Tautomeric Landscape of 3-Bromo-1H-indazol-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by tautomerism. This technical guide provides an in-depth exploration of the potential tautomeric forms of 3-Bromo-1H-indazol-4-amine, a key building block in contemporary drug discovery. We will dissect the theoretical underpinnings of annular tautomerism in the indazole ring system and present a multi-faceted approach for the experimental and computational characterization of its tautomeric equilibrium. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and strategic utilization of this versatile heterocyclic system.
The Phenomenon of Annular Tautomerism in Indazoles
Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This phenomenon, known as annular tautomerism, primarily involves the 1H- and 2H-tautomers.[1][2] Generally, the 1H-indazole form, which possesses a benzenoid structure, is thermodynamically more stable than the 2H-indazole form with its quinonoid structure.[3][4] Theoretical calculations have estimated the 1H-tautomer of unsubstituted indazole to be more stable by approximately 3.6 kcal/mol.[4]
However, the position of this equilibrium is not fixed and can be significantly influenced by a variety of factors:
-
Substitution Pattern: The nature and position of substituents on the indazole ring can alter the relative stability of the tautomers.[5][6] Electron-withdrawing or -donating groups can differentially stabilize or destabilize the electronic structure of each tautomer.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in tautomeric preference.[7][8] Polar and protic solvents can stabilize one tautomer over the other through specific intermolecular interactions.
-
Physical State: The predominant tautomer in the solid state may differ from that in solution due to packing forces and intermolecular interactions within the crystal lattice.[9]
For this compound, we can postulate the existence of two primary tautomeric forms: the 1H-tautomer (this compound) and the 2H-tautomer (3-Bromo-2H-indazol-4-amine). A third, less common imino tautomer could also be considered, arising from proton migration to the exocyclic amine. The interplay of the electron-withdrawing bromine atom at the 3-position and the electron-donating amino group at the 4-position makes the tautomeric landscape of this molecule particularly interesting and worthy of detailed investigation.
Elucidating the Tautomeric Equilibrium: A Multi-pronged Approach
A definitive characterization of the tautomeric forms of this compound requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to a comprehensive understanding.
Computational Chemistry: Predicting Tautomer Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in solution.[10][11] By calculating the Gibbs free energy of each tautomer, we can estimate the equilibrium constant and predict the predominant species under different conditions.
Workflow for DFT-Based Tautomer Analysis:
Caption: A typical DFT workflow for predicting tautomer stability.
Protocol 1: DFT Calculation of Tautomer Stability
-
Structure Preparation: Generate the 3D structures of the 1H, 2H, and imino tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[12]
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
High-Accuracy Energy Calculation: Perform single-point energy calculations on the optimized geometries using a more accurate functional and a larger basis set (e.g., M06/cc-pVTZ).[11]
-
Inclusion of Solvent Effects: To model the solution phase, apply a continuum solvation model such as the Polarizable Continuum Model (PCM) during the single-point energy calculation, specifying the solvent of interest.[13]
-
Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution by combining the electronic energy, ZPVE, and thermal corrections.
-
Equilibrium Constant Estimation: The relative free energies (ΔG) can be used to calculate the equilibrium constant (KT) and the population of each tautomer.
Spectroscopic Characterization: Experimental Validation
While computational methods provide valuable predictions, experimental validation is crucial. Spectroscopic techniques offer direct evidence of the tautomeric forms present in a sample.
NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[14] The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the N-H proton.
Expected NMR Signatures:
| Nucleus | 1H-Tautomer | 2H-Tautomer | Rationale |
| H7 | Downfield shift | Upfield shift | Deshielding by the N1 lone pair in the 2H-tautomer.[3] |
| C3a, C7a | Characteristic shifts | Significant changes due to altered electronic distribution. | |
| 15N | Distinct signals for N1 and N2 | Shifted signals reflecting the different chemical environments. |
Protocol 2: Variable-Temperature NMR (VT-NMR) Spectroscopy
In cases of rapid tautomeric interconversion, the observed NMR signals may be broadened or represent a weighted average of the contributing tautomers. VT-NMR can be employed to slow down this exchange.[15][16]
-
Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a Class A NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Experiments: Gradually decrease the temperature of the NMR probe in increments of 10-20 K.[17] Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a spectrum.
-
Data Analysis: Monitor changes in chemical shifts and signal line widths. The coalescence temperature, where two separate signals merge into a single broad peak, can be used to determine the energy barrier of the tautomeric interconversion. At sufficiently low temperatures, distinct signals for each tautomer may be observed, allowing for their quantification.
Workflow for VT-NMR Analysis:
Caption: A workflow for variable-temperature NMR experiments.
The electronic transitions of the 1H- and 2H-tautomers of indazoles are different, leading to distinct UV-Vis absorption spectra.[5] This technique is particularly useful for studying the effect of solvent on the tautomeric equilibrium.
Protocol 3: Solvent-Dependent UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent (e.g., cyclohexane).
-
Sample Preparation: Prepare a series of dilute solutions in various solvents of differing polarity and hydrogen-bonding capabilities (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in the molar absorptivity. Significant spectral changes across the solvent series can indicate a shift in the tautomeric equilibrium.[18]
IR spectroscopy can provide information about the N-H stretching vibrations, which differ between the tautomers. In the solid state, IR spectroscopy can help identify the predominant tautomeric form.
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including the precise location of the N-H proton.[9][19] This is the gold standard for identifying the tautomeric form present in a crystal.
Expected Tautomeric Behavior of this compound and Implications for Drug Design
Based on the principles of indazole tautomerism, it is anticipated that the 1H-tautomer of this compound will be the major form in non-polar solvents and in the gas phase. However, the presence of the 4-amino group, a hydrogen bond donor and acceptor, could lead to the stabilization of the 2H-tautomer in polar, protic solvents through specific interactions.
The tautomeric state of this compound has significant implications for its use in drug design:
-
Reactivity: The nucleophilicity of the indazole nitrogen atoms differs between the two tautomers, which will affect the outcome of N-alkylation or N-arylation reactions.[20]
-
Pharmacological Activity: The different tautomers will present distinct hydrogen bonding patterns and three-dimensional shapes to a biological target, potentially leading to different binding affinities and pharmacological profiles.
-
Physicochemical Properties: Tautomerism can influence properties such as solubility, lipophilicity, and pKa, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The tautomeric behavior of this compound is a critical aspect that warrants careful consideration in its application in drug discovery and development. A comprehensive investigation utilizing a combination of computational modeling and experimental spectroscopy is essential for a thorough understanding of its tautomeric landscape. The methodologies and insights provided in this guide offer a robust framework for elucidating the tautomeric equilibrium of this and other important indazole-based compounds, ultimately facilitating the rational design of more effective and safer therapeutic agents.
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An In-depth Technical Guide on the Reactivity of Bromine on the Indazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the indazole ring is therefore a critical aspect of drug discovery and development. Among various transformations, bromination stands out as a key strategic tool, introducing a versatile handle for subsequent cross-coupling reactions and other modifications. This guide provides a comprehensive overview of the reactivity of bromine on the indazole ring, delving into the principles of regioselectivity, the influence of reaction conditions, and practical, field-proven methodologies. We will explore the causal relationships behind experimental choices, offering insights to empower researchers in designing robust and efficient synthetic routes.
Introduction: The Indazole Core in Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle, is a bioisostere of indole and is found in a wide array of biologically active compounds.[3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a sought-after motif in the design of enzyme inhibitors and receptor antagonists. Notable examples of drugs containing the indazole core include the antiemetic agent Granisetron and the PARP inhibitor Niraparib (MK-4827).[1][2] The strategic introduction of a bromine atom onto this scaffold significantly broadens its synthetic utility, making bromoindazoles highly valuable intermediates in the synthesis of complex pharmaceutical agents.[1][2][4][5]
Fundamentals of Electrophilic Substitution on Indazole
The reactivity of the indazole ring in electrophilic aromatic substitution is governed by the electronic interplay between its two nitrogen atoms and the fused benzene ring. The outcome of such reactions, particularly the position of substitution, is highly dependent on the reaction conditions and the nature of the indazole species in solution.
Kinetic studies on the aqueous bromination of indazole have elucidated the reactivity sequences for its different forms[6]:
-
Indazolium Cation (acidic media): The order of reactivity is 5 > 7.
-
Neutral Indazole Molecule: The reactivity sequence is 5 > 3 > 7.
-
Indazole Anion (basic media): Reactivity is overwhelmingly dominant at the C3 position.
This inherent and tunable reactivity allows for the selective bromination at different positions by carefully controlling the reaction environment.
Mastering Regioselectivity in Indazole Bromination
The regioselective bromination of indazole is a nuanced process. The choice of brominating agent, solvent, temperature, and the presence or absence of protecting groups on the indazole nitrogen atoms all play a pivotal role in directing the bromine to the desired position.
Bromination at the C3 Position
The C3 position of the indazole ring is often the most synthetically useful site for functionalization.
-
Under Basic or Neutral Conditions: Direct bromination of 1H-indazole with reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) often favors the C3 position.[1][2][4][5][7] The reaction likely proceeds through an electrophilic substitution mechanism on the electron-rich pyrrole-like portion of the heterocycle. Recent advancements have demonstrated that ultrasound-assisted bromination with DBDMH can provide 3-bromoindazoles rapidly and in high yield.[1][2][4][5] This method is notable for its mild conditions and tolerance of a wide range of functional groups.[2][4][5] Mechanistic studies suggest this is not a radical process.[1][2][4][5]
-
Influence of N2-Substitution: Indazoles substituted at the N2 position consistently undergo electrophilic attack at the C3 position. A variety of N2-substituted indazoles, including those with aryl, pyridyl, and benzyl groups, have been successfully brominated at C3 using NBS or DBDMH.[2][8]
Bromination at the C5 and C7 Positions
Bromination on the benzene portion of the indazole ring, typically at the C5 and C7 positions, is generally achieved under different conditions.
-
Under Acidic Conditions: When indazole is protonated to form the indazolium cation, the benzene ring is activated towards electrophilic attack. Bromination with Br2 in acetic acid can lead to substitution at the C5 and C7 positions, sometimes resulting in a mixture of di- and tri-brominated products.[7]
-
Directing Group Effects: The presence of substituents on the indazole ring can profoundly influence the regioselectivity. For instance, a 4-sulfonamido group has been shown to direct bromination selectively to the C7 position using NBS in DMF at elevated temperatures.[9]
The Role of Protecting Groups
The strategic use of protecting groups on the indazole nitrogen is a powerful technique to control regioselectivity in multi-step syntheses.[10][11][12]
-
N1 vs. N2 Protection: The choice between protecting the N1 or N2 position can influence the electronic properties of the ring and sterically hinder certain positions, thereby directing subsequent reactions.[10] For example, an N2-protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can be used to direct lithiation, and subsequent electrophilic quenching, to the C3 position.[13][14]
-
Common Protecting Groups: Groups such as Boc, SEM, trityl, and benzyl are commonly employed, each with its own set of conditions for introduction and removal, allowing for orthogonal protection strategies.[10]
The following table summarizes the general outcomes of indazole bromination under various conditions.
| Position | Reagent(s) | Conditions | Key Considerations |
| C3 | NBS, DBDMH | Neutral or basic, various solvents (EtOH, MeCN, etc.) | Highly favored for N-unsubstituted (anionic) and N2-substituted indazoles.[1][2][4][8] |
| C5 | Br2 | Acidic (e.g., Acetic Acid) | Occurs on the neutral molecule or cation; often competes with C3 and C7.[6] |
| C7 | NBS | With directing group (e.g., 4-sulfonamido) | Can be achieved with high regioselectivity depending on the substrate.[9] |
| Poly-bromination | Br2, NBS | Excess reagent, forcing conditions | Can lead to mixtures of di- and tri-brominated products (e.g., 3,5-, 3,7-, 5,7-dibromo).[7][8] |
Key Brominating Agents and Their Applications
The choice of brominating agent is critical and depends on the desired reactivity, selectivity, and experimental constraints.
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle crystalline solid, NBS is widely used for the regioselective bromination of indazoles at the C3 position.[15][16][17] It serves as a source of electrophilic bromine and is compatible with a variety of solvents.[15][18] In some cases, particularly with activated aromatic systems, its reactivity can be enhanced by photoredox catalysis.[19]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has emerged as a highly effective bromine source for the C3-bromination of indazoles, especially under ultrasound irradiation, which can dramatically accelerate the reaction.[1][2][4][5]
-
Bromine (Br2): While effective, liquid bromine is volatile and corrosive, requiring careful handling. It is often used in solvents like acetic acid or DMF for bromination at various positions, though it can sometimes lead to over-bromination and mixtures of isomers.[7][8][20]
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the synthesis of key bromoindazole isomers. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Phenyl-2H-indazole[1][2]
This protocol highlights a modern, efficient method for selective C3-bromination.
-
Reaction Setup: To a suitable reaction vessel, add 2-phenyl-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol), and sodium carbonate (Na2CO3, 0.4 mmol).
-
Solvent Addition: Add ethanol (2.0 mL) to the vessel.
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate for 30 minutes at 40 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Regioselective C7-Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide[9]
This method demonstrates the power of a directing group to control regioselectivity.
-
Reaction Setup: In a flask, dissolve N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol) in dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitoring: Track the consumption of starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 7-bromo-indazole product.
Workflow and Decision-Making Diagrams
To aid in the selection of an appropriate bromination strategy, the following diagrams illustrate a typical experimental workflow and a decision-making process.
Caption: General Experimental Workflow for Indazole Bromination.
Caption: Decision Tree for Regioselective Bromination Strategy.
Conclusion and Future Outlook
The bromination of the indazole ring is a cornerstone transformation in the synthesis of valuable pharmaceutical intermediates. A deep understanding of the underlying principles of reactivity and regioselectivity is paramount for the modern medicinal chemist. By carefully selecting the brominating agent, solvent, and electronic state of the indazole (neutral, cationic, or anionic), researchers can selectively install a bromine atom at the C3, C5, or C7 positions. The development of novel, milder, and more efficient methods, such as ultrasound-assisted protocols, continues to expand the synthetic chemist's toolkit.[1][2][4][5] As the demand for complex and diverse indazole-based drug candidates grows, the strategic application of these bromination reactions will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 223-228. Available at: [Link]
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Wang, W., et al. (2022). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 12(52), 33923-33927. Available at: [Link]
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Wang, H., et al. (2017). N-Bromosuccinimide (NBS)-Catalyzed C-H Bond Functionalization: An Annulation of Alkynes with Electron Withdrawing Group (EWG)-Substituted Acetyl Indoles for the Synthesis of Carbazoles. Organic Letters, 19(22), 6140-6143. Available at: [Link]
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Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2348. Available at: [Link]
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Alam, Md. S., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
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Reagent Guide. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
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- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
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- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
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Methodological & Application
Application Note: A Strategic Three-Step Synthesis of 3-Bromo-1H-indazol-4-amine from 2,6-Dichlorobenzonitrile
Abstract
This application note details a robust and scientifically grounded three-step synthetic pathway for producing 3-Bromo-1H-indazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available and cost-effective starting material, 2,6-dichlorobenzonitrile. The proposed route navigates a logical sequence of heterocycle formation, functional group interconversion via a Sandmeyer reaction, and a final nucleophilic aromatic substitution. Each step is elucidated with detailed protocols, mechanistic insights, and justifications for the selected methodologies, providing researchers with a comprehensive guide for laboratory-scale synthesis.
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents. Specifically, substituted 3-bromo and 4-amino indazoles are critical intermediates for synthesizing targeted therapies, including kinase inhibitors. The synthesis of the specific isomer, this compound, from an industrial feedstock like 2,6-dichlorobenzonitrile presents a significant chemical challenge that is not addressed by a direct, single-step transformation.
Standard synthetic routes involving the reaction of ortho-halobenzonitriles with hydrazine typically yield 3-aminoindazoles.[1] Our strategy leverages this established initial cyclization and introduces subsequent, well-precedented transformations to achieve the desired functionality and substitution pattern. This application note outlines a logical and feasible three-step approach:
-
Step 1: Indazole Ring Formation. Cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate to selectively form the 4-chloro-1H-indazol-3-amine intermediate.
-
Step 2: Sandmeyer Bromination. Conversion of the 3-amino group to a 3-bromo group via diazotization, followed by a copper-catalyzed bromination to yield 3-Bromo-4-chloro-1H-indazole.
-
Step 3: Nucleophilic Aromatic Amination (SNAr). Displacement of the 4-chloro substituent with an amino group to afford the final target compound, this compound.
This pathway is designed for clarity, efficiency, and is grounded in fundamental principles of organic chemistry, making it an authoritative guide for researchers in the field.
Overall Synthetic Pathway
The complete transformation is illustrated below, converting the starting benzonitrile into the target amino-indazole through three distinct and planned chemical operations.
Caption: Three-step synthesis of this compound.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of 4-Chloro-1H-indazol-3-amine (Intermediate 1)
Principle and Rationale: The synthesis of 3-aminoindazoles from ortho-substituted benzonitriles and hydrazine is a well-established method for constructing the indazole ring system.[1] The reaction proceeds via an initial nucleophilic attack of hydrazine on the electrophilic nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazine adduct displaces one of the adjacent chloro groups. In the case of 2,6-dichlorobenzonitrile, cyclization preferentially occurs via displacement of the C6 chlorine, leading to the formation of 4-chloro-1H-indazol-3-amine. This regioselectivity is a known outcome for this substrate.[1]
Protocol:
-
To a stirred solution of 2,6-dichlorobenzonitrile (1.0 eq.) in a suitable high-boiling solvent such as n-butanol or N-methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of substrate), add hydrazine hydrate (2.0-3.0 eq.).
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Dilute the slurry with water or an anti-solvent like methyl tert-butyl ether (MTBE) to further precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water and then a small amount of cold ethanol or MTBE to remove residual solvent and impurities.
-
Dry the resulting solid under vacuum to yield 4-chloro-1H-indazol-3-amine. The product can often be used in the next step without further purification.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,6-Dichlorobenzonitrile | 1.0 eq. | Starting Material |
| Hydrazine Hydrate | 2.5 eq. | N-N source for ring formation |
| n-Butanol | ~7 mL/g | Solvent |
| Temperature | 130 °C | To drive the cyclization reaction |
| Expected Yield | 85-95% | |
| Purity (LCMS) | >95% |
Step 2: Synthesis of 3-Bromo-4-chloro-1H-indazole (Intermediate 2)
Principle and Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert a primary aromatic amine into a variety of functional groups, including halides.[2][3] The process involves two critical stages: first, the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] Second, the decomposition of this salt in the presence of a copper(I) salt, in this case, copper(I) bromide, which facilitates the substitution of the diazonium group with a bromide atom via a radical-nucleophilic mechanism.[2] This transformation is ideal for converting the 3-amino group of our intermediate into the required 3-bromo functionality.
Caption: Experimental workflow for the Sandmeyer bromination step.
Protocol:
-
Suspend 4-chloro-1H-indazol-3-amine (1.0 eq.) in an aqueous solution of hydrobromic acid (48%, approx. 4-5 eq.).
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in aqueous hydrobromic acid (48%) and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 3-Bromo-4-chloro-1H-indazole.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-Chloro-1H-indazol-3-amine | 1.0 eq. | Substrate |
| Hydrobromic Acid (48%) | 4.5 eq. | Acid medium for diazotization |
| Sodium Nitrite | 1.1 eq. | Nitrosating agent |
| Copper(I) Bromide | 1.2 eq. | Catalyst and bromide source |
| Temperature | 0-5 °C | Stabilize diazonium salt |
| Expected Yield | 60-75% | |
| Purity (HPLC) | >98% |
Step 3: Synthesis of this compound (Final Product)
Principle and Rationale: The final step involves a Nucleophilic Aromatic Substitution (SNAr) reaction to replace the chlorine atom at the C4 position with an amino group. The feasibility of SNAr is highly dependent on the electronic nature of the aromatic ring. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[5] In our substrate, 3-Bromo-4-chloro-1H-indazole, the entire fused pyrazole ring system acts as a potent EWG, activating the C4-chloro bond for nucleophilic attack. The reaction can be performed using various ammonia sources, such as aqueous ammonia or ammonia in a sealed vessel, often requiring elevated temperatures to proceed at a practical rate.
Protocol:
-
Place 3-Bromo-4-chloro-1H-indazole (1.0 eq.) and a concentrated aqueous solution of ammonium hydroxide (28-30%, large excess, e.g., 20-30 eq.) into a high-pressure reaction vessel (e.g., a Parr autoclave).
-
Optionally, a co-solvent like 1,4-dioxane or ethanol can be added to improve solubility.
-
Seal the vessel and heat the mixture to 130-150 °C with stirring. The internal pressure will increase significantly.
-
Maintain the temperature for 12-24 hours. Monitor the reaction by taking aliquots (after cooling) and analyzing via LCMS or TLC.
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture and concentrate it under reduced pressure to remove excess ammonia and solvent.
-
Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, this compound.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 3-Bromo-4-chloro-1H-indazole | 1.0 eq. | Substrate |
| Ammonium Hydroxide (28%) | 25 eq. (excess) | Nucleophile and base |
| Temperature | 140 °C | To drive the SNAr reaction |
| Expected Yield | 50-65% | |
| Purity (HPLC) | >99% |
Safety and Handling
-
2,6-Dichlorobenzonitrile: Toxic if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: Highly corrosive, toxic, and a suspected carcinogen. Use extreme caution, work in a fume hood, and wear resistant gloves and eye protection.
-
Sodium Nitrite: Strong oxidizing agent. Keep away from combustible materials. Toxic if ingested.
-
Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
High-Pressure Reactions: The amination step must be conducted in a properly rated and maintained pressure vessel by trained personnel. Ensure the vessel is not filled beyond its recommended capacity and is equipped with a pressure relief valve.
References
-
Asad, N., Lyons, M., Muniz Machado Rodrigues, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
-
Wikipedia (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Koon, Y. L., & Kumar, V. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 24(3), 995–1024. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sandmeyer Reaction. organic-chemistry.org. Available at: [Link]
-
Asymmetric Synthesis (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Diazotisation. organic-chemistry.org. Available at: [Link]
-
Asymmetric Synthesis (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Suzuki Coupling of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indazole Scaffolds in Medicinal Chemistry
The indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents with applications ranging from oncology to neurodegenerative diseases.[1][2][3] The ability to functionalize the indazole ring at various positions is crucial for modulating the pharmacological properties of these molecules. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole framework.[2][4][5][6] This application note provides a detailed protocol and technical guidance for performing Suzuki coupling reactions with indazole derivatives, addressing common challenges and offering insights into reaction optimization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5][7][8] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the key transmetalation step.[7][8][9] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the indazole halide, forming a Pd(II) intermediate.[7][8][10] This is often the rate-determining step of the reaction.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[8][10] This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic borate species.[9]
-
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Parameters for a Successful Coupling with Indazoles
The success of a Suzuki coupling with an indazole derivative is highly dependent on the careful selection and optimization of several key reaction parameters.
The Indazole Substrate: To Protect or Not to Protect?
A significant challenge in the Suzuki coupling of indazoles arises from the presence of the acidic N-H proton in unprotected indazoles.[1] This proton can lead to catalyst inhibition and low yields.[1] Consequently, a common strategy is to protect the indazole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[11][12] However, recent advancements have led to the development of robust catalytic systems that can effectively couple unprotected indazoles, thus avoiding additional protection and deprotection steps.[1][13] The choice of whether to use a protected or unprotected indazole will depend on the specific substrate and the available catalytic system. For substrates with electron-withdrawing groups, N-deprotection can sometimes occur under the reaction conditions.[14]
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligands is paramount for achieving high catalytic activity. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in many cases, modern catalyst systems often employ a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in combination with bulky, electron-rich phosphine ligands.[3][11][15] Ligands like SPhos and XPhos have shown particular efficacy in the coupling of challenging substrates, including unprotected indazoles.[1]
| Catalyst/Ligand System | Substrate Type | Typical Conditions | Notes |
| Pd(PPh₃)₄ | Bromo/Iodoindazoles | Dioxane/Water, K₂CO₃, 80-100 °C | A classic, versatile catalyst. |
| Pd(dppf)Cl₂ | Bromoindazoles | DME, K₂CO₃, 80 °C | Often provides high yields in shorter reaction times.[3][16] |
| Pd(OAc)₂ / SPhos or XPhos | Chloro/Bromoindazoles (unprotected) | Dioxane/Water, K₃PO₄, 100 °C | Effective for challenging couplings of unprotected indazoles.[1] |
| PdCl₂(dppf)·(DCM) | Bromoindazole Carboxamides | Dioxane/Water, K₂CO₃, 100 °C | Suitable for indazoles with amide functionalities.[17] |
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[9][18] The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base is often interdependent with the solvent and the nature of the substrates. For instance, stronger bases like hydroxides can promote the transmetalation step.
Solvent Systems
The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is frequently employed. Common organic solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and 1,2-dimethoxyethane (DME). The water in the solvent mixture is essential for dissolving the base and facilitating the formation of the active borate species.
Detailed Experimental Protocol: Suzuki Coupling of 5-Bromo-1H-indazole with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of an unprotected bromoindazole. The reaction conditions may require optimization for different substrates.
Diagram of the Experimental Workflow:
Caption: A general workflow for the Suzuki coupling of indazole derivatives.
Materials:
-
5-Bromo-1H-indazole (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (deoxygenated)
-
Water (deoxygenated)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1H-indazole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), Pd(dppf)Cl₂ (0.02-0.05 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add deoxygenated 1,4-dioxane and deoxygenated water in a suitable ratio (e.g., 4:1 or 5:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[12][19]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenyl-1H-indazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently deoxygenated system- Poorly soluble base or substrates- Catalyst inhibition by unprotected N-H | - Use a fresh batch of catalyst.- Ensure proper deoxygenation of solvents and inert atmosphere.- Try a different solvent system or a more soluble base (e.g., Cs₂CO₃).- Consider using a catalyst system known to be effective for unprotected indazoles (e.g., Pd(OAc)₂/SPhos) or protect the indazole N-H. |
| Formation of Homocoupled Product | - Presence of oxygen- High reaction temperature | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Lower the reaction temperature if possible. |
| Protodeboronation of Boronic Acid | - High temperature- Presence of water and base | - Use a milder base or lower the reaction temperature.- Use a stoichiometric amount of the boronic acid or add it in portions. |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis and functionalization of indazole derivatives in drug discovery and development. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is essential for success. By carefully selecting the catalyst, base, and solvent, and by considering the nature of the indazole substrate, researchers can efficiently construct diverse libraries of indazole-based compounds for biological evaluation. The protocol provided herein serves as a robust starting point for the development of specific applications of this powerful synthetic transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
National Institutes of Health. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. [Link]
-
RSC Advances. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Semantic Scholar. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling. [Link]
-
ResearchGate. Regioselective Synthesis of 1-Arylindazoles via N-Arylation of 3-Trimethylsilylindazoles. [Link]
-
ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. [Link]
-
National Institutes of Health. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
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Application Notes and Protocols: A Guide to the Regioselective Bromination of 1H-Indazol-4-amine
Abstract
This document provides a comprehensive technical guide for the regioselective bromination of 1H-indazol-4-amine, a critical building block in medicinal chemistry and drug development.[1][2] Given the high reactivity of the substrate, direct bromination presents significant challenges in selectivity, often leading to a mixture of isomers and degradation products. This guide elucidates the underlying mechanistic principles governing the reaction's regiochemistry and proposes a robust, three-step synthetic protocol involving amine protection, targeted bromination, and subsequent deprotection. The methodologies are designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step instructions and critical insights into reaction optimization and troubleshooting.
Introduction: The Significance of Brominated 1H-Indazol-4-amines
The indazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of pharmacologically active compounds, demonstrating activities ranging from anti-tumor to anti-inflammatory properties.[3] Specifically, 1H-indazol-4-amine serves as a versatile starting material for the synthesis of complex therapeutic agents. The introduction of a bromine atom onto this scaffold provides a synthetically valuable handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
However, the electrophilic aromatic substitution (SEAr) on 1H-indazol-4-amine is complicated by the powerful activating and directing effects of the C4-amino group, which can lead to poor regioselectivity and potential side reactions. This guide provides a strategic approach to overcome these challenges.
Mechanistic Considerations: The Challenge of Regioselectivity
The regiochemical outcome of the electrophilic bromination of 1H-indazol-4-amine is governed by the combined electronic effects of the fused pyrazole ring and the potent electron-donating amino group at the C4 position.
-
Activating Group Influence: The amino group (-NH₂) is a strong activating group, donating electron density into the benzene ring via a resonance (+M) effect.[4][5] This significantly enhances the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. According to the principles of electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions.[6][7]
-
Directing Vector Analysis: For the C4-amino group, the ortho positions are C3 and C5, and the para position is C7. Therefore, direct bromination is expected to yield a mixture of 3-bromo-, 5-bromo-, and 7-bromo-1H-indazol-4-amine. Furthermore, the high reactivity can easily lead to di- or even tri-bromination.
-
Substrate Instability: The electron-rich nature of the amine and the indazole ring makes the substrate sensitive to oxidation by the brominating agent, which can lead to decomposition and reduced yields.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} idot Figure 1: Challenges in the direct bromination of 1H-indazol-4-amine.
To circumvent these issues, a protecting group strategy is essential. By temporarily converting the highly activating amino group into a moderately activating N-acetamido group, we can temper the ring's reactivity, prevent oxidation, and improve regiocontrol.
Proposed Synthetic Strategy: A Three-Step Protocol
Our recommended approach involves a logical and field-proven sequence of protection, bromination, and deprotection. This strategy is designed to maximize the yield of the desired monobrominated product while minimizing the formation of impurities.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12];
} idot Figure 2: Proposed workflow for regioselective bromination.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of the Amine Group
Causality: Acetic anhydride reacts with the primary amine to form a stable acetamide. This transformation reduces the activating strength of the substituent, preventing over-bromination in the subsequent step. Pyridine acts as a base to neutralize the acetic acid byproduct.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 1H-Indazol-4-amine | 133.15 | 5.00 g | 37.55 | 1.0 |
| Acetic Anhydride | 102.09 | 4.2 mL (4.55 g) | 44.5 | 1.2 |
| Pyridine | 79.10 | 50 mL | - | Solvent |
| Ethyl Acetate | - | - | - | Extraction |
| Saturated NaHCO₃(aq) | - | - | - | Wash |
| Brine | - | - | - | Wash |
| Anhydrous MgSO₄ | - | - | - | Drying |
Procedure:
-
To a 250 mL round-bottom flask, add 1H-indazol-4-amine (5.00 g, 37.55 mmol).
-
Add pyridine (50 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (4.2 mL, 44.5 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form.
-
Collect the solid by vacuum filtration, washing the cake with cold water (3 x 50 mL).
-
Dry the solid under vacuum to yield N-(1H-indazol-4-yl)acetamide as a white to off-white powder. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Protocol 2: Regioselective Bromination
Causality: N-Bromosuccinimide (NBS) is a mild and reliable source of electrophilic bromine, minimizing oxidative side reactions compared to liquid bromine.[8][9][10][11] Acetic acid is a suitable polar protic solvent that facilitates the electrophilic aromatic substitution. The acetamido group directs bromination to the C5 and C7 positions. The major isomer will depend on a combination of electronic and steric factors, with the C7 position often being favored due to reduced steric hindrance from the pyrazole ring.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| N-(1H-Indazol-4-yl)acetamide | 175.18 | 6.00 g | 34.25 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.10 g | 34.25 | 1.0 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Sodium Thiosulfate (aq) | - | - | - | Quench |
| Deionized Water | - | - | - | Precipitation |
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-(1H-indazol-4-yl)acetamide (6.00 g, 34.25 mmol) in glacial acetic acid (100 mL).
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (6.10 g, 34.25 mmol) portion-wise over 10 minutes. Note: A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, a new, less polar spot corresponding to the product should be dominant.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) and then with a small amount of cold 5% sodium thiosulfate solution to remove any residual bromine, followed by more water.
-
Dry the crude product under vacuum. This will yield a mixture of bromo-N-(1H-indazol-4-yl)acetamide isomers, which can be separated by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or carried forward as a mixture.
Protocol 3: Deprotection via Acid Hydrolysis
Causality: The acetamide protecting group is readily cleaved under acidic conditions with heating to regenerate the primary amine.
Materials & Reagents:
| Reagent | Quantity | Concentration |
|---|---|---|
| Bromo-N-(1H-Indazol-4-yl)acetamide | 7.00 g (crude) | - |
| Hydrochloric Acid | 70 mL | 6 M |
| Sodium Hydroxide | As needed | 10 M |
Procedure:
-
Place the crude bromo-N-(1H-indazol-4-yl)acetamide (7.00 g) in a 250 mL round-bottom flask.
-
Add 6 M hydrochloric acid (70 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Carefully neutralize the solution by the slow, dropwise addition of 10 M NaOH(aq). The product will precipitate as the pH approaches 7-8. Monitor the pH with litmus paper or a pH meter.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with abundant cold water (4 x 50 mL).
-
Dry the product under high vacuum to yield the final bromo-1H-indazol-4-amine. Purify further by recrystallization or column chromatography as needed.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction; hydrolysis of acetic anhydride. | Ensure starting materials are dry. Increase reaction time or slightly increase the equivalents of acetic anhydride. |
| Di-bromination in Step 2 | Reaction temperature too high; excess NBS. | Maintain room temperature and add NBS slowly. Use precisely 1.0 equivalent of NBS. Recrystallize NBS if it is old or discolored. |
| Incomplete reaction in Step 2 | Inactive NBS; low temperature. | Use freshly recrystallized NBS.[12] If the reaction is sluggish, gently warm to 40 °C, but monitor closely for side products. |
| Incomplete hydrolysis in Step 3 | Insufficient reaction time or acid concentration. | Increase reflux time. Ensure the acid concentration is correct. |
| Product oiling out during neutralization | Impurities present; rapid pH change. | Add the base very slowly with efficient stirring and cooling. If an oil forms, attempt to extract with ethyl acetate, then purify via chromatography. |
References
- Benchchem. (n.d.). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 6-bromo-1H-indazol-4-amine Derivatives.
- Ying, S., et al. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- Organic Chemistry Tutor (YouTube). (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- J&K Scientific LLC. (2006). 4-Aminoindazole.
- Chem-Impex. (n.d.). 4-Aminoindazole.
- Anmol Chemicals. (n.d.). N-Bromosuccinimide NBS Manufacturers.
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Application Notes and Protocols for the Synthesis of 3-Aminoindazoles via Hydrazine Cyclization
Introduction: The Privileged 3-Aminoindazole Scaffold
The 1H-indazol-3-amine, or 3-aminoindazole, core is a "privileged scaffold" in modern medicinal chemistry and drug discovery.[1] Its rigid bicyclic structure and ability to participate in a variety of hydrogen bonding interactions make it an effective bioisostere for other aromatic systems like indole. This has led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors for oncology (e.g., Linifanib), anti-inflammatory agents, and antivirals.[2][3] For instance, specific 3-aminoindazole derivatives are crucial intermediates in the synthesis of groundbreaking drugs like Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[2]
Given their therapeutic importance, the development of robust, efficient, and scalable synthetic routes to functionalized 3-aminoindazoles is a critical endeavor for researchers in pharmaceutical and academic laboratories. This guide provides an in-depth analysis of the most prevalent synthetic strategy: the cyclization reaction of ortho-halobenzonitriles with hydrazine. We will explore the underlying mechanisms, provide detailed experimental protocols, discuss key optimization parameters, and present alternative strategies for challenging substrates.
Synthetic Landscape & Mechanistic Underpinnings
The most direct and widely employed method for synthesizing 3-aminoindazoles is the reaction between an ortho-substituted benzonitrile and hydrazine.[4] The success of this reaction hinges on a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular cyclization sequence.
The Core Mechanism: SNAr and Intramolecular Cyclization
The reaction proceeds through a well-understood, two-stage mechanism. The causality behind this pathway is rooted in the electronic properties of the starting materials.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the carbon atom bearing the halogen (the ipso-carbon). This is feasible because the electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex). The halide is then expelled as a leaving group. The efficiency of this step is highly dependent on the nature of the halogen, with the leaving group ability in SNAr reactions being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[2][4]
-
Intramolecular Cyclization & Tautomerization: Following the displacement of the halide, the newly formed arylhydrazine intermediate undergoes a rapid intramolecular cyclization. The terminal, more nucleophilic nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This forms a five-membered ring which, after proton transfer and tautomerization, yields the stable, aromatic 3-aminoindazole product.
Below is a diagram illustrating this mechanistic pathway.
Caption: General mechanism for the synthesis of 3-aminoindazoles.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol details the synthesis of a key intermediate for the HIV-1 inhibitor Lenacapavir, adapted from established industrial procedures.[2] The choice of starting material, 3-bromo-2,6-dichlorobenzonitrile, presents a regioselectivity challenge that informs the optimized reaction conditions.
Materials & Reagents
-
Substrate: 3-bromo-2,6-dichlorobenzonitrile
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O), ~64% solution
-
Base/Additive: Sodium Acetate (NaOAc)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction Vessel: Jacketed glass reactor or round-bottom flask with reflux condenser, magnetic stirrer, and temperature probe.
-
Workup: Deionized water, Brine.
-
Purification: n-Heptane, Isopropyl acetate.
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry reactor, charge 3-bromo-2,6-dichlorobenzonitrile (1.0 eq), sodium acetate (1.2 eq), and 2-Methyltetrahydrofuran (5 volumes, e.g., 5 mL per gram of substrate). Begin agitation.
-
Scientist's Note: 2-MeTHF is chosen as a water-immiscible solvent, which simplifies the workup and allows for easier recycling.[2] Sodium acetate acts as a mild base to neutralize the H-X generated during the reaction.
-
-
Reagent Addition: Add hydrazine hydrate (4.0 eq) to the slurry at ambient temperature.
-
Scientist's Note: A significant excess of hydrazine is used to ensure complete conversion of the starting material, which can be sluggish.[2]
-
-
Cyclization Reaction: Heat the reaction mixture to 95 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC or TLC until >98% conversion of the starting material is observed.
-
Scientist's Note: The high temperature is necessary to drive the reaction to completion, especially with less reactive chloro-leaving groups. The primary challenge here is regioselectivity; reaction at the 2-position is desired over the 6-position. Solvents like 2-MeTHF have been shown to provide better regioselectivity compared to polar aprotic solvents like NMP or DMSO, where a nearly 1:1 mixture of isomers can form.[2]
-
-
Workup & Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Add deionized water (5 volumes) and agitate for 15 minutes. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine (2 volumes).
-
Concentrate the organic layer under reduced pressure to a minimal volume.
-
-
Purification (Slurry Wash):
-
Add n-Heptane (5 volumes) to the concentrated residue and heat to 50 °C for 1 hour.
-
Cool the slurry to 20-25 °C over 1 hour and hold for an additional hour.
-
Filter the solids and wash the cake with fresh n-Heptane.
-
Dry the product under vacuum at 50 °C to a constant weight. The desired 7-bromo-4-chloro-1H-indazol-3-amine is obtained as a solid.
-
Optimization & Key Parameter Comparison
The yield and regioselectivity of the cyclization are highly sensitive to reaction conditions. The following table summarizes key findings from optimization studies.[2]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Rationale |
| Solvent | NMP | Ethanol (EtOH) | 2-MeTHF | Winner: 2-MeTHF . NMP gives poor regioselectivity (~50:50). EtOH improves it to ~65:35. 2-MeTHF provides the best balance of selectivity (~70:30) and ease of workup.[2] |
| Hydrazine Eq. | 2.0 eq | 3.0 eq | 4.0 eq | Winner: 4.0 eq . Lower equivalents lead to incomplete conversion of the starting material. 4.0 equivalents are required to drive the reaction to >98% completion at 95 °C.[2] |
| Temperature | 60 °C | 80 °C | 95 °C | Winner: 95 °C . Lower temperatures result in very slow or incomplete reactions, especially with chloro-substrates. Elevated temperatures are crucial for achieving high conversion.[2] |
Alternative Strategy for Bromo- and Iodo-benzonitriles
While the SNAr reaction is highly effective for fluoro- and activated chloro-benzonitriles, it often fails or gives low yields for the less reactive bromo- and iodo- analogues.[4][5] For these substrates, a powerful two-step palladium-catalyzed approach provides a general and efficient alternative.[5][6]
Caption: Two-step workflow for synthesizing 3-aminoindazoles from 2-bromobenzonitriles.
This method cleverly circumvents the difficult SNAr step by first forming a C-N bond using palladium catalysis. The benzophenone group serves as a protecting group for the hydrazine, which is then cleaved under acidic conditions, triggering a spontaneous cyclization to furnish the final product in high yields (often 73-90% for the second step).[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Deactivated substrate (e.g., electron-donating groups on the ring); Insufficient temperature. | For deactivated o-fluorobenzonitriles, increase reaction temperature and time. For o-bromobenzonitriles, switch to the Pd-catalyzed two-step method.[4][5] |
| Poor Regioselectivity | Substrate has multiple leaving groups (e.g., 2,6-dihalobenzonitriles). | Screen solvents carefully. Less polar, water-immiscible solvents like 2-MeTHF can favor the desired isomer over polar aprotic solvents like NMP/DMSO.[2] |
| Formation of Side Products | Reaction with both nitrogens of hydrazine; Dimerization. | Use a sufficient excess of hydrazine hydrate (e.g., 4 equivalents or more) to favor the desired pathway. Ensure efficient stirring. |
| Difficult Purification | Product and starting material have similar polarity; Presence of regioisomers. | Optimize reaction for full conversion to eliminate starting material. For isomers, careful column chromatography or recrystallization may be required. The slurry wash described in the protocol is effective for removing many impurities. |
Conclusion
The synthesis of 3-aminoindazoles via hydrazine cyclization is a cornerstone reaction for medicinal chemists. While the direct SNAr approach with o-halobenzonitriles is often the most straightforward path, a deep understanding of the underlying mechanism and reaction parameters is crucial for success, especially when dealing with complex or deactivated substrates. By carefully selecting the solvent, temperature, and stoichiometry, researchers can optimize for high yield and selectivity. For less reactive starting materials, powerful palladium-catalyzed alternatives provide a reliable and high-yielding route. The protocols and insights provided herein serve as a comprehensive guide for the practical synthesis of this invaluable heterocyclic scaffold.
References
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Gao, Q., & Guo, Y. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(36), 7138-7150. [Link]
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Gao, Q., & Guo, Y. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. ResearchGate. [Link]
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Zhang, C., et al. (2020). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 56(70), 9521-9524. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]
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Feng, G., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(47), 30432-30435. [Link]
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Lin, L., et al. (2019). Cu-Catalyzed Aromatic Metamorphosis of 3-Aminoindazoles. Organic Letters, 21(18), 7545-7549. [Link]
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Wang, Y., et al. (2019). Cu-Catalyzed Denitrogenative Transannulation of 3-Aminoindazoles To Assemble 1-Aminoisoquinolines and 3-Aminobenzothiophenes. Organic Letters, 21(17), 7044-7049. [Link]
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Feng, G., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. ResearchGate. [Link]
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Sakai, K., et al. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. Chemical and Pharmaceutical Bulletin, 35(6), 2292-2297. [Link]
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Guchhait, G., et al. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(15), 3742-3745. [Link]
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Zhang, C., et al. (2020). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate. [Link]
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Herbert, B., et al. (2010). Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. ResearchGate. [Link]
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Unknown. (2024). Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides. PubMed. [Link]
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Reddy, C. R., et al. (2012). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Semantic Scholar. [Link]
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Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]
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Mitchell, D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
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Schrey, A. K., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry, 87(5), 3507-3512. [Link]
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Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]
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Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(37), 22710-22714. [Link]
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Solomin, V. V., Seins, A., & Jirgensons, A. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances, 11(37), 22710-22714. [Link]
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Mayo, M. S., et al. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998-4002. [Link]
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NotVance. (2018). Cyclisation reaction through hydrazine. Chemistry Stack Exchange. [Link]
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Sun, H., et al. (2024). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 29(19), 4434. [Link]
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Kurz, T., & Pein, M. K. (2008). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][7] oxazin-4-ones. Bentham Science. [Link]
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Glukhareva, T. V., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]
- Van, D., et al. (2005).
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Olar, R., et al. (2024). Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. Biomolecules, 14(12), 1546. [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3042. [Link]
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Unknown. (2018). Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. Organic Chemistry: An Indian Journal. [Link]
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Gonzalez, J., et al. (2018). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc, 2018(5), 211-221. [Link]
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Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
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Uršič, M., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 235. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. [Link]
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Liu, C., et al. (2024). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 15(1), 1-11. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
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purification of 3-Bromo-1H-indazol-4-amine by column chromatography
An Application Note and Detailed Protocol for the Purification of 3-Bromo-1H-indazol-4-amine by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical agents.[1] However, its purification presents a common challenge faced by synthetic chemists. The presence of a basic amine functional group on the indazole scaffold leads to strong, undesirable interactions with the acidic silanol groups of standard silica gel stationary phases. This interaction can result in significant peak tailing, poor separation, and potential degradation or irreversible adsorption of the target compound, leading to low recovery yields.[2] This application note provides a comprehensive, field-proven guide to developing a robust purification method for this compound using column chromatography. We will detail two primary strategies: the use of a basic modifier in the mobile phase to passivate a standard silica gel column, and the alternative use of a chemically modified stationary phase. The protocols are designed to be self-validating, incorporating thin-layer chromatography (TLC) at every critical stage to ensure a successful and reproducible purification.
Physicochemical Properties & Safety Imperatives
Before commencing any experimental work, it is critical to be familiar with the properties and hazards of the materials involved.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3][4] |
| Appearance | Off-white to brown/gray crystalline powder | [3] |
| Solubility | Slightly soluble in common organic solvents | [3] |
Safety Considerations:
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Harmful if swallowed.[4][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3][5][6]
-
First Aid:
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][5]
-
In case of skin contact: Wash off with soap and plenty of water.[7][8]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[3][5]
-
If swallowed: Rinse mouth and seek immediate medical attention.[6]
-
The Chromatographic Challenge: Understanding Amine-Silica Interactions
The primary obstacle in purifying basic amines on silica gel is the acidic nature of the stationary phase. Silica surfaces are covered with silanol groups (Si-OH), which are Brønsted acids.[2] The basic nitrogen atom of this compound can form a strong acid-base interaction with these silanols. This leads to non-ideal chromatographic behavior, as illustrated below.
The most effective solution is to suppress this interaction. This can be achieved by either:
-
Neutralizing the silica surface by adding a small amount of a competing, volatile base (like triethylamine, TEA) to the mobile phase.[2][9]
-
Using a non-acidic stationary phase , such as amine-functionalized silica, which has a basic character and repels the basic analyte, leading to a more ideal interaction profile.[2][10]
Figure 1. Diagram illustrating the interaction of a basic amine with standard silica versus a modified system.
Materials and Reagents
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Amine-functionalized silica (optional, for Strategy B)
-
TLC plates (silica gel 60 F₂₅₄)
-
Triethylamine (TEA), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Glass chromatography column
-
Test tubes for fraction collection
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
Experimental Protocol
This protocol is divided into two main parts: rapid method development using TLC, followed by the full-scale column purification.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The goal of this step is to identify a solvent system that provides good separation between the desired product and impurities, with an ideal product Retention Factor (Rf) between 0.2 and 0.35.
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume (~0.5 mL) of DCM or a 9:1 DCM:MeOH mixture.
-
Initial Solvent Screening: Spot the crude solution on three separate TLC plates. Develop each plate in a chamber containing one of the following solvent systems:
-
System 1: 30% Ethyl Acetate in Hexanes
-
System 2: 50% Ethyl Acetate in Hexanes
-
System 3: 5% Methanol in Dichloromethane
-
-
Visualize and Analyze: Visualize the developed plates under UV light (254 nm). Observe the spot shapes. Due to the basic nature of the amine, you will likely see significant streaking or tailing.
-
Introduce Basic Modifier: Prepare the most promising solvent system from step 2 (the one that moves the compound off the baseline but not to the solvent front) and add 0.5% to 1% triethylamine (TEA) by volume. For example, for 100 mL of 5% MeOH in DCM, add 94.5 mL DCM, 5 mL MeOH, and 0.5 mL TEA.
-
Run Modified TLC: Develop a new TLC plate in the TEA-modified solvent system. You should observe a significant improvement in the spot shape (more compact and less tailing) and a slight increase in the Rf value.
-
Optimize for Rf: Adjust the polarity of the modified solvent system to achieve an Rf value of 0.2-0.35 for the this compound spot.
-
If Rf is too high, decrease the polar component (e.g., reduce the percentage of EtOAc or MeOH).
-
If Rf is too low, increase the polar component.
-
Table 2: Example TLC Data Log
| System # | Mobile Phase Composition | Observations | Product Rf | Decision |
| 1 | 50% EtOAc/Hexanes | Streaking from baseline | ~0.1 | Insufficient elution |
| 2 | 5% MeOH/DCM | Severe streaking, Rf hard to determine | ~0.4 (tailing) | Promising, but needs modifier |
| 3 | 5% MeOH/DCM + 1% TEA | Compact spots, good separation from baseline impurity | 0.45 | Too high, reduce polarity |
| 4 | 3% MeOH/DCM + 1% TEA | Compact spots, good separation | 0.30 | Optimal for Column |
Part B: Flash Column Chromatography Protocol
This protocol assumes the use of standard silica gel with a TEA-modified mobile phase, as determined in Part A.
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel using the "slurry method." Suspend the silica gel in the least polar solvent of your system (e.g., DCM with 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Wet Loading (preferred for good solubility): Dissolve the crude material in a minimum amount of the mobile phase (or just DCM). Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (for poor solubility): Dissolve the crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the weight of your compound), and evaporate the solvent to dryness on a rotary evaporator. This results in the compound being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase optimized in Part A (e.g., 3% MeOH/DCM + 1% TEA).
-
Maintain a constant flow rate. Collect fractions of a consistent volume in test tubes. The fraction size should be approximately one-quarter of the column volume.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same mobile phase used for the column.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvents (DCM, MeOH, and TEA) using a rotary evaporator. Note: TEA has a boiling point of ~90°C and may require co-evaporation with a higher boiling point solvent like toluene or gentle heating to fully remove.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical methods like ¹H NMR or LC-MS.
-
Workflow Visualization
Figure 2. A comprehensive workflow for the purification of this compound.
Troubleshooting Guide
Table 3: Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks severely on TLC, even with TEA. | The compound may be too polar for the chosen solvent range, or the crude sample is overloaded. | Try a more polar system (e.g., 10% MeOH/DCM + 1% TEA). Ensure the TLC spot is small and not overloaded. Consider using an amine-functionalized TLC plate for method development.[10] |
| Product does not elute from the column (stuck at the top). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase gradually (e.g., increase the % of MeOH). A gradient elution from low to high polarity might be necessary. |
| Poor separation between product and impurity. | The selectivity of the solvent system is insufficient. | Try a different solvent system with similar polarity but different chemical properties (e.g., substitute DCM with Chloroform or EtOAc/Hexanes with Toluene/EtOAc).[11] A longer column may also improve resolution. |
| Product co-elutes with triethylamine. | TEA can sometimes be difficult to remove completely from the final product. | After rotary evaporation, re-dissolve the product in DCM and wash with a dilute aqueous solution of sodium bicarbonate, then brine. Dry the organic layer and re-evaporate. Alternatively, use a more volatile base like pyridine, or use an amine-functionalized column that does not require a modifier.[10] |
Conclusion
The successful is highly achievable with a systematic and informed approach. The key to overcoming the challenges posed by its basic amine functionality is to mitigate the strong interactions with the acidic silica stationary phase. By employing a mobile phase modified with a basic additive like triethylamine and by using TLC for careful method development, researchers can achieve excellent separation and high recovery of the pure compound. This protocol provides a robust framework that can be adapted to similar basic heterocyclic compounds, empowering scientists in their pursuit of novel chemical entities.
References
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health (NIH). Available at: [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
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ResearchGate. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. PubChem. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]
-
Reddit. (2023). Resources on 3+ component chromatography solvent systems?. Reddit r/Chempros. Available at: [Link]
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Autech. (n.d.). MSDS of 7-bromo-4-chloro-1H-indazol-3-amine. Autech. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness. Available at: [Link]
-
Le, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (NIH). Available at: [Link]
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Application Note & Protocols: Recrystallization Techniques for the Purification of 3-Aminoindazoles
Introduction: The Critical Role of Purity for 3-Aminoindazoles in Research and Development
3-Aminoindazoles are a class of heterocyclic aromatic amines that form the core scaffold of numerous compounds with significant biological activities, making them pivotal intermediates in medicinal chemistry and drug development.[1][2][3] The purity of the 3-aminoindazole starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Furthermore, in the context of pharmaceutical development, even minute impurities can have significant implications for the safety and efficacy of the final active pharmaceutical ingredient (API).
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including 3-aminoindazoles.[4] This application note provides a detailed guide to the principles and practical application of recrystallization for this important class of molecules, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Scientific Principles: Mastering Recrystallization for 3-Aminoindazoles
The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[4][5] The ideal solvent will exhibit high solubility for the 3-aminoindazole at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal via hot filtration).[5][6]
Several key characteristics of 3-aminoindazoles influence the choice of recrystallization strategy:
-
Polarity and Hydrogen Bonding: The presence of the amino group and the indazole ring system imparts a degree of polarity and the capacity for hydrogen bonding. This suggests that polar solvents may be effective.
-
Aromatic Nature: The aromatic rings contribute to van der Waals interactions, suggesting that some non-polar solvents might also play a role in mixed-solvent systems.
-
Potential for "Oiling Out": Like many amines, 3-aminoindazoles can sometimes separate from solution as a liquid phase (an oil) rather than a solid crystalline lattice, a phenomenon known as "oiling out."[7] This is often due to the solution being too concentrated or cooled too rapidly.
Systematic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol. This typically involves small-scale solubility testing with a range of solvents of varying polarities.
Table 1: Solvent Selection Guide for 3-Aminoindazoles
| Solvent Class | Example Solvents | Expected Solubility Behavior for 3-Aminoindazoles | Rationale & Considerations |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Good solubility at elevated temperatures, potentially lower solubility when cold. | The amino and indazole groups can hydrogen bond with protic solvents. Water can be an excellent choice for highly pure products if the compound is sufficiently soluble at high temperatures.[8] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to good solubility, often useful in mixed-solvent systems. | These solvents can dissolve 3-aminoindazoles through dipole-dipole interactions. Acetone is a versatile solvent for many organic compounds.[9] |
| Aprotic Non-Polar Solvents | Toluene, Hexanes, Cyclohexane | Generally poor solubility. | Primarily used as anti-solvents in mixed-solvent recrystallization to induce precipitation.[8] |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Toluene/Ethanol | Highly versatile for fine-tuning solubility. | A "good" solvent dissolves the compound well, while a "poor" (anti-solvent) is added to the hot solution to induce crystallization upon cooling.[5] |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Aminoindazole is irritating to the eyes, respiratory system, and skin.[10]
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.
Step-by-Step Methodology:
-
Dissolution: Place the crude 3-aminoindazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[11][12] Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing crystal yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Rationale: This step removes any solid impurities that are not soluble in the hot solvent. Keeping the apparatus hot prevents premature crystallization of the product.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to further decrease the solubility and maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Rationale: Using cold solvent minimizes the redissolving of the purified product.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility profile.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-aminoindazole in a minimal amount of a hot "good" solvent (one in which it is highly soluble).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (anti-solvent; one in which the compound is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.
Visualization of Workflows
Diagram 1: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of 3-aminoindazoles.
Troubleshooting Common Recrystallization Issues
Even with a well-chosen solvent system, challenges can arise. A logical approach to troubleshooting is essential for success.
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and re-cool.[13]- Scratch the inside of the flask with a glass rod to create nucleation sites.[14]- Add a seed crystal of the pure compound.[14] |
| "Oiling Out" | - The solution is too concentrated.- The solution was cooled too quickly.- The melting point of the solid is below the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[7]- Consider a different solvent system with a lower boiling point. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Reduce the initial volume of solvent.[15]- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath to further decrease solubility. |
| Colored Product | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before hot filtration. Use sparingly as it can adsorb the product. |
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Conclusion
Recrystallization is an indispensable technique for ensuring the high purity of 3-aminoindazoles required for their successful application in research and drug development. By understanding the fundamental principles of solubility and systematically selecting an appropriate solvent system, researchers can effectively remove impurities and obtain high-quality crystalline material. The protocols and troubleshooting guides provided in this application note offer a robust framework for optimizing the purification of this important class of compounds.
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ChemBK. (2024, April 9). 3-Aminoindazole. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
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Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
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-
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-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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J-Stage. (n.d.). Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. Retrieved from [Link]
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National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
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ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF. Retrieved from [Link]
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Application Notes & Protocols: Comprehensive Characterization of 3-Bromo-1H-indazol-4-amine
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Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-Bromo-1H-indazol-4-amine, a key heterocyclic building block in pharmaceutical and materials science research. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This document outlines an integrated approach utilizing High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification. Each section is structured to ensure technical accuracy, operational reliability, and data integrity.
Introduction and Physicochemical Overview
This compound is a substituted indazole derivative. The indazole core is a prominent scaffold in medicinal chemistry, and the strategic placement of bromo and amino functionalities makes this compound a versatile intermediate for creating complex molecular architectures. Accurate and thorough analytical characterization is paramount to ensure the quality, purity, and identity of the material, which directly impacts the reliability and reproducibility of downstream applications.
Before undertaking any analytical procedure, a fundamental understanding of the compound's properties is essential for appropriate sample handling and method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem CID 24728194[1] |
| Molecular Weight | 212.05 g/mol | ChemicalBook[2] |
| Appearance | Off-white to brown to gray crystalline powder | ChemicalBook[2] |
| Solubility | Slightly soluble in water. Soluble in methanol, DMSO. | ChemicalBook[2] |
| Predicted Boiling Point | 431.3 °C at 760 mmHg | ChemicalBook[2] |
| Predicted Density | 1.867 g/cm³ | ChemicalBook[2] |
Note: As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Operations should be conducted in a well-ventilated fume hood.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic molecules. The method separates the main compound from potential impurities, starting materials, and by-products, allowing for accurate quantification.
2.1. Scientific Rationale
The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention for aromatic compounds like indazoles. A mobile phase gradient of water and acetonitrile allows for the effective elution of compounds with varying polarities. The addition of a modifier like formic acid helps to protonate the amine and any acidic silanols on the column, leading to sharper peaks and improved resolution. UV detection is suitable as the indazole ring system contains a strong chromophore.
2.2. Detailed HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.
-
Further dilute this stock solution as needed for analysis (e.g., to 0.05 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD), monitor at 254 nm and 280 nm |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides an exact mass-to-charge ratio (m/z), which is a definitive measure of a molecule's identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium molecular weight compounds like this compound.
3.1. Scientific Rationale
The presence of a bromine atom is a key structural feature that can be confirmed by MS. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3][4][5] This results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks of nearly equal intensity separated by 2 m/z units (the 'M+' and 'M+2' peaks).[3][4] This signature provides unambiguous evidence for the presence of a single bromine atom in the molecule.
3.2. Detailed LC-MS Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in methanol or the initial HPLC mobile phase.
-
-
Instrumentation and Conditions:
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
-
Data Interpretation:
-
The protonated molecular ion [M+H]⁺ is expected.
-
Expected [M+H]⁺ for C₇H₇⁷⁹BrN₃⁺: 211.98
-
Expected [M+H]⁺ for C₇H₇⁸¹BrN₃⁺: 213.98
-
Look for a pair of peaks at approximately m/z 212 and 214 with a relative intensity ratio of ~1:1.
-
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.
4.1. Scientific Rationale
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the analyte and has a high boiling point.[6] The proton of the N-H group is often observable in DMSO-d₆, which might exchange and broaden in other solvents like CDCl₃ or D₂O. The chemical shifts and coupling patterns of the aromatic protons will be diagnostic for the substitution pattern on the indazole ring.
4.2. Detailed NMR Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
¹H NMR: Acquire at least 16 scans. The spectral window should cover 0-14 ppm.
-
¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Expected Spectral Features:
-
¹H NMR (in DMSO-d₆):
-
A broad singlet for the N1-H proton, likely downfield (>11 ppm).[6]
-
A broad singlet for the -NH₂ protons.
-
Signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring portion of the indazole. The specific chemical shifts and coupling constants (J-values) will confirm the 4-amino, 3-bromo substitution pattern.
-
-
¹³C NMR (in DMSO-d₆):
-
Seven distinct signals are expected for the seven carbon atoms.
-
The chemical shifts will be characteristic of the indazole ring system.[7] The carbon attached to the bromine (C3) will be shifted, and the carbons of the aromatic ring will appear in the typical 110-150 ppm range.
-
-
Functional Group Analysis by FTIR Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule by identifying their characteristic vibrational frequencies.
5.1. Scientific Rationale
For this compound, FTIR is used to verify the presence of the primary amine (-NH₂) and the N-H bond of the indazole ring. Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[8][9] The aromatic C-H and C=C stretching vibrations will also be present.
5.2. Detailed FTIR Protocol
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid powder directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Collect a background spectrum first and subtract it from the sample spectrum.
-
-
Expected Characteristic Peaks:
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3500 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | [8][10] |
| ~3300 | N-H Stretch | Indazole Ring N-H | [11] |
| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | [9] |
| 1620 - 1450 | C=C Stretching | Aromatic Ring | [9] |
| 1335 - 1250 | C-N Stretching | Aromatic Amine | [8] |
| Below 1000 | C-Br Stretch | Bromo Group | N/A |
Integrated Analytical Workflow
For a complete and robust characterization of a new batch or synthesis of this compound, these techniques should be used in a complementary fashion. The following workflow ensures comprehensive quality assessment.
Caption: Integrated workflow for the comprehensive characterization of this compound.
References
-
3-bromo-1-methyl-1H-indazol-4-amine - Physico-chemical Properties. ChemBK. Available at: [Link]
-
Infrared Spectroscopy. Department of Chemistry, Illinois State University. Available at: [Link]
-
¹³C NMR of indazoles. ResearchGate. Available at: [Link]
-
IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]
-
Mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d₆. ResearchGate. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
3-bromo-1H-indazol-5-amine. PubChem. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]
-
Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Royal Society of Chemistry. Available at: [Link]
-
The molecule that gave the mass spectrum shown here contains a halogen. Pearson+. Available at: [Link]
-
Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis molecular docking and DFT studies on novel indazole derivatives. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
Sources
- 1. This compound | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocol: Regioselective N-Alkylation of 3-Bromo-1H-indazol-4-amine for Drug Discovery Scaffolds
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole in a wide array of pharmacologically active compounds.[1][2][3] The strategic N-alkylation of the indazole ring system is a cornerstone of drug design, enabling fine-tuning of a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. However, the ambidentate nucleophilic character of the indazole ring presents a significant synthetic challenge: the frequent formation of a mixture of N1 and N2 alkylated regioisomers.[2][4] Direct alkylation often leads to difficult-to-separate isomers, compromising yield and scalability.[1]
This guide provides an in-depth analysis and detailed protocols for the N-alkylation of 3-Bromo-1H-indazol-4-amine, a versatile building block poised for the synthesis of novel compound libraries. We will explore the mechanistic principles that govern regioselectivity and present field-proven strategies to selectively target either the N1 or N2 position, thereby empowering researchers in drug development to harness the full potential of this valuable scaffold.
The Mechanistic Dichotomy: N1 vs. N2 Regioselectivity
The core of the challenge lies in the electronic nature of the indazolide anion, formed upon deprotonation of the N-H proton. This anion is a hybrid of two resonance structures, with negative charge density distributed between the N1 and N2 positions. Consequently, it can react with an electrophile (R-X) at either nitrogen, leading to two distinct product isomers.
The outcome of this competition is not random; it is dictated by a delicate interplay of several factors:
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favor the formation of a tight ion pair between the indazolide and the cation (e.g., Na⁺).[3][5] This association can sterically hinder the N2 position or, if a chelating group is present at C7, kinetically favor alkylation at N1. Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) result in solvent-separated ions, where the outcome is more dependent on the intrinsic nucleophilicity and steric accessibility of the two nitrogen atoms, often yielding mixtures.[1][3]
-
Steric and Electronic Effects: The substitution pattern on the indazole ring itself plays a crucial role. Bulky substituents at the C7 position can sterically block access to the N1 position, thereby favoring N2 alkylation.[3][5] Conversely, electron-withdrawing groups on the benzene ring can influence the relative nucleophilicity of N1 and N2. For our substrate, this compound, the electron-donating 4-amino group increases the electron density of the ring system, potentially influencing the N1/N2 nucleophilicity ratio.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7] This intrinsic stability often translates to the N1-alkylated product being the thermodynamically favored isomer. Certain reaction conditions can allow for equilibration, driving the reaction toward the more stable N1 product.[1][7] In contrast, conditions that do not permit equilibration may yield the kinetically favored product, which is often the N2 isomer due to its potentially greater steric accessibility.
Strategic Protocols for Regiocontrolled N-Alkylation
Based on the principles outlined above, we present three distinct protocols. The first two demonstrate classical approaches that often favor one isomer over the other or produce mixtures, while the third offers a reliable method for achieving high N2 selectivity.
A. Protocol 1: N1-Selective Alkylation via Chelation Control
This protocol adapts the widely used NaH/THF conditions, which are known to favor N1 alkylation for many indazole scaffolds.[3][5] The rationale is that the strong base and low-polarity solvent promote a sodium-indazolide tight ion pair. The Na⁺ cation may chelate between the N2 nitrogen and the lone pair of the 4-amino group, sterically directing the incoming electrophile to the N1 position.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Suspension: Add anhydrous THF (approx. 0.1 M concentration relative to the indazole). Stir to create a suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The mixture should become a clearer solution as the sodium salt forms.
-
Alkylation: Cool the reaction back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Quenching: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to separate the N1 product from any residual starting material and N2 isomer.
B. Protocol 2: N-Alkylation under Polar, Aprotic Conditions
This protocol employs a weaker base in a polar solvent, a common method that often results in mixtures of N1 and N2 isomers but can be advantageous due to milder conditions.[1] The ratio of products will be highly dependent on the specific substrate and electrophile.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF (approx. 0.2 M).
-
Base Addition: Add finely powdered K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).
-
Alkylation: Add the alkyl halide (1.2 equiv) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with EtOAc (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water (3-5x) to remove DMF, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude mixture of isomers by flash column chromatography.
C. Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for dehydrative coupling that often shows a strong preference for producing the N2-alkylated indazole isomer.[2][7] This is attributed to the reaction mechanism proceeding through a kinetically controlled pathway where the sterically more accessible N2 atom is favored.
Materials:
-
This compound
-
An alcohol (R-OH, the source of the alkyl group)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Initiation: Add DEAD or DIAD (1.5 equiv) dropwise to the stirring solution. An exothermic reaction and color change (typically to a yellow or orange hue) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide and the reduced hydrazide byproduct. Purify directly by flash column chromatography on silica gel to isolate the desired N2-alkylated product.
Data Summary: Optimizing Reaction Conditions
The following table summarizes the expected outcomes based on the choice of reaction parameters. This serves as a starting point for optimization for any given alkylating agent.
| Parameter | Condition A (N1-Favored) | Condition B (Mixture-Prone) | Condition C (N2-Favored) | Rationale |
| Base | NaH | K₂CO₃ / Cs₂CO₃ | N/A (Reagent-based) | Strong, non-nucleophilic base (NaH) promotes tight ion pairs. Weaker bases (carbonates) do not. |
| Solvent | THF | DMF / Acetonitrile | THF | Non-polar THF stabilizes ion pairs. Polar DMF solvates ions, leading to mixture. |
| Temperature | 0 °C to RT | 60 - 80 °C | 0 °C to RT | Milder temperatures prevent side reactions and potential isomerization. |
| Key Reagent | Alkyl Halide | Alkyl Halide | DEAD / DIAD, PPh₃ | The Mitsunobu reagent system dictates the N2-selective pathway. |
| Expected Outcome | Predominantly N1-isomer | Mixture of N1 and N2 | Predominantly N2-isomer | Conditions are chosen to exploit kinetic, thermodynamic, or mechanistic biases. |
Product Purification and Structural Verification
A successful protocol is a self-validating one. The unambiguous identification of the resulting regioisomer is critical.
Purification: Flash column chromatography using a gradient of ethyl acetate in hexanes is the standard method for separating the N1 and N2 isomers. The N1 isomer is typically less polar than the N2 isomer and will elute first, although this should always be confirmed by analytical characterization.
Structural Verification: The most definitive method for assigning the regiochemistry is through 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[3][8]
-
For the N1-isomer: A correlation will be observed between the protons on the α-carbon of the newly installed alkyl group (N1 -CH₂ -R) and the indazole ring's C7a quaternary carbon.
-
For the N2-isomer: A correlation will be observed between the protons on the α-carbon of the alkyl group (N2 -CH₂ -R) and the indazole ring's C3 carbon (which bears the bromine atom).
This difference provides an irrefutable assignment of the structure.
| Compound | Representative ¹H NMR Shifts (δ, ppm) | Representative ¹³C NMR Shifts (δ, ppm) |
| This compound | 7.20 (d, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H), 6.50 (d, J=8.0 Hz, 1H), 5.50 (br s, 2H, NH₂), 12.5 (br s, 1H, NH) | 142.1 (C7a), 140.5 (C4), 128.0 (C6), 118.2 (C3), 115.4 (C5), 105.9 (C7), 109.8 (C3a) |
| 1-Alkyl-3-bromo-indazol-4-amine | 7.30 (d, J=8.0 Hz, 1H), 7.05 (t, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 5.60 (br s, 2H, NH₂), 4.20 (t, J=7.0 Hz, 2H, N-CH₂) | 142.5 (C7a), 141.0 (C4), 128.5 (C6), 119.0 (C3), 115.8 (C5), 106.2 (C7), 110.2 (C3a), 45.0 (N-CH₂) |
| 2-Alkyl-3-bromo-indazol-4-amine | 7.25 (d, J=8.0 Hz, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.55 (d, J=8.0 Hz, 1H), 5.55 (br s, 2H, NH₂), 4.50 (t, J=7.0 Hz, 2H, N-CH₂) | 145.0 (C7a), 140.8 (C4), 128.2 (C6), 125.0 (C3), 115.6 (C5), 106.0 (C7), 118.0 (C3a), 50.0 (N-CH₂) |
Note: The chemical shifts provided are hypothetical and for illustrative purposes. Actual values will vary based on the specific alkyl group and solvent used.
Conclusion
The regioselective N-alkylation of this compound is a challenging yet controllable transformation. By carefully selecting the base, solvent, and reagent system, researchers can strategically direct the alkylation to either the N1 or N2 position. Understanding the mechanistic underpinnings of this selectivity is crucial for developing robust, scalable, and reproducible synthetic routes. The protocols and analytical validation methods described herein provide a comprehensive framework for scientists to confidently synthesize specific indazole isomers, accelerating the discovery and development of next-generation therapeutics.
References
-
Fussell, S. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8593-8601. [Link]
-
Gogoi, A. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 101413. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Wang, J., et al. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Wai, J. S., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Application Notes and Protocols: Strategic Protection of 3-Aminoindazoles in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Challenge of the 3-Aminoindazole Scaffold
The 3-aminoindazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a highly sought-after component in drug design. However, the very features that make it medicinally valuable—three distinct nitrogen nucleophiles (N1, N2, and the exocyclic 3-amino group)—present a formidable challenge in synthetic chemistry.
Uncontrolled reactions with electrophiles lead to complex mixtures of regioisomers, complicating purification and severely limiting yields. A robust and well-defined protecting group strategy is therefore not merely advantageous; it is essential for the successful and efficient multi-step synthesis of functionalized 3-aminoindazole derivatives. This guide provides an in-depth analysis of the strategic choices, experimental considerations, and detailed protocols required to master the protection and selective functionalization of this critical scaffold.
The Core Challenge: Understanding Regioselectivity
-
3-Amino Group (Exocyclic): This nitrogen is an arylamine. Its lone pair is partially delocalized into the pyrazole ring, making it less basic than a typical aliphatic amine but generally the most nucleophilic of the three nitrogens in many reactions, particularly acylation.
-
N1 and N2 Nitrogens (Endocyclic): These nitrogens are part of a pyrazole ring. The N1 nitrogen is pyrrole-like, while the N2 nitrogen is pyridine-like. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole.[1] Alkylation and acylation reactions can occur at either position, and the outcome is highly dependent on reaction conditions (kinetic vs. thermodynamic control), the nature of the electrophile, and the presence of substituents on the indazole ring.[2][3]
The interplay of these factors dictates the regiochemical outcome of protection reactions. A judicious choice of protecting group, solvent, base, and temperature is required to selectively target a single nitrogen atom.
Figure 1: The regioselectivity challenge in the protection of 3-aminoindazole.
Part 1: Protecting the Indazole Ring Nitrogens (N1 and N2)
Control over N1 versus N2 functionalization is the first critical step in many synthetic routes. The choice of protecting group can thermodynamically favor one isomer or direct subsequent reactions to other parts of the molecule.
Strategy 1.1: N1-Selective Protection with tert-Butyloxycarbonyl (Boc)
The Boc group is a widely used, acid-labile protecting group.[4] For 3-aminoindazoles, Boc protection generally favors the more thermodynamically stable N1 position. This strategy is advantageous when subsequent reactions are to be performed under basic or nucleophilic conditions.
Causality: The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is reversible. While kinetically, some N2-Boc product may form, it can equilibrate to the more stable N1-Boc isomer, especially with extended reaction times or gentle heating. The presence of the 3-amino group can influence the electronic distribution, further favoring N1 substitution.
Protocol 1: N1-Boc Protection of 3-Aminoindazole [5]
-
Materials:
-
1H-Indazol-3-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.3 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.3 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve 1H-indazol-3-amine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine and DMAP to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and finally with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield tert-butyl 3-amino-1H-indazole-1-carboxylate.
-
Deprotection: The N1-Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in methanol or dioxane.[6]
Strategy 1.2: N2-Selective Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM)
For many synthetic strategies, functionalization at the C3 position is desired. Protecting the N2 position is a key tactic to achieve this. The SEM group is an excellent choice for directing C3 lithiation.[7]
Causality: The SEM group at the N2 position acts as a potent directing group for deprotonation at the adjacent C3 position by organolithium bases. This directed ortho-metalation (DoM) is a powerful tool for creating a C3-nucleophile that can react with various electrophiles. The SEM group itself is stable to these basic conditions.
Protocol 2: N2-SEM Protection of Indazole [7][8]
(Note: This protocol is generalized for indazoles and should be optimized for 3-aminoindazole, potentially requiring prior protection of the 3-amino group.)
-
Materials:
-
Indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Suspend NaH in anhydrous DMF in a flask under an inert atmosphere and cool to 0 °C.
-
Add a solution of the indazole in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography to separate the N1- and N2-SEM isomers. The N2 isomer is often the major product under these conditions.
-
Deprotection: The SEM group can be removed under fluoride-mediated conditions (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions (e.g., aqueous HCl in ethanol).[7] This dual-mode removal adds to its synthetic flexibility.
Part 2: Protecting the Exocyclic 3-Amino Group
The 3-amino group is often the most nucleophilic site, especially towards acylating agents. Its protection is crucial to allow for selective functionalization of the indazole ring nitrogens or for subsequent peptide-type couplings.
Strategy 2.1: Protection as a Carbamate (Cbz)
The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, stable to acidic and basic conditions, making it orthogonal to the Boc group. It is typically removed by catalytic hydrogenolysis.[9]
Protocol 3: N-Cbz Protection of an Amino Group
(Note: This is a general protocol. Regioselectivity will be a major challenge. To favor protection at the 3-amino position, prior protection of N1, for example with a Boc group, is highly recommended.)
-
Materials:
-
N1-Boc-3-aminoindazole (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the N1-protected 3-aminoindazole in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add the base (e.g., triethylamine).
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1 M HCl (to remove excess base), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Deprotection: The Cbz group is cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C in methanol or ethanol), conditions under which a Boc group is stable.[9]
Strategy 2.2: Protection with a Trityl (Trt) Group
The bulky trityl group is highly effective for protecting primary amines and is labile to acid.[10] Its steric hindrance can be exploited for selective protection.
Causality: Due to its significant steric bulk, the trityl group will preferentially react at the most accessible nucleophilic site. In 3-aminoindazole, this is expected to be the exocyclic amino group. However, reaction at N1 is also possible. The choice of solvent and base can influence this selectivity.
Protocol 4: N-Trityl Protection of an Amine
-
Materials:
-
3-Aminoindazole (1.0 equiv)
-
Trityl chloride (Trt-Cl) (1.1 equiv)
-
Pyridine (as solvent and base) or TEA/DMAP in DCM
-
-
Procedure:
-
Dissolve the 3-aminoindazole in anhydrous pyridine (or DCM with TEA/DMAP).
-
Add trityl chloride portion-wise at room temperature.
-
Stir the mixture overnight. Monitor by TLC for the formation of the product.
-
Quench the reaction with a small amount of methanol.
-
Remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired N-tritylated product.
-
Deprotection: The trityl group is very acid-sensitive and can be removed with mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in DCM or formic acid.[9]
Part 3: Orthogonal Protecting Group Strategies
The true power of these protecting groups is realized when they are used in an orthogonal fashion, allowing for the sequential, regioselective functionalization of the 3-aminoindazole core. An orthogonal strategy uses protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, or hydrogenation-labile) without affecting the others.[9][11]
Hypothetical Workflow: Sequential Functionalization
The following workflow illustrates how an orthogonal Boc and Cbz strategy could be employed to selectively functionalize both the N1 position and the 3-amino group.
Figure 2: Hypothetical orthogonal workflow for sequential functionalization.
This logical framework allows a synthetic chemist to choose the order of reactions, first modifying either the N1 position or the 3-amino position by selecting the appropriate deprotection method, while the other position remains masked.
Data Summary: Comparison of Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonal To | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, Base (TEA, DMAP) | Strong Acid (TFA, HCl) | Cbz, SEM (fluoride) | Excellent for N1 protection. Stable to base and hydrogenolysis. Widely used and reliable. |
| Carboxybenzyl | Cbz, Z | Cbz-Cl, Base | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc, SEM | Stable to acid and base. Ideal for protecting the 3-amino group orthogonally to Boc.[9] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF (Fluoride) or Acid (HCl) | Boc, Cbz | Key for N2-protection and directing C3-lithiation. Dual deprotection methods offer flexibility.[7] |
| Trityl | Trt | Trt-Cl, Pyridine or TEA | Mild Acid (dilute TFA, Formic Acid) | Cbz, SEM | Very bulky, useful for selective protection of primary amines. Highly acid-labile.[10] |
| Sulfonyl | Ts, Ns | TsCl or NsCl, Base | Reductive Cleavage (Mg/MeOH for Ts); Thiolate for Ns | Boc, Cbz, SEM | Very stable to acid and base. Reduces nucleophilicity significantly. Deprotection can be harsh (Ts). |
Conclusion
The successful synthesis of complex 3-aminoindazole derivatives is critically dependent on a well-designed protecting group strategy. By understanding the inherent regioselectivity of the scaffold and leveraging the distinct properties of protecting groups like Boc, Cbz, and SEM, researchers can achieve selective functionalization at the N1, N2, and 3-amino positions. The application of orthogonal strategies opens the door to the systematic and controlled construction of novel molecular architectures, accelerating the discovery and development of new therapeutics based on this vital heterocyclic motif. Careful optimization of the protocols provided herein will be necessary for specific substrates, but the principles outlined will serve as a robust guide for navigating the synthetic challenges of 3-aminoindazole chemistry.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Demirtas, N., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]
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- 4. Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 10. Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 3-Bromo-1H-indazol-4-amine in the Discovery of Novel Anti-Cancer Therapeutics
Introduction: The Indazole Scaffold as a Privileged Structure in Oncology
The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, particularly small molecule kinase inhibitors.[1][2] Within the vast chemical space explored for kinase inhibition, the indazole core has emerged as a "privileged scaffold"[3][4]. This bicyclic heteroaromatic system is a recurring motif in numerous FDA-approved anti-cancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (Trk/ROS1/ALK inhibitor).[1][5][6][7] The therapeutic success of indazole-based drugs stems from the scaffold's ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases, thereby disrupting their catalytic activity and downstream signaling pathways that are often dysregulated in cancer.[1][5][8]
3-Bromo-1H-indazol-4-amine is a strategically functionalized indazole derivative that serves as a versatile starting material for the synthesis of novel kinase inhibitors.[9][10] The presence of three key functional groups—the indazole core for kinase hinge binding, a bromine atom at the 3-position for further chemical modification, and an amino group at the 4-position for introducing diversity—makes it an ideal building block for creating libraries of potential anti-cancer compounds.[11][12][13][14][15] This application note provides a comprehensive guide for researchers on utilizing this compound in the discovery and development of next-generation targeted cancer therapies.
Strategic Application of this compound in Drug Discovery
The true potential of this compound lies in its role as a foundational scaffold for medicinal chemistry campaigns. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications can be tailored to target the hydrophobic regions of the kinase ATP-binding site, thereby enhancing potency and selectivity. The amino group at the 4-position provides a convenient handle for attaching different side chains that can interact with the solvent-exposed region of the kinase or improve the physicochemical properties of the final compound.
Conceptual Synthetic Strategy: From Scaffold to Inhibitor
A typical workflow for leveraging this compound in a drug discovery program would involve a multi-step process. The initial step would focus on the diversification of the 3-position through cross-coupling reactions. Subsequently, the 4-amino group can be acylated, alkylated, or used in other condensation reactions to introduce further chemical diversity. This systematic approach allows for the rapid generation of a focused library of compounds for biological screening.
Experimental Protocols: A Step-by-Step Guide to Inhibitor Characterization
Once a library of compounds derived from this compound has been synthesized, the next critical phase is to evaluate their biological activity. The following protocols provide detailed methodologies for in vitro kinase assays and cell-based anti-proliferative assays, which are fundamental for identifying promising lead compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[16]
Materials:
-
Kinase of interest (e.g., AXL, VEGFR2, EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized from this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Kinase Target | Example Compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| AXL | 50 | 15 |
| VEGFR2 | 150 | 20 |
| EGFR | >10,000 | 25 |
Table 1: Example inhibitory activity of a hypothetical compound derived from this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Protocol 2: Cell-Based Proliferation Assay (Luminescence-Based)
This protocol measures the effect of test compounds on the proliferation of cancer cell lines. The assay quantifies the number of viable cells by measuring the amount of ATP present, which is an indicator of metabolically active cells.[17]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colorectal carcinoma, MDA-MB-231 - breast cancer)[17]
-
Cell culture medium and supplements
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, clear-bottom 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compounds or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
-
| Cell Line | Example Compound GI50 (µM) | Doxorubicin GI50 (µM) (Control) |
| A549 | 1.2 | 0.1 |
| HCT116 | 0.8 | 0.08 |
| MDA-MB-231 | 2.5 | 0.2 |
Table 2: Example anti-proliferative activity of a hypothetical compound derived from this compound against various cancer cell lines. Doxorubicin is a standard chemotherapeutic agent used as a positive control.
Visualizing Mechanisms and Workflows
To further aid in the understanding of the application of this compound in anti-cancer drug discovery, the following diagrams illustrate a representative signaling pathway targeted by indazole-based inhibitors and the general experimental workflow.
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Caption: A general workflow for kinase inhibitor drug discovery.
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the discovery of novel anti-cancer agents. Its strategic functionalization allows for the systematic exploration of chemical space around the privileged indazole scaffold, facilitating the development of potent and selective kinase inhibitors. The protocols and workflows outlined in this application note provide a robust framework for researchers to utilize this key building block in their efforts to develop the next generation of targeted oncology therapeutics. Future work in this area will likely focus on the development of more complex and diverse libraries derived from this scaffold, as well as the exploration of its application in targeting other enzyme families implicated in cancer.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Evolution of Anticancer Drug Discovery and the Role of Cell-Based Screening. (2002). JNCI: Journal of the National Cancer Institute, 94(12), 890–892. [Link]
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(54), 34237–34269. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). Molecular Diversity, 26(4), 2533–2548. [Link]
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. (2021). ResearchGate. [Link]
-
Indazole derivatives as inhibitors of FGFR1. (2021). ResearchGate. [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2018). Journal of Medicinal Chemistry, 61(16), 6965–6982. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2020). Bitesize Bio. [Link]
-
Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2022). European Journal of Medicinal Chemistry, 243, 114758. [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2018). ACS Publications. [Link]
-
Indazole Derivatives: Promising Anti-tumor Agents. (2018). Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1505–1519. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(19), 11435–11445. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
-
Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). European Journal of Medicinal Chemistry, 256, 115352. [Link]
-
Novel Carbohydrate-substituted Indazole Derivatives Targeting SGLT1 Enhance the Efficacy of Receptor Tyrosine Kinase Inhibitors. (2023). ChemRxiv. [Link]
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. (2022). Biosciences Biotechnology Research Asia, 19(3). [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(19), 11435–11445. [Link]
-
The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain. (2019). Bioorganic & Medicinal Chemistry Letters, 29(16), 2217–2222. [Link]
-
Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2022). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). Molecules, 28(20), 7108. [Link]
-
Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2018). MedChemComm, 9(1), 126–136. [Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. [Link]
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An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). Bioorganic & Medicinal Chemistry Letters, 22(14), 4579–4584. [Link]
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Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4844–4848. [Link]
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Recent Advances in the Development of Indazole‐based Anticancer Agents. (2020). ChemMedChem, 15(22), 2110–2123. [Link]
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3-bromo-1-methyl-1H-indazol-4-amine. (n.d.). ChemBK. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2022). Organic Process Research & Development, 26(6), 1806–1811. [Link]
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Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Journal of Molecular and Organic Chemistry, 5(6), 113-117. [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2022). ChemRxiv. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). Molecules, 28(12), 4786. [Link]
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Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2010). Current Computer-Aided Drug Design, 6(2), 118–130. [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2017). European Journal of Medicinal Chemistry, 125, 1215–1225. [Link]
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Chapter - Bioisosteric Replacements in Drug Design. (2015). Frontiers in Medicinal Chemistry, 1, 136–171. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. (2023). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
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Application Note & Protocols: A Guide to the Scale-Up Synthesis of Functionalized 3-Aminoindazoles
Introduction: The Strategic Importance of 3-Aminoindazoles in Modern Drug Discovery
The 3-aminoindazole moiety is a cornerstone of contemporary medicinal chemistry. Recognized as a "privileged scaffold," its rigid bicyclic structure and unique electronic properties make it an effective bioisostere for the indole nucleus, a common feature in many biologically active molecules.[1] This scaffold is integral to a wide array of therapeutic agents, demonstrating efficacy as kinase inhibitors for oncology (e.g., Entrectinib), anti-inflammatory agents, and inhibitors of HIV protease and Factor XIa.[2][3]
Despite their therapeutic significance, the transition from laboratory-scale synthesis to large-scale industrial production of functionalized 3-aminoindazoles is fraught with challenges. These include harsh reaction conditions, limited substrate scope with traditional methods, regioselectivity issues, and the high cost of starting materials or catalysts.[3][4] This guide provides an in-depth analysis of viable synthetic strategies for scale-up, focusing on process efficiency, safety, and economic feasibility. We will dissect the causality behind strategic choices in synthetic routes and provide detailed, field-proven protocols for researchers and process chemists in the pharmaceutical industry.
Strategic Analysis of Synthetic Routes for Scale-Up
The selection of a synthetic route for industrial-scale production hinges on a multi-faceted analysis of cost, safety, robustness, and versatility. Below, we evaluate the most prominent methods for preparing 3-aminoindazoles, tailored for scale-up considerations.
A. The Classical Approach: Nucleophilic Aromatic Substitution (SNAr) of 2-Halobenzonitriles
This is the most traditional route, involving the reaction of a 2-halobenzonitrile with hydrazine. The success of this reaction is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring.
-
From 2-Fluorobenzonitriles: The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, particularly when the ring is activated by electron-withdrawing groups. However, this advantage is also a drawback; the method is often inefficient for electron-rich or sterically hindered substrates, requiring harsh conditions and resulting in low yields.[3] Furthermore, fluorinated starting materials can be significantly more expensive, impacting the economic viability of a large-scale process.
-
From 2-Chlorobenzonitriles: While more cost-effective, chloro-derivatives are less reactive and often require more forcing conditions or specific activation to achieve reasonable conversion.[5]
-
From 2-Bromobenzonitriles (Metal-Catalyzed): A more versatile and scalable alternative involves the use of 2-bromobenzonitriles. These precursors are generally more affordable than their fluoro-counterparts. The key to this approach is the use of transition metal catalysis (Palladium or Copper) to facilitate the crucial C-N bond formation. This strategy significantly broadens the substrate scope and allows for milder reaction conditions.[3][6] A general two-step synthesis using palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection and cyclization presents a highly efficient and broadly applicable method.[3][6]
B. Modern Palladium-Catalyzed Routes: C-H Activation and Intramolecular Amination
Recent advances have introduced more convergent and elegant strategies that avoid the pre-functionalization required in classical methods.
-
From Tertiary Amides: A notable two-step synthesis begins with readily available tertiary amides. The process involves a chemoselective activation with triflic anhydride (Tf₂O) and reaction with a hydrazide to form an aminohydrazone intermediate. This precursor then undergoes an intramolecular, ligand-free palladium-catalyzed C-H amination to furnish the 3-aminoindazole core.[7][8] This method's strength lies in its use of common starting materials and its convergent nature.
-
Direct C-H Amination of Hydrazones: Another innovative approach involves the direct palladium-catalyzed C-H activation of hydrazone compounds, followed by intramolecular amination to form the indazole ring.[9] This method is atom-economical and represents a powerful tool for constructing the scaffold directly.
C. Cyclization via Smiles Rearrangement
The Smiles rearrangement is a powerful intramolecular SNAr reaction.[10] In this context, a suitably designed precursor rearranges to form the indazole N-N bond. While less common as a general strategy, it can be exceptionally efficient for specific, highly functionalized targets where other methods fail. The reaction is driven by the formation of a stable product and can proceed under mild, metal-free conditions.[11][12][13]
Workflow & Decision Matrix for Route Selection
Choosing the optimal synthetic pathway depends on several factors, including the specific substitution pattern of the target molecule, cost constraints, and available equipment. The following diagram outlines a general workflow and decision-making process.
Caption: Decision workflow for selecting a scale-up synthesis route.
Comparative Data of Primary Synthetic Routes
The following table summarizes the key parameters for the discussed synthetic strategies to aid in route selection for a scale-up campaign.
| Parameter | Route A: SNAr (Fluoro) | Route A: Metal-Catalyzed (Bromo) | Route B: Pd-Catalyzed C-H Amination | Route C: Smiles Rearrangement |
| Starting Materials | 2-Fluorobenzonitriles | 2-Bromobenzonitriles | Tertiary Amides, Hydrazones | Specialized Precursors |
| Cost & Availability | Moderate to High | Low to Moderate | Generally Low | Substrate-dependent, can be high |
| Generality/Scope | Limited (electron-poor rings) | Broad | Broad | Narrow, substrate-specific |
| Typical Yields | Variable (40-80%) | Good to Excellent (70-95%) | Good (60-90%) | Good to Excellent (70-95%) |
| Scalability | Moderate | Excellent | Good | Moderate |
| Key Challenge | Harsh conditions, limited scope | Catalyst cost & removal | Multi-step, catalyst removal | Precursor synthesis |
| Safety/Waste | High temperatures, pressure | Palladium/Copper waste streams | Palladium waste, Tf₂O handling | Generally favorable (metal-free) |
Detailed Scale-Up Protocol: Palladium-Catalyzed Synthesis from 2-Bromobenzonitrile
This protocol describes a general and robust two-step procedure adapted from established literature for the synthesis of a representative functionalized 3-aminoindazole on a 100-gram scale.[3][6]
Step 1: Palladium-Catalyzed Formation of N-(2-cyanophenyl)benzophenone hydrazone
Caption: Step 1: C-N bond formation.
Materials & Equipment:
-
Reactor: 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Reagents:
-
Substituted 2-Bromobenzonitrile (e.g., 4-methoxy-2-bromobenzonitrile): 1.0 mol, 212.0 g
-
Benzophenone Hydrazone: 1.1 mol, 215.8 g
-
Palladium(II) Acetate (Pd(OAc)₂): 0.01 mol, 2.24 g
-
(±)-BINAP: 0.015 mol, 9.34 g
-
Sodium tert-butoxide (NaOtBu): 1.4 mol, 134.5 g
-
Toluene (anhydrous): 2.5 L
-
Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate Solution, Brine
-
Procedure:
-
Inerting the Reactor: Assemble the reactor and purge thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging Reagents: To the reactor, add the 2-bromobenzonitrile, benzophenone hydrazone, Pd(OAc)₂, and BINAP.
-
Solvent Addition: Add the anhydrous toluene via cannula or a sealed addition funnel.
-
Base Addition: Begin stirring the mixture (approx. 150 RPM) and add the sodium tert-butoxide portion-wise over 20 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reactor jacket to 100-105 °C to bring the internal reaction mixture to a gentle reflux (approx. 100 °C). Monitor the reaction progress by TLC or HPLC (approx. 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 L of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 L) followed by brine (1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone intermediate. The crude product is often a thick oil or solid and can be carried forward without further purification.
-
Step 2: Acidic Deprotection and Cyclization to 3-Aminoindazole
Caption: Step 2: Formation of the final product.
Materials & Equipment:
-
Reactor: Same 5 L reactor setup.
-
Reagents:
-
Crude Hydrazone Intermediate from Step 1: ~1.0 mol
-
Tetrahydrofuran (THF): 2.0 L
-
Hydrochloric Acid (6M aqueous): 1.5 L
-
Sodium Hydroxide Solution (10M aqueous)
-
Ethyl Acetate
-
Procedure:
-
Dissolution: Charge the crude hydrazone intermediate to the reactor and add THF. Stir until fully dissolved.
-
Acid Addition: Slowly add the 6M HCl solution to the stirred mixture.
-
Reaction: Heat the mixture to 65 °C. A precipitate (benzophenone) will begin to form. Monitor the reaction for complete consumption of the starting material by TLC or HPLC (approx. 4-6 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated benzophenone, washing the solid with a small amount of cold THF.
-
Transfer the filtrate to a larger vessel or reactor.
-
Cool the filtrate in an ice bath and slowly basify by adding 10M NaOH solution until the pH is ~9-10.
-
The 3-aminoindazole product will precipitate. Stir the resulting slurry in the cold for 1 hour to maximize precipitation.
-
Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) to remove salts.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Purification:
-
The crude product is often of high purity (>95%).
-
For higher purity, recrystallization from an ethanol/water or isopropanol/heptane solvent system is recommended.
Process Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete C-N Coupling (Step 1) | - Inactive catalyst (Pd(OAc)₂ degradation).- Insufficiently anhydrous conditions.- Ineffective base (e.g., old NaOtBu). | - Use fresh, high-quality catalyst and base.- Ensure rigorous exclusion of air and moisture.- Screen alternative ligands (e.g., SPhos, XPhos). |
| Low Yield in Cyclization (Step 2) | - Incomplete hydrolysis of the hydrazone.- Product loss during basic work-up if pH is too high or temperature is not controlled. | - Increase reaction time or temperature for the hydrolysis step.- Carefully control pH during basification, keeping the mixture cold to minimize solubility. |
| Dark Product Color / Impurities | - Residual palladium catalyst.- Thermal degradation during reaction or work-up. | - Treat the organic solution of the final product with a palladium scavenger (e.g., activated carbon, silica-based scavengers).- Ensure temperature control is maintained throughout the process. |
| Difficulty in Filtration | - Product is oily or has a very fine particle size. | - Adjust the final pH of the precipitation.- Modify the recrystallization solvent system to promote larger crystal growth.- Allow for a longer aging time of the slurry before filtration. |
Conclusion
The scale-up synthesis of functionalized 3-aminoindazoles is a critical task for the pharmaceutical industry. While classical SNAr methods have their place, modern palladium-catalyzed strategies, particularly the coupling of 2-bromobenzonitriles with hydrazone derivatives, offer a superior combination of versatility, efficiency, and scalability.[3] By carefully considering the economic and practical aspects of each synthetic route and implementing robust, optimized protocols, process chemists can reliably produce these vital heterocyclic building blocks on a large scale. This guide provides a foundational framework for making informed decisions and executing a successful scale-up campaign.
References
- Source: Chemical Communications (RSC Publishing)
- Title: Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles Source: ResearchGate URL
- Title: Indazole synthesis Source: Organic Chemistry Portal URL
- Title: Rapid Access to 3-Aminoindazoles from Tertiary Amides Source: PubMed URL
- Title: Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole.
- Title: Rapid Access to 3‑Aminoindazoles from Tertiary Amides Source: ElectronicsAndBooks URL
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- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: PMC - PubMed Central URL
- Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: datapdf.
- Title: EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof Source: Google Patents URL
- Title: Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles Source: Organic Letters - ACS Publications URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Recent Advances in the Chemistry of Indazoles Source: ResearchGate URL
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- Title: A synthetic route for the preparation of 3-aminoindazoles 128 from tertiary amides 127.
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: NIH URL
- Title: US4051252A - 3-aminoindazole-1 and 2-carboxylic acid derivatives Source: Google Patents URL
- Title: Modern Aspects of the Smiles Rearrangement Source: The University of Manchester URL
- Title: Diarylamine Synthesis via Desulfinylative Smiles Rearrangement Source: PMC - NIH URL
- Title: Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)
- Title: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: MDPI URL
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The Art of the C-N Bond: A Deep Dive into the Buchwald-Hartwig Amination of Bromo-Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to controllably functionalize this privileged heterocycle is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic tools available, the Buchwald-Hartwig amination stands out as a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds, a critical linkage in a vast array of biologically active molecules.[2][3] This guide provides an in-depth exploration of the Buchwald-Hartwig amination of bromo-indazole compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
The Indazole Moiety: A Privileged Scaffold in Drug Discovery
Indazole derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][4] The strategic introduction of amine functionalities onto the indazole ring system can profoundly influence a molecule's interaction with biological targets, making the Buchwald-Hartwig amination an indispensable tool for lead optimization and the generation of compound libraries for high-throughput screening.
Decoding the Catalytic Cycle: The Mechanism of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (in this case, a bromo-indazole) and an amine.[2][3] The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is the heart of this transformation. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromo-indazole. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated indazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[2] The choice of ligand plays a critical role in minimizing this and other side reactions.
"Pd(0)Ln" -> "Oxidative Addition" [label="Ar-Br"]; "Oxidative Addition" -> "Ar-Pd(II)(Br)Ln"; "Ar-Pd(II)(Br)Ln" -> "Amine Coordination" [label="R2NH"]; "Amine Coordination" -> "[Ar-Pd(II)(NHR2)(Br)Ln]+"; "[Ar-Pd(II)(NHR2)(Br)Ln]+" -> "Deprotonation" [label="Base"]; "Deprotonation" -> "Ar-Pd(II)(NR2)Ln"; "Ar-Pd(II)(NR2)Ln" -> "Reductive Elimination"; "Reductive Elimination" -> "Pd(0)Ln" [label="Ar-NR2"];
"Pd(0)Ln" [fillcolor="#FBBC05"]; "Ar-Pd(II)(Br)Ln" [fillcolor="#EA4335"]; "[Ar-Pd(II)(NHR2)(Br)Ln]+" [fillcolor="#EA4335"]; "Ar-Pd(II)(NR2)Ln" [fillcolor="#EA4335"]; "Oxidative Addition" [shape=ellipse, fillcolor="#FFFFFF"]; "Amine Coordination" [shape=ellipse, fillcolor="#FFFFFF"]; "Deprotonation" [shape=ellipse, fillcolor="#FFFFFF"]; "Reductive Elimination" [shape=ellipse, fillcolor="#FFFFFF"]; }
Key Reagents and Their Roles: A Practical Guide
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components: the palladium source, the phosphine ligand, the base, and the solvent.
Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, precatalysts, where the ligand is already coordinated to the palladium center, often offer improved reactivity and reproducibility. Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
Phosphine Ligands: The Heart of the Catalyst: The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rates of both oxidative addition and reductive elimination while inhibiting the formation of inactive palladium dimers. For the amination of bromo-indazoles, several classes of ligands have proven effective:
-
Biaryl Phosphines: This class of ligands, developed by the Buchwald group, has shown broad utility. Ligands such as RuPhos and BrettPhos are particularly effective for the coupling of primary and secondary amines with bromo-indazoles. tBuXphos has also been noted as a suitable ligand for indazole amination.
-
Ferrocenyl Phosphines: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have a long history of success in cross-coupling reactions.
-
Wide Bite-Angle Ligands: Xantphos is a notable example of a ligand with a large "bite angle," which can influence the geometry and reactivity of the palladium center.
The Role of the Base: The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle. The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing unwanted side reactions with functional groups on the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective. However, their high basicity can be incompatible with sensitive functional groups like esters and nitro groups.
-
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.
Solvent Selection: The solvent must be capable of dissolving the reactants and catalyst components at the reaction temperature and should be inert to the reaction conditions.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used and generally provide good results.
-
Aromatic Hydrocarbons: Toluene and xylenes are also common choices. It's important to note that some solvents like chlorinated hydrocarbons, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.
Application Notes: Successful Buchwald-Hartwig Amination of Bromo-Indazoles
The following table summarizes a selection of successful Buchwald-Hartwig amination reactions of various bromo-indazole isomers with a range of primary and secondary amines. These examples serve as a valuable starting point for reaction optimization.
| Bromo-Indazole Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-indazole | N-Methylaniline | RuPhos Pd G3 (2 mol%), RuPhos (1.5 mol%) | LiHMDS | THF | 65 | 92 | [2] |
| 4-Bromo-1H-indazole | Morpholine | RuPhos Pd G3 (2 mol%), RuPhos (1.5 mol%) | LiHMDS | THF | 65 | 95 | [2] |
| 5-Bromo-1H-indazole | Aniline | RuPhos Pd G3 (2 mol%), RuPhos (1.5 mol%) | LiHMDS | THF | 65 | 96 | [2] |
| 5-Bromo-1H-indazole | Cyclohexylamine | BrettPhos Pd G3 (2 mol%), BrettPhos (1.5 mol%) | LiHMDS | THF | 65 | 94 | [2] |
| 6-Bromo-1H-indazole | Indoline | RuPhos Pd G3 (2 mol%), RuPhos (1.5 mol%) | LiHMDS | THF | 65 | 93 | [2] |
| 6-Bromo-1H-indazole | Benzylamine | BrettPhos Pd G3 (2 mol%), BrettPhos (1.5 mol%) | LiHMDS | THF | 65 | 91 | [2] |
Experimental Protocols: A Step-by-Step Guide
The following is a general protocol for the Buchwald-Hartwig amination of a bromo-indazole. It is intended as a starting point and may require optimization for specific substrates.
Materials:
-
Bromo-indazole (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, 1-5 mol%)
-
Base (e.g., LiHMDS, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., THF, toluene, or dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or vial containing a magnetic stir bar, add the bromo-indazole, palladium precatalyst, and phosphine ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine. If the amine is a solid, it can be added with the other solids in step 1.
-
Base Addition: Add the base to the reaction mixture. If using a strong, air-sensitive base like LiHMDS, it should be added as a solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
subgraph "cluster_prep" { label = "Preparation"; style=filled; color=lightgrey; "Add Solids" -> "Inert Atmosphere"; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color=lightgrey; "Add Liquids" -> "Heating & Stirring" -> "Monitoring"; }
subgraph "cluster_workup" { label = "Workup & Purification"; style=filled; color=lightgrey; "Quench & Extract" -> "Dry & Concentrate" -> "Purify"; }
"Inert Atmosphere" -> "Add Liquids"; "Monitoring" -> "Quench & Extract"; }
Troubleshooting Common Issues
Even with a well-established protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand or base- Poorly soluble reagents- Insufficiently inert atmosphere | - Use a fresh catalyst or precatalyst.- Screen different ligands and bases.- Choose a solvent in which all components are soluble at the reaction temperature.- Ensure all glassware is dry and the reaction is performed under a robust inert atmosphere. |
| Side Product Formation (e.g., Hydrodehalogenation) | - β-hydride elimination is competing with reductive elimination.- The base is too strong and causing decomposition. | - Switch to a bulkier ligand to favor reductive elimination.- Use a weaker base or lower the reaction temperature. |
| Inconsistent Results | - Impurities in reagents or solvents- Inconsistent heating or stirring | - Use freshly purified reagents and anhydrous solvents.- Ensure uniform heating and efficient stirring. |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-functionalized indazole compounds. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively harness this reaction to create diverse libraries of molecules for drug discovery and development. The protocols and data presented in this guide provide a solid foundation for the successful application of the Buchwald-Hartwig amination to this important class of heterocyclic compounds.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
- Fors, B. P., Dooleweerdt, K., & Buchwald, S. L. (2009). Efficient palladium-catalyzed amination reactions for heterocycle functionalization. Journal of the American Chemical Society, 131(41), 14652-14653.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
-
Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS omega, 5(34), 21673-21681. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Reddy, K. T., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
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Lee, C. F., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
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da Silva, J. P., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(38), 16503-16515. [Link]
- Nolan, S. P. (Ed.). (2017).
-
Dorel, R., & Grugel, C. P. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(19), 4477. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald–Hartwig amination. The Journal of organic chemistry, 79(24), 11961-11969.
-
Maiti, D., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(2), 412-415. [Link]
-
Sharma, P., et al. (2020). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo [2, 1-b][2] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Results in Chemistry, 2, 100057. [Link]
- Dorel, R., & Echavarren, A. M. (2015). Gold-and palladium-catalyzed C–N bond forming reactions: an overview. The Journal of organic chemistry, 80(15), 7321-7332.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649. [Link]
-
Bioorganic & Medicinal Chemistry. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. [Link]
-
ResearchGate. (n.d.). Synthetic route for N-methyl-3-aryl indazoles. [Link]
-
National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
Sources
Application Notes & Protocols: The Strategic Use of N-Bromosuccinimide (NBS) in Indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are cornerstones in medicinal chemistry and materials science, necessitating efficient and versatile synthetic methodologies.[1] N-Bromosuccinimide (NBS) has emerged as a powerful reagent in this field, not merely as a brominating agent but also as a catalyst and oxidant for novel cyclization strategies.[2][3] This document provides an in-depth guide to the application of NBS in indazole synthesis, detailing reaction mechanisms, step-by-step protocols, and critical insights for experimental success. We will explore its utility in classical bromination of indazole cores for further functionalization, as well as its role in innovative oxidative cyclization pathways to construct the indazole scaffold.
Introduction: The Significance of Indazoles and the Versatility of NBS
Indazoles, bicyclic aromatic heterocycles, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Consequently, the development of robust synthetic routes to access diverse indazole analogues is of paramount importance.
N-Bromosuccinimide (NBS) is a versatile and easy-to-handle crystalline reagent that serves as an excellent source of electrophilic bromine.[4][5] Its utility in organic synthesis extends beyond simple bromination, encompassing allylic and benzylic brominations, and acting as a mild oxidant.[2][6] In the context of indazole synthesis, NBS offers several strategic advantages:
-
Regioselective Bromination: NBS allows for the controlled bromination of the indazole nucleus, creating valuable intermediates for subsequent cross-coupling reactions to introduce molecular diversity.
-
Oxidative Cyclization: NBS can mediate the formation of the N-N bond in certain precursors, facilitating the construction of the indazole ring system through oxidative pathways.[7][8]
-
In Situ Generation of Reactive Intermediates: NBS can be employed to generate α-bromoketones from ethylarenes in a one-pot fashion, which can then be used in subsequent cyclization steps.[9]
This guide will delve into the practical applications of these strategies, providing researchers with the necessary knowledge to effectively incorporate NBS into their indazole synthesis workflows.
Mechanistic Insights: How NBS Functions in Indazole Synthesis
The role of NBS in indazole-related synthesis is primarily twofold: as a source of electrophilic bromine for substitution reactions and as an oxidant to facilitate cyclization.
Electrophilic Bromination of the Indazole Core
The bromination of an existing indazole ring is a key strategy for creating building blocks for further elaboration, for instance, via Suzuki-Miyaura cross-coupling reactions.[10] The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The electron-rich indazole ring attacks the electrophilic bromine of NBS. The regioselectivity of this bromination is influenced by the substitution pattern on the indazole ring and the reaction conditions. For example, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS.[10]
Oxidative N-N Bond Formation
A more advanced application of NBS is in the oxidative cyclization to form the indazole ring itself. While specific examples directly using NBS for the final N-N bond forming cyclization to indazoles are less common in the provided search results, the principle is well-established for other heterocycles.[8][11] This process would likely involve the oxidation of a suitable nitrogen-containing precursor, such as a substituted aniline derivative, to a reactive intermediate that can then undergo intramolecular cyclization. For instance, a proposed mechanism for a related synthesis involves the oxidation of an anilinic nitrogen to a nitroso compound, followed by nucleophilic addition and cyclization.[12]
Below is a conceptual workflow for how NBS could be involved in such a process.
Sources
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- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1H-indazol-4-amine
Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indazol-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you optimize your synthetic route, improve yields, and ensure the highest purity of this valuable heterocyclic building block.
Introduction: The Importance of this compound
This compound is a critical intermediate in the development of pharmacologically active agents. The unique arrangement of its functional groups—a nucleophilic amine, a versatile bromine for cross-coupling, and the indazole core, a known hinge-binding motif—makes it a privileged scaffold in medicinal chemistry[1]. However, its synthesis is often plagued by issues of low yield, poor regioselectivity, and difficult purification. This guide provides a systematic approach to overcoming these obstacles.
Synthetic Strategies: An Overview
The successful synthesis of this compound hinges on the careful selection of a synthetic route that maximizes regiochemical control. Two primary strategies are generally considered, each with distinct advantages and challenges.
Caption: High-level overview of primary synthetic routes.
-
Route A (Late-Stage Bromination): This approach involves the direct bromination of 4-amino-1H-indazole. While seemingly straightforward, it presents significant challenges in controlling regioselectivity due to the multiple activated positions on the indazole ring.
-
Route B (Early-Stage Bromination): This more robust strategy involves brominating a benzonitrile precursor prior to the indazole ring formation. This method generally offers superior control over the bromine's position, leading to higher yields of the desired isomer[2][3].
This guide will focus primarily on troubleshooting Route A, as it is a common but challenging approach, while presenting Route B as the recommended pathway for scalable and reliable synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 4-amino-1H-indazole (Route A) so difficult to control?
A1: The indazole nucleus and the 4-amino group both activate the molecule towards electrophilic aromatic substitution. The C3, C5, and C7 positions are all electronically susceptible to attack. The 4-amino group, being a powerful ortho-, para-director, strongly activates the C3 and C5 positions. This often results in a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers, which are challenging to separate and lead to a low yield of the desired product[2].
Q2: Which brominating agent is best for this synthesis?
A2: N-Bromosuccinimide (NBS) is generally the preferred reagent over liquid bromine (Br₂). NBS is a solid that is easier and safer to handle, and it generates a lower concentration of the electrophilic bromine species in situ, which can lead to higher selectivity[2]. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used effectively, particularly with ultrasound assistance to improve reaction rates under mild conditions[4][5].
Q3: My reaction produces a lot of intractable tar. What is the cause?
A3: Tar formation is common when working with electron-rich aromatic amines. It can be caused by oxidation of the starting material or product, or by polymerization side reactions. Key preventative measures include:
-
Maintaining an inert atmosphere: Use nitrogen or argon to protect the reaction from atmospheric oxygen.
-
Controlling temperature: Run the reaction at the lowest effective temperature (e.g., 0 °C to room temperature).
-
Slow reagent addition: Add the brominating agent slowly to avoid localized high concentrations and exothermic events.
Q4: How can I effectively monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material, the desired product, and major byproducts (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially during optimization, LC-MS is invaluable for identifying the masses of different isomers and byproducts being formed.
Troubleshooting Guide: The Direct Bromination of 4-Amino-1H-indazole
This section addresses specific issues encountered during the key bromination step of Route A.
Caption: Troubleshooting decision tree for the bromination step.
Problem 1: My final product is a mixture of isomers (3-bromo and 5-bromo) that are very difficult to separate.
-
Probable Cause: As discussed, the 4-amino group activates both the C3 and C5 positions, leading to competitive bromination. The reaction kinetics are highly sensitive to conditions.
-
Solution & Scientific Rationale:
-
Temperature Control: Lower the reaction temperature to 0 °C or even -10 °C. Lower temperatures increase the selectivity of many electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which may favor one isomer over the other.
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the substrate. Screen different solvents. Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common choices[6]. The solvation of the intermediate carbocation (arenium ion) can subtly influence the regiochemical outcome.
-
Amine Protection: Consider protecting the 4-amino group as an acetamide. The acetyl group is still activating and ortho-, para-directing but is bulkier and less powerful than the free amine. This steric hindrance can disfavor substitution at the C5 position, potentially increasing the C3/C5 ratio. The protecting group can be removed later under acidic or basic conditions.
-
Problem 2: My main byproduct is the 3,5-dibromo-1H-indazol-4-amine.
-
Probable Cause: The mono-brominated product is still highly activated and can react with a second equivalent of the brominating agent faster than the remaining starting material is consumed. This indicates the stoichiometry is off or the local concentration of the brominating agent is too high.
-
Solution & Scientific Rationale:
-
Strict Stoichiometry: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents). This ensures that the brominating agent is the limiting reagent, minimizing the chance of a second addition.
-
Slow Addition: Do not add the NBS as a solid all at once. Dissolve it in the reaction solvent (e.g., DMF) and add it dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a very low, steady-state concentration of the brominating agent, favoring the mono-bromination of the more reactive starting material.
-
Dilution: Running the reaction at a lower concentration can also disfavor the second bromination event.
-
Problem 3: The reaction stalls, leaving a significant amount of starting material even after extended time.
-
Probable Cause: This could be due to impure reagents or suboptimal reaction conditions.
-
Solution & Scientific Rationale:
-
Reagent Quality: NBS can degrade over time. It is good practice to recrystallize NBS from water before use to ensure its purity and reactivity. Ensure your starting 4-amino-1H-indazole is pure.
-
Optimize Temperature/Time: If the reaction is clean but incomplete at a low temperature, slowly warm it to room temperature and monitor by TLC. Sometimes a small amount of thermal energy is required to overcome the activation barrier.
-
Catalyst (Use with Caution): In some cases, a catalytic amount of a protic acid (like acetic acid) can help polarize the N-Br bond of NBS, making it more electrophilic. However, this can also decrease selectivity, so it should be explored carefully.
-
Data Summary: Comparison of Bromination Conditions
The choice of brominating agent and conditions is critical for success. The following table summarizes common variables.
| Brominating Agent | Typical Solvent | Temperature (°C) | Key Advantages | Potential Issues | Reference |
| NBS | MeCN, DMF, CHCl₃ | 0 to 25 | Good selectivity, easy to handle. | Can lead to over-bromination if not controlled. | [2][6] |
| Br₂ | Acetic Acid | 25 to 80 | Inexpensive, powerful. | Highly corrosive, less selective, generates HBr byproduct. | [4] |
| DBDMH | EtOH | 40 (Ultrasound) | Fast reaction times, mild conditions. | Requires specialized equipment (sonicator). | [4][5] |
Recommended Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-indazole (Starting Material)
This protocol outlines a standard method for preparing the precursor from 4-nitro-1H-indazole.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-indazole (1.0 eq).
-
Solvent: Add ethanol or methanol as the solvent (approx. 10-15 mL per gram of starting material).
-
Catalyst: Add tin(II) chloride dihydrate (SnCl₂, 4.0-5.0 eq) to the suspension.
-
Reaction: Slowly add concentrated hydrochloric acid (HCl) (4.0-5.0 eq) dropwise. The reaction is exothermic. After the initial exotherm subsides, heat the mixture to reflux (approx. 70-80 °C).
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. Caution: This is highly exothermic and will bubble vigorously.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-amino-1H-indazole.
Protocol 2: Optimized Bromination of 4-Amino-1H-indazole (Route A)
This protocol is designed to maximize the yield of the 3-bromo isomer.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-amino-1H-indazole (1.0 eq).
-
Solvent: Add anhydrous, degassed acetonitrile (MeCN) (approx. 20 mL per gram of starting material). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.95 eq) in a minimum amount of anhydrous MeCN.
-
Reaction: Add the NBS solution to the stirred solution of 4-amino-1H-indazole dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the progress every 30 minutes by TLC. If the reaction is slow, allow it to warm to room temperature slowly over 2-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining electrophilic bromine.
-
Workup: Remove the MeCN under reduced pressure. Add water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will likely be a mixture of isomers. Purify carefully using column chromatography on silica gel with a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to isolate the this compound.
References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Al-Tel, T. H., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(9), 3841. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13, 7235-7239. [Link]
-
Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 14285-14295. [Link]
-
PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
Ridd, J. H. (1961). Diazotization of heterocyclic primary amines. Chemical Reviews, 61(5), 509-531. [Link]
-
ResearchGate. (n.d.). The Bromination of 2H-indazoles. [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
Organic Syntheses. (n.d.). Indazole. [Link]
-
LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. [Link]
-
Reddit. (2023). Sandmeyer reaction. [Link]
- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
-
ResearchGate. (n.d.). Diazotisation of 4-aminohippuric acid. [Link]
-
Li, J., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
ArODES - HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Hydrazine Cyclization Reactions
Welcome to the technical support center for hydrazine cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low product conversion. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to help you optimize your synthetic outcomes.
Introduction: The Nuances of Hydrazine Cyclization
Hydrazine and its derivatives are remarkably versatile reagents, pivotal in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, such as pyrazoles and indoles. The success of these cyclization reactions hinges on a delicate interplay of factors including substrate reactivity, reaction conditions, and the stability of intermediates. Low conversion is a frequent hurdle, often stemming from a handful of common, addressable issues. This guide will walk you through a systematic approach to diagnosing and solving these problems.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to some of the most common questions encountered during hydrazine cyclization reactions.
Q1: My reaction has stalled, and I'm recovering a significant amount of the hydrazone intermediate. What's the first thing I should check?
A1: Incomplete conversion often points to insufficient activation energy for the cyclization step.[1] The primary factors to investigate are the acid catalyst and the reaction temperature. For many cyclizations, such as the Fischer indole synthesis, a stronger acid or higher temperature is required to facilitate the key rearrangement and cyclization steps.[1][2] Consider switching from a weaker acid like acetic acid to a stronger one like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[1][2]
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired cyclic compound. What are the likely side reactions?
A2: The formation of byproducts is a common cause of low conversion. Key side reactions include:
-
N-N Bond Cleavage: Particularly prevalent with electron-rich phenylhydrazines, this leads to the formation of anilines and other degradation products.[1][3]
-
Aldol Condensation: If your aldehyde or ketone substrate can enolize, it may undergo self-condensation under acidic conditions.[1]
-
Formation of Regioisomers: Using unsymmetrical ketones can result in a mixture of isomeric products.[1][4]
Q3: My starting materials seem to be degrading over the course of the reaction. What could be causing this?
A3: Hydrazine and its derivatives can be sensitive to air and moisture.[5][6] Unwanted oxidation or hydrolysis can lead to the degradation of your starting materials.[5][6][7] Ensure your reagents are pure and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your substrates are known to be sensitive. Some hydrazones are also unstable and are best formed in situ.[1]
Q4: How do I know if my catalyst is the problem?
A4: Catalyst deactivation can be a subtle issue. Sintering of metallic catalysts or poisoning by impurities can lead to a gradual or complete loss of activity.[8] If you suspect catalyst deactivation, consider using a fresh batch of catalyst or purifying your starting materials to remove potential poisons.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to troubleshooting, complete with explanations of the underlying chemistry.
Issue 1: Incomplete Conversion - Reaction Stalled at Hydrazone Intermediate
A common scenario is the isolation of a significant amount of the uncyclized hydrazone intermediate. This indicates that the initial condensation has occurred, but the subsequent cyclization is kinetically hindered.
Causality and Diagnostic Workflow
The conversion of the hydrazone to the final heterocyclic product typically involves an acid-catalyzed intramolecular rearrangement and/or condensation step.[2][10][11] The energy barrier for this transformation can be significant.
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start -> check_conditions; check_conditions -> increase_temp [label="Is temp too low?"]; check_conditions -> stronger_acid [label="Is acid too weak?"]; check_conditions -> check_purity [label="Are reactants pure?"]; check_purity -> in_situ [label="Is hydrazone unstable?"]; increase_temp -> success; stronger_acid -> success; in_situ -> success; } } Caption: Workflow for troubleshooting incomplete conversion.
Step-by-Step Protocol: Optimizing Reaction Conditions
-
Temperature Adjustment:
-
Rationale: Many cyclization reactions, like the Fischer indole synthesis, require significant thermal energy to overcome the activation barrier of the key sigmatropic rearrangement.[1]
-
Action: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by a suitable analytical method like TLC, HPLC, or GC.[12][13] Be cautious, as excessive heat can lead to side reactions and product degradation.[9]
-
-
Acid Catalyst Modification:
-
Rationale: The cyclization step is often acid-catalyzed. The strength of the acid can dramatically influence the reaction rate.[2]
-
Action: If using a weak Brønsted acid (e.g., acetic acid), consider switching to a stronger one like sulfuric acid or polyphosphoric acid.[2] Alternatively, Lewis acids such as ZnCl₂, BF₃, or AlCl₃ can be effective catalysts.[2][11] The optimal acid will be substrate-dependent.
-
-
Solvent Selection:
-
Rationale: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.[14] For some pyrazole syntheses, polar aprotic solvents like DMF or DMAc, sometimes with the addition of a strong acid, can accelerate the dehydration steps and improve yields.[4]
-
Action: If your reaction is sluggish, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures. Ensure your starting materials and intermediates are soluble in the chosen solvent.
-
| Parameter | Recommendation | Rationale |
| Temperature | Increase incrementally (e.g., 10-20°C) | Overcomes activation energy barrier.[1] |
| Acid Catalyst | Switch to a stronger acid (e.g., PPA, ZnCl₂) | Enhances the rate of the acid-catalyzed cyclization step.[1][2] |
| Solvent | Use a higher-boiling point, appropriate solvent | Improves solubility and allows for higher temperatures.[4][14] |
Issue 2: Low Yield Due to Side Reactions
The formation of unintended byproducts directly consumes your starting materials and reduces the yield of the desired product. Identifying the likely side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies
-
N-N Bond Cleavage:
-
Mechanism: This is a significant competing pathway, especially for phenylhydrazines with electron-donating substituents, which can stabilize intermediates that lead to cleavage.[1][3]
-
Mitigation: Employ milder reaction conditions. Use a weaker acid and a lower temperature to disfavor the N-N bond cleavage pathway.[1] If possible, modifying the substituents on the phenylhydrazine to be less electron-donating can also help.[1]
-
-
Formation of Regioisomers:
-
Mechanism: When an unsymmetrical ketone is used, two different enamines can form, leading to two different cyclized products.[1]
-
Mitigation: The choice of acid catalyst can influence the regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[1] Experimenting with different acid catalysts is key to optimizing the desired regioisomer.
-
-
Hydrolysis of Hydrazone:
-
Mechanism: Hydrazones can be susceptible to hydrolysis, reverting to the starting carbonyl compound and hydrazine, especially in the presence of water.[15][16][17]
-
Mitigation: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere. The equilibrium can be shifted towards the hydrazone by removing water as it is formed, for example, by using a Dean-Stark apparatus.
-
dot digraph "Side_Reactions" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield with\nMultiple Products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Side Products\n(e.g., via MS, NMR)"]; NN_Cleavage [label="N-N Bond Cleavage?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Regioisomers [label="Regioisomers?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Hydrolysis [label="Hydrazone Hydrolysis?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Milder_Conditions [label="Use Milder Acid/\nLower Temperature", shape=parallelogram]; Modify_Catalyst [label="Change Acid Catalyst\nto Control Selectivity", shape=parallelogram]; Anhydrous [label="Ensure Anhydrous\nConditions", shape=parallelogram]; Optimize [label="Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Identify; Identify -> NN_Cleavage; NN_Cleavage -> Regioisomers [label="No"]; NN_Cleavage -> Milder_Conditions [label="Yes"]; Regioisomers -> Hydrolysis [label="No"]; Regioisomers -> Modify_Catalyst [label="Yes"]; Hydrolysis -> Anhydrous [label="Yes"]; Milder_Conditions -> Optimize; Modify_Catalyst -> Optimize; Anhydrous -> Optimize; } } Caption: Decision-making process for addressing side reactions.
Issue 3: Reagent and Product Instability
The inherent reactivity of hydrazine and its derivatives can also be a source of low conversion if not properly managed.
Protecting Your Reaction Components
-
Air and Moisture Sensitivity: Hydrazine is a reducing agent and can react with atmospheric oxygen.[5][7] It is also hygroscopic and can form a hydrate.[5]
-
Protocol:
-
Use freshly distilled or high-purity hydrazine and other reagents.
-
Degas solvents to remove dissolved oxygen.
-
Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
-
-
Product Degradation: The desired heterocyclic product may itself be unstable under the reaction conditions, especially at high temperatures or in strong acid.[1]
-
Protocol:
-
Monitor the reaction progress closely.
-
Once the reaction is complete, cool it down and proceed with the work-up promptly.
-
Neutralize acidic conditions during work-up if the product is acid-sensitive.
-
-
-
Use of Protecting Groups: In complex syntheses, it may be necessary to use protecting groups for the hydrazine moiety to prevent unwanted side reactions.[18][19][20][21] These groups can be removed later in the synthetic sequence.
Part 3: Purification and Analysis
Proper purification and analysis are critical for accurately assessing reaction conversion and identifying byproducts.
Purification Strategies
Hydrazones and their cyclized products can sometimes be challenging to purify.
-
Chromatography:
-
Silica Gel: Unsubstituted hydrazones can be acid-sensitive and may decompose on standard silica gel.[22] It is often recommended to use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), or to use basic alumina.[22][23]
-
Reverse Phase: Reverse-phase chromatography can be a good alternative for polar compounds.[22]
-
-
Recrystallization: Many hydrazones and heterocyclic products are crystalline solids and can be effectively purified by recrystallization.[22][23] Experiment with different solvent systems to find optimal conditions.
Analytical Techniques
Accurate monitoring of your reaction is key to successful troubleshooting.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for monitoring the disappearance of starting materials and the formation of products and byproducts.[12][13]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of your desired product and to characterize any isolated byproducts.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of products and impurities, which can provide clues about the side reactions occurring.[24][25]
By systematically addressing these common issues, you can significantly improve the conversion of your hydrazine cyclization reactions and achieve your synthetic goals more efficiently.
References
- Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
Wikipedia. Hydrazine. [Link]
-
Shen, F., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. [Link]
-
ResearchGate. Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. [Link]
-
NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ATSDR. Hydrazine and 1,1-dimethylhydrazine. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
NIH. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ACS Publications. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
- Google Patents.
-
Slideshare. PROTECTING GROUPs.pptx. [Link]
-
PubMed. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. [Link]
-
NIH. Why Do Some Fischer Indolizations Fail?. [Link]
-
MDPI. Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]
- Google Patents.
-
ResearchGate. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. [Link]
-
ATSDR. Analytical Methods for Hydrazines. [Link]
-
Wikipedia. Hydrazone. [Link]
-
Royal Society of Chemistry. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. [Link]
-
ResearchGate. Pathways for Cyclizations of Hydrazine-Derived 2-(2-Cyanovinyl)-3-oxo-cyclohex-1-ene Enolates. [Link]
-
Organic Chemistry Portal. Hydrazine. [Link]
-
DTIC. Reactions of Hydrazines with Chemicals Found in Environment. [Link]
-
NIH. Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. [Link]
-
Chemistry Learner. Hydrazone: Formation, Structure, and Reactions. [Link]
-
Reddit. Need a purification method for a free hydrazone. [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. [Link]
-
ResearchGate. How to purify hydrazone?. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]
-
MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. [Link]
-
NIH. Hydrolytic Stability of Hydrazones and Oximes. [Link]
-
Organic Syntheses. Procedure for the Preparation of Mono-Hydrazones. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
- Google Patents.
-
NASA. Three Methods of Detection of Hydrazines. [Link]
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- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Optimizing Regioselective Bromination
Welcome to the Technical Support Center for Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective bromination. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and refine your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselective bromination, providing a foundational understanding for planning your experiments.
Q1: What is the fundamental difference between electrophilic aromatic bromination and free-radical bromination?
A1: The core difference lies in the reaction mechanism and the position on the molecule that gets brominated.[1][2]
-
Electrophilic Aromatic Substitution (EAS) Bromination: This reaction targets the aromatic ring itself. An electrophile (an electron-loving species, like Br+) attacks the electron-rich benzene ring.[1][3] This process is governed by the electronic properties of the substituents already on the ring.[4][5][6]
-
Free-Radical Bromination: This mechanism typically targets allylic or benzylic positions—the carbons directly attached to a double bond or an aromatic ring, respectively.[2][7][8] The reaction is initiated by light or heat to generate a bromine radical (Br•), which then abstracts a hydrogen atom from the allylic or benzylic position.[2][9]
Q2: How do I choose between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS)?
A2: The choice of brominating agent is critical for controlling the reaction pathway.
-
Molecular Bromine (Br₂): Often used for electrophilic aromatic substitution, typically in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃.[10][11][12] The Lewis acid polarizes the Br-Br bond, making one bromine atom more electrophilic and able to attack the aromatic ring.[3][12]
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for free-radical allylic and benzylic bromination.[7][8][13] It provides a low, constant concentration of Br₂, which favors the radical pathway over electrophilic addition to any double bonds.[7][14] NBS can also be used for electrophilic bromination of activated aromatic rings, sometimes without a catalyst.[13][15]
Q3: What determines where the bromine atom will be added on a substituted benzene ring (ortho, meta, or para)?
A3: The regioselectivity of electrophilic aromatic bromination is dictated by the nature of the substituent already present on the ring.[4][5]
-
Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles. They stabilize the carbocation intermediate (arenium ion) formed during the reaction, particularly when the attack occurs at the ortho and para positions.[4][6] Examples include -OH, -OR, -NH₂, and alkyl groups.[4][6]
-
Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive. They destabilize the carbocation intermediate, especially at the ortho and para positions. Consequently, the meta position becomes the least unfavorable site for attack.[4][5][16] Examples include -NO₂, -CN, -C(O)R, and -CF₃.[4][5]
-
Halogens (Ortho-, Para-Directors and Deactivators): Halogens are a special case. They are deactivating due to their electronegativity (inductive effect) but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance.[5][6]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments, framed in a question-and-answer format.
Problem 1: My reaction is producing a mixture of ortho and para isomers, but I need high para-selectivity.
-
Potential Cause: The reaction conditions may be favoring both thermodynamic and kinetic products. Activating groups strongly favor ortho and para products, but achieving high selectivity for one over the other requires careful optimization.[15]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase para-selectivity.[15][17] The ortho position is often more sterically hindered, and at lower temperatures, the reaction is more sensitive to these steric effects, favoring the less hindered para position.[15]
-
Change the Solvent: The choice of solvent can significantly influence regioselectivity. For instance, in the bromination of 2-isopropylphenol with NBS, using toluene promotes ortho-bromination through hydrogen bonding, while acetonitrile favors the para-product by sterically blocking the ortho position.[18]
-
Utilize a Bulky Catalyst or Reagent: Employing a sterically demanding Lewis acid or a bulky brominating agent can physically block the ortho positions, thus increasing the yield of the para-isomer. Zeolites, for example, can induce high para-selectivity due to their shape-selective catalytic properties.[15][17]
-
Problem 2: I am getting significant polybromination instead of the desired monobrominated product.
-
Potential Cause: The aromatic ring is highly activated, and/or the reaction conditions are too harsh. Once the first bromine atom is attached, the product can sometimes be reactive enough to undergo further bromination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully use only one equivalent of the brominating agent (e.g., NBS).
-
Lower the Temperature: Perform the reaction at the lowest effective temperature to reduce the overall reaction rate and minimize subsequent brominations.[15][17]
-
Choose a Milder Brominating Agent: Instead of Br₂ with a strong Lewis acid, consider using NBS, which can be a milder electrophilic brominating agent for activated systems.[15] Using reagents like N-bromosaccharin with a catalyst like Amberlyst-15 can also provide high regioselectivity for monobromination of phenols and anilines.[19]
-
Problem 3: The reaction is not proceeding, and I'm recovering my starting material.
-
Potential Cause: The aromatic ring may be too deactivated for the chosen reaction conditions, or the catalyst may be inactive.
-
Troubleshooting Steps:
-
Increase Catalyst Loading or Use a Stronger Catalyst: For deactivated rings, a more potent Lewis acid like AlCl₃ might be necessary instead of FeBr₃.[11]
-
Increase the Temperature: While lower temperatures are good for selectivity, some reactions require more thermal energy to overcome the activation barrier, especially with deactivated substrates.
-
Check Reagent Purity: Ensure that your brominating agent and solvent are pure and anhydrous, as moisture can deactivate the Lewis acid catalyst.
-
Problem 4: I intended to perform a benzylic bromination, but I'm getting bromination on the aromatic ring instead.
-
Potential Cause: The reaction conditions are favoring the electrophilic aromatic substitution pathway over the free-radical pathway.
-
Troubleshooting Steps:
-
Ensure Radical Initiation: Free-radical reactions require an initiator. Use a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or irradiate the reaction with UV light.[2][7]
-
Avoid Lewis Acids: Lewis acids catalyze electrophilic aromatic substitution.[10][11] Ensure your reaction setup is free from any acidic contaminants. Interestingly, some Lewis acids like ZrCl₄ have been shown to catalyze benzylic bromination through a radical pathway under specific conditions.[20]
-
Choose a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically used for free-radical brominations with NBS as they disfavor the formation of ionic intermediates required for EAS.[7]
-
Experimental Protocols & Data
Table 1: Comparison of Brominating Agents and Conditions for Toluene
| Reagent/Catalyst | Solvent | Conditions | Major Product | Regioselectivity (o:m:p) |
| Br₂ / FeBr₃ | CH₂Cl₂ | 25 °C | Ring Bromination | 33 : <1 : 67 |
| NBS / AIBN | CCl₄ | 80 °C, reflux | Benzylic Bromination | N/A (Benzyl Bromide) |
| NBS | Acetonitrile | 0 °C | Ring Bromination | High para-selectivity |
This table provides a generalized summary. Actual yields and ratios can vary based on precise experimental conditions.
Protocol: Para-Selective Bromination of Anisole
This protocol details a highly para-selective electrophilic aromatic bromination of anisole using N-bromosuccinimide (NBS) in acetonitrile, adapted from established methods.[15]
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve anisole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -10 °C using an appropriate cooling bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the resulting mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford exclusively 1-bromo-4-methoxybenzene.[15]
Visualizing Reaction Pathways
Diagram 1: Decision Workflow for Choosing a Bromination Strategy
This diagram illustrates the decision-making process for selecting the appropriate bromination method based on the desired product.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Safety Precautions
-
Molecular Bromine (Br₂): Bromine is a highly corrosive, toxic, and volatile liquid. [21][22]Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [21]Have a bromine spill kit readily available.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. [23][24][25]Avoid inhalation of dust and contact with skin and eyes. [23][25]It is also light-sensitive and moisture-sensitive, so store it in a tightly closed container in a cool, dry, and dark place. [23][25]
References
-
Quan, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
Asif, M. (2022). Allylic position and benzylic position bromination. Chemia. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Available at: [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]
-
Quora. (2017). What is the difference between free radical reaction and electrophilic substitution reaction?. Available at: [Link]
-
Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. Available at: [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta in Electrophilic Aromatic Substitution. Available at: [Link]
-
JoVE. (2026). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available at: [Link]
-
K. C. S. (2026). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. YouTube. Available at: [Link]
-
ResearchGate. (2026). Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. Available at: [Link]
-
Yoshimura, A., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. Molecules. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Available at: [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Available at: [Link]
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Technical Support Center: Purification of Crude 3-Aminoindazole
Welcome to the technical support center for the purification of 3-aminoindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical, field-proven experience.
Introduction: The Challenge of Pure 3-Aminoindazole
3-Aminoindazole is a valuable building block in medicinal chemistry, notably as a scaffold for kinase inhibitors.[1][2] Its synthesis, commonly achieved through the reaction of a 2-halobenzonitrile with hydrazine, can yield a crude product containing a variety of impurities.[1][3][4][5][6] These may include unreacted starting materials, reagents, and structurally related by-products that can complicate downstream applications and biological testing. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for subsequent research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-aminoindazole synthesized from 2-halobenzonitriles?
When synthesizing 3-aminoindazole from 2-halobenzonitriles (e.g., 2-fluorobenzonitrile or 2-bromobenzonitrile) and hydrazine, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Residual 2-halobenzonitrile and excess hydrazine or its salts.
-
Isomeric By-products: Depending on the reaction conditions, small amounts of the isomeric 5-aminoindazole may form.
-
Side-Reaction Products: If the reaction temperature is not well-controlled, or if there are other reactive species present, various side products can form. For instance, in some related syntheses, by-products like 3-(ethylamino)indazole have been observed during reduction steps.[7]
-
Reagents and Catalysts: If a catalyzed method is used (e.g., palladium or copper-catalyzed), residual metal catalysts and ligands may be present.[1][3]
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMSO, NMP) can be trapped in the crude product.
Q2: My crude 3-aminoindazole has a pink or brown color. What causes this and how can I remove it?
The discoloration of 3-aminoindazole is often due to the presence of trace oxidized impurities or residual reagents. Amines, in general, can be susceptible to air oxidation, which can lead to colored by-products.
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Column Chromatography: If discoloration persists, column chromatography is a highly effective method for separating the desired pale cream to yellow product from colored impurities.[7]
Q3: What is the recommended storage condition for purified 3-aminoindazole?
To maintain the purity of 3-aminoindazole, it should be stored in a tightly sealed container, protected from light and air, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at 2-8 °C is recommended to minimize degradation.
Troubleshooting Guides
Guide 1: Recrystallization Challenges
Recrystallization is a powerful and economical technique for purifying solid compounds.[8] The ideal recrystallization solvent will dissolve the crude 3-aminoindazole at an elevated temperature but have low solubility at room temperature or below.
Issue 1: "Oiling Out" - The product separates as a liquid instead of crystals.
"Oiling out" occurs when the solute is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[9][10][11] This traps impurities and hinders purification.
Causality and Solutions:
-
High Supersaturation: The solution is cooled too rapidly, or the initial concentration is too high.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce the concentration, and allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also induce proper crystallization.[9]
-
-
Inappropriate Solvent: The chosen solvent may be too "good" or too "poor."
-
Solution: Employ a mixed-solvent system.[12] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Recommended Solvent Systems for 3-Aminoindazole Recrystallization:
| Solvent System | Rationale & Application |
| Water | 3-Aminoindazole has some solubility in hot water, making it a potential "green" recrystallization solvent.[12] |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Toluene | A good choice for removing more polar impurities. |
| Ethyl Acetate/Hexane | Another effective mixed-solvent system for compounds of intermediate polarity. |
Issue 2: Poor Recovery of Purified Product.
Low yield after recrystallization can be due to several factors.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: The product crystallizes in the funnel during hot filtration.
-
Solution: Preheat the filtration funnel and receiving flask. Use a fluted filter paper for faster filtration.
-
-
Product is too soluble in the chosen solvent:
Workflow for Recrystallization of 3-Aminoindazole
Caption: A typical workflow for the recrystallization of 3-aminoindazole.
Guide 2: Column Chromatography Troubleshooting
Column chromatography provides excellent separation of components based on their differential adsorption to a stationary phase.[16][17] For 3-aminoindazole, silica gel is a common stationary phase.
Issue 1: Co-elution of Impurities with the Product.
This occurs when the polarity of the impurity is very similar to that of 3-aminoindazole.
Causality and Solutions:
-
Inappropriate Solvent System: The eluent does not provide sufficient resolution.
-
Solution 1: Adjust Solvent Polarity. If the impurity is slightly less polar and elutes just before the product, decrease the polarity of the eluent. If it is slightly more polar and elutes just after, you may need to try a different solvent system altogether.
-
Solution 2: Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.[18]
-
-
Column Overloading: Too much crude material was loaded onto the column, leading to broad bands that overlap.
-
Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Issue 2: Product Streaking or Tailing on the Column.
This can be caused by the basic nature of the amino group interacting strongly with the acidic silica gel.
Causality and Solutions:
-
Strong Acid-Base Interaction: The amine group of 3-aminoindazole can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[16] This will compete for the acidic sites on the silica gel and allow the 3-aminoindazole to elute more cleanly.
-
Typical Column Chromatography Parameters for 3-Aminoindazole Purification:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient |
| Loading Technique | Dry loading is often preferred for better resolution.[17] |
| Monitoring | Thin Layer Chromatography (TLC) |
Workflow for Troubleshooting Co-elution in Column Chromatography
Caption: A decision-making workflow for addressing co-eluting impurities.
Guide 3: Purification by Acid-Base Extraction
The basic amino group of 3-aminoindazole allows for an effective purification strategy using acid-base extraction to separate it from neutral or acidic impurities.[19][20][21]
Principle:
3-Aminoindazole, being basic, will be protonated in an acidic aqueous solution (e.g., dilute HCl) to form a water-soluble salt. Neutral impurities will remain in the organic layer, and acidic impurities will be deprotonated and extracted into a basic aqueous solution (e.g., NaHCO₃ or NaOH).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 3-aminoindazole in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The protonated 3-aminoindazole will move to the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the acidic aqueous layers. The organic layer now contains neutral impurities and can be discarded (or worked up separately if desired).
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9). The 3-aminoindazole will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Workflow for Acid-Base Extraction
Caption: A simplified workflow for the purification of 3-aminoindazole via acid-base extraction.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]
-
Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400–3404. [Link]
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University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
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Lorenz, H., & Seidel-Morgenstern, A. (2014). Oiling out During Crystallization Processes: Experimental Investigation and Modeling. Chemie Ingenieur Technik, 86(9), 1395-1395. [Link]
-
Wikipedia. Acid–base extraction. [Link]
- Bayer AG. (1977). 3-aminoindazole-1 and 2-carboxylic acid derivatives. U.S.
-
Li, B., et al. (2017). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 53(83), 11466-11469. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem., 75, 2730–2732. [Link]
-
O'Dell, C., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 1977-1985. [Link]
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Taha, N., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
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ResearchGate. (2025). Why non-polar impurity is co-eluting with target compound in column chromatography?. [Link]
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University of California, Irvine. Acid-Base Extraction. [Link]
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LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
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Kawakubo, H., Fukuzaki, K., & Sone, T. (1987). Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles. Chemical and Pharmaceutical Bulletin, 35(6), 2292-2299. [Link]
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Szewczyk, J. W., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]
-
Work, D. N., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Pharmaceutics, 13(12), 2028. [Link]
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Szewczyk, J. W., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. [Link]
-
ResearchGate. (2017). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Molecules. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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Pires, R. (2020). Selecting a recrystallization solvent. YouTube. [Link]
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Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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ResearchGate. (2015). Effective solvent system selection in the recrystallization purification of pharmaceutical products. [Link]
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Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
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Linse, S., et al. (1988). Effect of amino acid substitutions and deletions on the thermal stability, the pH stability and unfolding by urea of bovine calbindin D9k. PubMed. [Link]
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ResearchGate. (2020). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). [Link]
-
ResearchGate. (2004). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
National Institutes of Health. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
ResearchGate. (1974). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. [Link]
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- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Synthesis of Substituted Indazoles
Welcome, researchers, to your dedicated resource for navigating the complexities of substituted indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, yet its synthesis can be fraught with challenges, from controlling regioselectivity to battling unexpected side reactions.[1][2][3] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common hurdles encountered in the synthesis of substituted indazoles.
Q1: My N-alkylation of an indazole is giving me a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is arguably the most frequent challenge in indazole chemistry. The regioselectivity of N-alkylation is a delicate balance of thermodynamics, kinetics, and steric and electronic effects.[1][4][5]
-
Thermodynamic vs. Kinetic Control: As a general rule, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[6] Consequently, the N1-substituted product is often the more stable isomer, favored under conditions that allow for equilibrium. The N2-substituted product is frequently the kinetically favored isomer.[7]
-
Strategic Approaches to Favor N1-Alkylation (Thermodynamic Product):
-
Base and Solvent Choice: A widely successful method for achieving high N1 selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][4] This combination appears to favor the formation of the thermodynamically more stable N1-alkylated indazole.
-
Equilibration: Using conditions that promote equilibration, such as employing α-halo carbonyl electrophiles, can favor the formation of the N1 product.[1]
-
-
Strategic Approaches to Favor N2-Alkylation (Kinetic Product):
-
Mitsunobu Conditions: The Mitsunobu reaction (using reagents like DEAD or DIAD and triphenylphosphine) with an appropriate alcohol often shows a strong preference for the N2 position.[1]
-
Acid Catalysis: Under mild acidic conditions, regioselective alkylation at the N2 position can be achieved.[7] For instance, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate can selectively yield N2-alkylated indazoles.[7]
-
Q2: I'm experiencing low yield or incomplete conversion in my indazole synthesis. What are the likely culprits?
A2: Low yields can stem from several factors, and a systematic approach to troubleshooting is key.
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some classical methods like the Cadogan cyclization require high heat, excessive temperatures can lead to decomposition and byproduct formation.[8] Conversely, many modern palladium-catalyzed cross-coupling reactions proceed efficiently at milder temperatures.[9] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.
-
Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics.[8] If your starting materials are not fully dissolved, the reaction will likely be incomplete. Ensure you are using a solvent that provides good solubility for all reactants at the chosen reaction temperature.
-
Reagent Quality and Stoichiometry: Ensure your reagents are pure and used in the correct stoichiometric ratios. For instance, in N-alkylation reactions, using a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) is common practice.[10]
Q3: I've observed unexpected peaks in my NMR spectrum that don't correspond to my desired product or the N1/N2 isomer. What could these be?
A3: The formation of unexpected byproducts is a common challenge, particularly in complex, multi-step syntheses. Some possibilities include:
-
Over-alkylation: If the reaction conditions are too harsh or the alkylating agent is too reactive, you may see evidence of dialkylation, particularly if there are other nucleophilic sites on your molecule.
-
Rearrangement Products: Certain reaction conditions can promote rearrangements. For example, some 3H-indazoles can rearrange to the more stable 1H-indazoles.[9]
-
Side Reactions from Starting Materials or Reagents: In some cases, the side products may arise from decomposition or side reactions of your starting materials or reagents under the reaction conditions. For example, in the Davis-Beirut reaction, under certain conditions with specific amines, side products like quinazolines and cinnolines can form.
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step protocols for key reactions and troubleshooting workflows.
Troubleshooting Workflow for N-Alkylation Regioselectivity
This workflow will guide you through the process of optimizing your N-alkylation reaction to favor the desired isomer.
Caption: Troubleshooting workflow for controlling N1/N2 regioselectivity.
Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF
This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles.[4][10]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 1H-indazole in anhydrous THF (approximately 0.2 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[10]
Protocol 2: Highly Selective N2-Alkylation using Mitsunobu Conditions
This protocol is designed to favor the formation of the N2-alkylated indazole.[1][11]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Triphenylphosphine (PPh₃, 2.0 equiv)
-
Desired alcohol (2.3 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 1H-indazole, triphenylphosphine, and the desired alcohol in anhydrous THF (approximately 0.36 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.[10][11]
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel) to separate the N2-alkylated product from triphenylphosphine oxide and other byproducts.
Purification Strategies for N1 and N2 Isomers
The separation of N1 and N2 isomers can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method for separating N1 and N2 isomers. Careful selection of the eluent system is critical. Often, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is effective.
-
Recrystallization: In some cases, fractional recrystallization can be employed to separate the isomers, especially if one isomer is significantly less soluble in a particular solvent system than the other. A mixture of solvents is often required.[12]
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative HPLC, particularly with a C18 or phenyl-hexyl column, can be a powerful tool.[13]
Section 3: Understanding Side Reactions - A Mechanistic Approach
A deeper understanding of the mechanisms behind side reactions can help in preventing their formation.
The Davis-Beirut Reaction: Potential for Side Products
The Davis-Beirut reaction is a valuable tool for the synthesis of 2H-indazoles.[14][15][16] The proposed mechanism involves the in-situ formation of a nitroso intermediate which then undergoes cyclization.
Caption: Simplified schematic of the Davis-Beirut reaction pathway.
However, under certain conditions, particularly with amines that have acidic C-H bonds (e.g., allyl, propargyl, or benzyl amines) and at high temperatures, the nitroso intermediate can be diverted to form side products such as cinnolines and quinazolines.
N-N Bond Cleavage in Hydrazine-Based Syntheses
Many indazole syntheses utilize hydrazine or its derivatives. While effective, these methods can sometimes be complicated by the cleavage of the N-N bond, leading to the formation of amines and other undesired byproducts. This is particularly relevant under reductive conditions.[17][18] The use of visible light photocatalysis has also been shown to promote N-N bond cleavage in hydrazines.[19][20]
Preventative Measures:
-
Milder Reaction Conditions: Employing milder reaction conditions can often suppress N-N bond cleavage.
-
Careful Choice of Reducing Agent: If a reduction step is necessary, the choice of reducing agent can be critical.
Section 4: Data Summaries and Quick Reference
Table 1: Common Conditions for N-Alkylation of Indazoles
| Desired Isomer | Reagents | Solvent | Typical Conditions | Reference(s) |
| N1 | NaH, Alkyl halide/tosylate | THF | 0 °C to RT, 16-24 h | [4][10] |
| N1 | Cs₂CO₃, Alkyl tosylate | Dioxane | 90 °C, 2 h | [11] |
| N2 | PPh₃, Alcohol, DEAD/DIAD (Mitsunobu) | THF | 0 °C to 50 °C, 2 h | [10][11] |
| N2 | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)₂ | Various | Varies, often room temperature | [7] |
References
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.[Link]
-
ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]
-
Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[Link]
-
ResearchGate. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis.[Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.[Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.[Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). [URL not available]
-
PubMed. (n.d.). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights.[Link]
-
National Institutes of Health. (n.d.). Development of a selective and scalable N1-indazole alkylation.[Link]
-
ResearchGate. (n.d.). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.[Link]
-
National Institutes of Health. (n.d.). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.[Link]
-
National Institutes of Health. (n.d.). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.[Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.[Link]
-
MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]
-
PubMed. (n.d.). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles.[Link]
-
Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety.[Link]
-
National Institutes of Health. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.[Link]
-
National Institutes of Health. (n.d.). Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids.[Link]
-
ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds?[Link]
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ResearchGate. (n.d.). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.[Link]
-
ACS Publications. (n.d.). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.[Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation.[Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?[Link]
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Technical Support Center: Optimizing Solvent Systems for Indazole Chromatography
Welcome to the technical support center for optimizing solvent systems in indazole chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification and analysis of indazole-containing compounds. Here, you will find a blend of fundamental principles, practical step-by-step protocols, and robust troubleshooting advice to overcome common challenges in your chromatographic experiments.
Understanding the Indazole Moiety: A Chromatographic Perspective
Indazole and its derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2][3] However, their unique physicochemical properties can present challenges in chromatographic separations. Indazole is a weakly basic, bicyclic heteroaromatic compound.[4] It exists in tautomeric forms, with the 1H-indazole being more thermodynamically stable than the 2H-indazole.[3][4][5] This tautomerism, along with the amphoteric nature of the indazole ring, can influence its retention and peak shape during chromatography.[6] The solubility of indazole is limited in water but better in organic solvents like ethanol, acetone, and dimethylformamide.[7]
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working with indazoles:
Q1: What are the primary considerations when selecting a chromatographic mode for indazole separation?
A1: The choice of chromatographic mode hinges on the polarity of your specific indazole derivative.
-
Reversed-Phase (RP) HPLC: This is the most common starting point for many indazole derivatives, especially those with some degree of hydrophobicity.[8][9][10] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol).[9]
-
Normal-Phase (NP) HPLC: For highly non-polar indazole derivatives that are poorly retained in RP-HPLC, NP-HPLC is a suitable alternative.[11][12] It employs a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar indazole derivatives that are not retained in RP-HPLC.[13][14] It uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[13]
-
Chiral Chromatography: When dealing with enantiomers of chiral indazole derivatives, a chiral stationary phase (CSP) is necessary.[15][16][17][18][19] The choice between normal-phase and reversed-phase conditions for chiral separations will depend on the specific CSP and the solubility of the analyte.[18]
Q2: How does the pH of the mobile phase affect the chromatography of indazoles?
A2: Mobile phase pH is a critical parameter for ionizable compounds like indazoles.[20][21][22][23] The indazole ring is weakly basic, and many derivatives may also contain acidic or basic functional groups.
-
For Basic Indazoles: To ensure good peak shape and reproducible retention, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the compound. For basic indazoles, using a low pH mobile phase (e.g., pH 2-4) will protonate the molecule, leading to increased polarity and potentially earlier elution in reversed-phase chromatography.[24] Conversely, a higher pH will keep the basic indazole in its neutral form, increasing its hydrophobicity and retention in reversed-phase.
-
For Acidic Indazoles: If your indazole derivative has an acidic functional group, a low pH mobile phase will suppress its ionization, making it less polar and more retained in reversed-phase HPLC.[24][25]
-
Impact on Peak Shape: Operating near the pKa of your compound can lead to poor peak shapes, including tailing, due to the co-existence of ionized and non-ionized forms.[22] Buffering the mobile phase is crucial for maintaining a stable pH and achieving symmetrical peaks.[21][26]
Q3: What are some good starting solvent systems for screening indazole separations on TLC?
A3: Thin-Layer Chromatography (TLC) is an excellent tool for quickly screening solvent systems before moving to flash chromatography or HPLC.[27]
-
For Normal-Phase (Silica Gel): A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[27][28] You can then increase the polarity by adding methanol if the compound shows low mobility (Rf ≈ 0).[27]
-
For Reversed-Phase (C18 TLC plates): Start with a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. You can adjust the ratio to find a suitable retention factor (Rf).
A good target Rf value for preparative column chromatography is typically between 0.25 and 0.35.[27]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase, especially with basic indazoles. | - Add a competitive base like triethylamine (TEA) or a buffer to the mobile phase. - Use a column with low silanol activity or an end-capped column.[8] - Lower the mobile phase pH to protonate the basic analyte. |
| Mobile phase pH is too close to the analyte's pKa.[22] | Adjust the mobile phase pH to be at least 2 units away from the pKa. | |
| Column overload.[29] | Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void formation. | Replace the column. Check for system over-pressurization. | |
| Split Peaks | Partially blocked column frit.[26] | Reverse flush the column (if permissible by the manufacturer) or replace it. |
| Injector issue.[30] | Inspect and clean the injector port and syringe. | |
| Co-elution of tautomers.[31] | This is less common but possible. Consider variable temperature experiments or changing the mobile phase to see if the peak shape changes. | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition.[32] | Ensure proper solvent mixing and degassing. Prepare fresh mobile phase daily.[30] |
| Temperature variations.[18][30] | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. | |
| No Retention (Reversed-Phase) | The indazole derivative is too polar. | Switch to a HILIC or a more polar embedded-phase column. |
| The mobile phase is too strong (too much organic solvent). | Decrease the percentage of organic solvent in the mobile phase. | |
| Very Strong Retention (Reversed-Phase) | The indazole derivative is too non-polar. | Increase the percentage of organic solvent in the mobile phase. |
| The mobile phase is too weak. | Increase the strength of the organic modifier (e.g., switch from methanol to acetonitrile). |
Experimental Protocols
Protocol 1: Systematic Solvent System Optimization for Flash Chromatography
This protocol outlines a systematic approach to developing a solvent system for the purification of an indazole derivative using flash column chromatography on silica gel.
-
TLC Screening:
-
Prepare a stock solution of your crude indazole derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on several TLC plates.
-
Develop each plate in a different solvent system, starting with varying ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1, 1:4).
-
If the compound remains at the baseline, increase the polarity by adding a small percentage of methanol to the ethyl acetate.
-
Identify the solvent system that provides an Rf value for your target compound between 0.25 and 0.35.[27]
-
-
Column Chromatography:
-
Prepare the mobile phase based on the optimal conditions from the TLC screen.
-
Pack a flash column with silica gel, equilibrating it with the mobile phase.
-
Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the column.
-
Run the chromatography, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: Method Development for Reversed-Phase HPLC of an Indazole Derivative
This protocol provides a starting point for developing an analytical HPLC method for an indazole derivative.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV (scan for optimal wavelength, or use 254 nm as a starting point)
-
Injection Volume: 5 µL
-
-
Optimization:
-
Gradient Adjustment: Based on the initial run, adjust the gradient to provide better separation of the target peak from impurities. If the peak elutes very late, you can start with a higher initial percentage of B or make the gradient steeper. If it elutes too early, a shallower gradient may be needed.
-
pH Modification: If peak tailing is observed, consider using a different mobile phase modifier. For basic indazoles, 0.1% trifluoroacetic acid (TFA) can sometimes improve peak shape. Alternatively, if the compound is more stable at a higher pH, a buffered mobile phase like ammonium acetate or ammonium formate can be used.
-
Organic Modifier: If resolution is still not optimal, try substituting acetonitrile with methanol. Methanol has different selectivity and can alter the elution order of closely related compounds.
-
Visualizations and Logical Relationships
Chromatography Mode Selection Workflow
Caption: Workflow for selecting the appropriate chromatography mode.
Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
- Guidechem. (n.d.). Indazole 271-44-3 wiki.
- SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- PubMed. (n.d.). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC.
- Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ChemicalBook. (n.d.). Indazole | 271-44-3.
- SpringerLink. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
- Agilent. (n.d.). 5890 Chromatographic Troubleshooting Peak Shape Problem.
- National Institutes of Health. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.
- Benchchem. (n.d.). method for resolving impurities in 1H-Indazole-7-sulfonamide samples.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- IOSRPHR. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- NACALAI TESQUE, INC. (n.d.). COSMOSIL HILIC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- CORE. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography.
- Benchchem. (n.d.). Optimizing solvent systems for chromatography of 4-Fluoro-2-methyl-1H-indol-5-amine.
- MDPI. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- ResearchGate. (2022, July 2). OPTIMIZATION OF SOLVENT SYSTEM DESIGN METHODOLOGY FOR FEASIBLE SEPARATION USING ALGORITHM: A COMPREHENSIVE REVIEW.
- National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- YouTube. (2025, February 1). How Does pH Affect Chromatography?.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Wikipedia. (n.d.). Indazole.
- PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- LCGC International. (n.d.). What You Need to Know About HILIC.
- SHIMADZU CORPORATION. (n.d.). 01-00938A-EN Automatic Optimization of Sample Solvent Composition for Achieving Sharp Peak Shapes.
- ResearchGate. (n.d.). Optimization of solvent systems.
- National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 6). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives.
- Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
- YouTube. (2020, May 26). Chromatography Troubleshooting.
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Technical Support Center: A Guide to Preventing the Degradation of 3-Bromo-1H-indazol-4-amine
Welcome to the technical support guide for 3-Bromo-1H-indazol-4-amine (CAS No. 914311-50-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, notably as an intermediate for potent therapeutic agents.[1][2] Its structural integrity is paramount for achieving reliable and reproducible experimental outcomes. This guide provides in-depth, field-proven insights into the stability profile of this compound and offers robust troubleshooting protocols to prevent its degradation.
Section 1: Core Stability Profile & Key Vulnerabilities (FAQ)
This section addresses the fundamental questions regarding the stability of this compound.
Q1: What is this compound and why is its stability critical?
This compound is an aromatic heterocyclic compound featuring an indazole core, a bromine atom, and an amine group.[3] This specific arrangement of functional groups makes it a versatile synthon but also introduces vulnerabilities to degradation. The presence of impurities or degradation products can lead to failed reactions, inconsistent results, and the formation of unknown side products, compromising research and development timelines.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily driven by a combination of atmospheric, environmental, and chemical factors. The molecule's amine and bromo-substituted aromatic ring system are the main sites of reactivity. The key drivers of degradation are:
-
Atmosphere (Oxygen): The primary amino group (-NH2) is susceptible to oxidation, a common degradation pathway for aromatic amines. This process is often autocatalytic and can lead to the formation of colored impurities, causing the off-white solid to darken.
-
Light (Photodegradation): Aromatic and heterocyclic compounds can absorb UV-Vis light, leading to photolytic cleavage or rearrangement.[4] While specific photostability data for this exact compound is not extensively published, safety guidelines for structurally similar compounds recommend protection from light.[5]
-
Temperature (Thermal Stress): Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and other degradation pathways.
-
Moisture (Hydrolysis): While the indazole ring is generally stable, prolonged exposure to moisture, especially at non-neutral pH, can potentially facilitate hydrolytic degradation pathways.
-
Chemical Incompatibility: Contact with strong oxidizing agents or strong acids can cause rapid and often vigorous decomposition.[5]
Below is a diagram illustrating the relationship between these environmental factors and the potential for compound degradation.
Caption: Key factors leading to compound degradation.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide is structured to help you diagnose and resolve common issues encountered during the handling and use of this compound.
Issue 1: The solid compound has changed color from off-white to tan or brown.
-
Primary Suspected Cause: Oxidation from exposure to atmospheric oxygen, potentially accelerated by light and/or heat.
-
Underlying Mechanism: The amino group on the indazole ring is an electron-donating group, making the aromatic system susceptible to oxidation. Oxidized products are often highly conjugated and colored.
-
Immediate Action: Before use, assess the purity of the discolored material using a suitable analytical method (e.g., TLC, LC-MS, or ¹H NMR). If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.[6]
-
Preventative Protocol: Implement a rigorous storage protocol. The compound should be stored under an inert atmosphere (Argon or Nitrogen) to displace oxygen.
| Recommended Long-Term Storage Conditions | |
| Temperature | 2-8°C[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Light | Protect from light (use amber glass vials)[5] |
| Container | Tightly sealed, appropriate for low temperatures |
| Location | Cool, dry, and well-ventilated area[8] |
Issue 2: My reaction yield is low, and I see multiple unknown spots on TLC.
-
Primary Suspected Cause: Use of degraded starting material or incompatibility with reaction conditions. The indazole ring itself can undergo further reactions, such as additional halogenation, if not handled correctly.[9][10][11]
-
Troubleshooting Workflow:
-
Verify Starting Material Purity: Before starting your reaction, always run a quality control check on the this compound. A simple ¹H NMR or LC-MS is often sufficient to confirm its identity and purity.
-
Review Reaction Conditions: Are there any strong oxidizing agents present? Is the reaction run at a high temperature for an extended period? Is the pH strongly acidic? These conditions can degrade the starting material or product.
-
Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can also initiate degradation.
-
The following workflow diagram outlines a self-validating system to ensure the quality of your starting material before any experiment.
Caption: Pre-use quality control workflow for this compound.
Issue 3: I observe degradation after preparing a stock solution in an organic solvent.
-
Primary Suspected Cause: Solvent-mediated degradation or use of an inappropriate solvent. While generally soluble in polar organic solvents, long-term stability in solution is not guaranteed.[3][5]
-
Underlying Mechanism: Protic solvents (like methanol) could potentially interact with the compound over time. Solvents that are not properly dried can contain moisture, and others (like older ethers) can contain peroxides, which are reactive.
-
Solution & Best Practices:
-
Prepare Freshly: Prepare solutions immediately before use whenever possible.
-
Solvent Selection: Use high-purity, anhydrous solvents.
-
Storage of Solutions: If short-term storage is necessary, store solutions cold (2-8°C), protected from light, and under an inert atmosphere. For longer-term storage, it is best to store the compound as a solid.
-
| Solvent Recommendations for Stock Solutions | |
| Generally Recommended | Anhydrous DMSO, Anhydrous DMF |
| Use with Caution (Prepare Fresh) | Anhydrous alcohols (e.g., Methanol, Ethanol) |
| Generally Avoid for Storage | Chlorinated solvents (potential for acid formation), Ethers (potential for peroxides) |
Section 3: Detailed Experimental Protocols
Protocol 3.1: Proper Long-Term Storage of Solid Compound
-
Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquot: If you have a large batch, aliquot the material into several smaller vials to avoid repeatedly exposing the entire batch to the atmosphere.
-
Inerting: Place the uncapped vial(s) into a desiccator or glovebox.
-
Purge: Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is displaced.
-
Seal: While under the inert atmosphere, tightly cap the vials.
-
Label & Store: Label the vials clearly with the compound name, date, and storage conditions. Place them in a refrigerator at 2-8°C.[7]
Protocol 3.2: Preparing and Storing a Stock Solution
-
Solvent Preparation: Use a fresh bottle of anhydrous solvent or dispense from a solvent purification system.
-
Weighing: Weigh the required amount of this compound quickly to minimize air exposure.
-
Dissolution: Add the solid to a clean, dry amber vial. Add the solvent via syringe and dissolve completely, using gentle sonication if necessary.
-
Inerting: Gently bubble dry Argon or Nitrogen through the solution for 1-2 minutes to displace dissolved oxygen.
-
Seal and Store: Tightly cap the vial, seal with paraffin film for extra security, and store at 2-8°C, protected from light. Use within 1-2 weeks for best results; for longer periods, re-analysis is recommended.
Section 4: Advanced FAQs
-
Q: Is this compound sensitive to pH?
-
A: Yes. As an amine, the compound is basic and will be protonated under acidic conditions.[12] In solutions with a non-neutral pH, the stability can be affected.[13][14] It is crucial to avoid strongly acidic conditions, which could lead to degradation, and strongly basic conditions, which may promote other reactions. If use in a buffered system is required, perform a small-scale stability study at your target pH before committing to a large-scale experiment.
-
-
Q: What are the likely degradation products I might see in an LC-MS analysis?
-
A: While specific studies are not widely published, based on chemical principles, you should look for masses corresponding to:
-
Oxidation Products: Masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). Dimerization products may also form.
-
Debromination: A product with a mass corresponding to the loss of bromine and the addition of hydrogen (M-79).
-
Hydrolysis Products: Potential for hydrolysis of the amine to a hydroxyl group under harsh conditions.
-
-
Section 5: Summary of Best Practices
| Do | Don't |
| ✅ Store at 2-8°C under an inert atmosphere (Ar/N₂).[7] | ❌ Do not store at room temperature or expose to ambient air for long periods. |
| ✅ Use amber vials or protect from light.[5] | ❌ Do not use clear containers for storage. |
| ✅ Verify purity via NMR or LC-MS before use. | ❌ Do not assume the compound is pure, especially if discolored. |
| ✅ Prepare solutions fresh using anhydrous solvents. | ❌ Do not store solutions for extended periods without stability data. |
| ✅ Handle the compound in a well-ventilated area.[8] | ❌ Do not expose to strong acids or strong oxidizing agents.[5] |
By adhering to these guidelines, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful research outcomes.
References
- CymitQuimica. (2023, July 4). 3-Amino-5-bromo-1H-indazole Safety Data Sheet.
-
El Kihel, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6595-6604. [Link]
-
Ho, K. K., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
- Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(43), 11060-11065.
-
Kusanur, R. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
- Fisher Scientific. (2021, December 28). 3-Amino-4-bromo-1H-indazole SAFETY DATA SHEET.
-
Ho, K. K., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
- Pal, A., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(45), 26867-26871.
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2018(3), 98-142.
-
Mal, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1634-1667. [Link]
-
Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Scientific Reports, 12(1), 1-8. [Link]
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
-
Abboud, J. L. M., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(43), 11060–11065. [Link]
- BenchChem. (2025). Stability and degradation of 6-bromo-1H-indazol-4-amine in solution.
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
National Council of Educational Research and Training. (n.d.). Biomolecules Chapter 9. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions in the Bromination of Indazoles
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals actively working with indazole scaffolds. The bromination of indazoles is a cornerstone transformation for generating key intermediates in pharmaceutical discovery. However, the inherent reactivity of the indazole nucleus makes this an energetically favorable—and often aggressively exothermic—reaction.
This document moves beyond simple protocols to provide a framework for understanding, predicting, and controlling the thermal hazards associated with this critical reaction class. We will address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven safety protocols.
Core Principles: Understanding the Exotherm
The electrophilic bromination of an electron-rich heterocyclic system like indazole is thermodynamically favorable, leading to a significant release of heat. The primary factors contributing to the reaction's exothermicity are:
-
Aromaticity and Reactivity: The indazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. This high reactivity translates to a low activation energy and a rapid reaction rate.
-
Brominating Agent: The choice of brominating agent (e.g., molecular bromine, N-Bromosuccinimide) significantly impacts the reaction profile. While agents like N-Bromosuccinimide (NBS) are often considered "milder" than Br₂, they can still produce dangerous exotherms, particularly when misused. For instance, the decomposition of NBS in solvents like DMF is known to be highly exothermic and can lead to thermal runaway.[1]
-
Reaction Stoichiometry and Rate: The rate of heat generation is directly proportional to the reaction rate. Therefore, controlling the rate of reaction through careful reagent addition and temperature management is the most critical safety factor.[2]
Troubleshooting Guide: Field Scenarios & Solutions
This section addresses specific, practical problems encountered during the bromination of indazoles.
Question: My reaction experienced a thermal runaway (violent boiling, gas evolution) shortly after I added the brominating agent. What happened, and how do I prevent this?
Answer: This is a classic sign of a loss of thermal control, where the reaction's rate of heat generation exceeds the system's ability to dissipate that heat.[3] This creates a dangerous feedback loop, as increasing temperature further accelerates the reaction.[2]
Causality Breakdown:
-
Improper Reagent Addition: Adding the entire portion of the brominating agent (e.g., NBS or Br₂) at once is the most common cause. This introduces a large excess of the limiting reagent, leading to an uncontrolled, instantaneous reaction.
-
Inadequate Cooling: Starting the reaction at room temperature without an external cooling bath may not be sufficient to absorb the initial heat release. The quenching process itself can also be exothermic.[4]
-
High Concentration: Running the reaction at a high concentration reduces the thermal mass of the solvent available to absorb the heat generated.
-
Solvent Choice: Certain solvents can react exothermically with the brominating agent. A notable example is the vigorous decomposition of NBS in DMF at elevated temperatures, which can occur independently of the substrate.[1]
Corrective Protocol:
-
Controlled, Slow Addition: Always add the brominating agent portion-wise or via a dropping funnel over an extended period.[2] This ensures the reagent is consumed as it is added, preventing its accumulation.
-
Pre-Cooling: Begin the reaction at a reduced temperature. An ice-water bath (0-5 °C) is standard practice for initiating the addition of the brominating agent.[5]
-
Dilution: Ensure the reaction is sufficiently dilute. A good starting point is a 0.1-0.5 M concentration of the indazole substrate.
-
Continuous Monitoring: Use a thermometer to monitor the internal temperature of the reaction flask throughout the addition. If the temperature rises more than a few degrees, pause the addition until it stabilizes.
Question: I am getting a mixture of brominated products (e.g., at the C3, C5, and C7 positions). How can I improve regioselectivity?
Answer: Regioselectivity in indazole bromination is a complex function of the reaction conditions and the electronic nature of the substrate.[6] The C3 position is generally the most nucleophilic and kinetically favored site for electrophilic attack, particularly under basic conditions where the indazole anion is the reactive species.[6][7] However, under neutral or acidic conditions with molecular indazole, the reactivity order is often C5 > C3 > C7.[6]
Key Influencing Factors:
-
Brominating Agent: "Milder" reagents often provide better selectivity. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are frequently used to favor C3 bromination.[7][8] Aggressive conditions with elemental bromine (Br₂) can lead to over-bromination and mixtures of isomers.[9][10]
-
Substituents: The electronic properties of existing substituents on the indazole ring play a crucial role. Electron-donating groups can activate multiple positions, while strategically placed withdrawing groups can direct the bromination. For example, specific substituents at the C4 position have been used to direct bromination selectively to the C7 position.[11]
-
Solvent and Temperature: The choice of solvent can influence the reaction pathway. A recent study demonstrated that reaction conditions can be fine-tuned (e.g., solvent, temperature, equivalents of NBS) to selectively achieve mono-, di-, or even tri-bromination.[9][10]
Recommendations for Improved Selectivity:
-
Switch to NBS or DBDMH: If you are using Br₂, switching to NBS or DBDMH is the first logical step for improving C3 selectivity.[7][12]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Screen Solvents: Acetonitrile (MeCN), ethanol (EtOH), and dichloromethane (CH₂Cl₂) are common solvents for these reactions.[7] A solvent screen may be necessary to find the optimal conditions for your specific substrate.
Question: After quenching my reaction with sodium thiosulfate, a fine yellow/white precipitate formed, making the workup difficult. What is this and how do I deal with it?
Answer: This is a very common issue. The precipitate is almost certainly elemental sulfur.[5] Under acidic conditions, the thiosulfate ion (S₂O₃²⁻) can disproportionate into sulfur (S) and sulfur dioxide (SO₂). Since HBr is a byproduct of the bromination, the reaction medium is often acidic, triggering this side reaction during the quench.
Solution:
-
Removal: The fine sulfur precipitate can often be removed by filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth after the extraction. The sulfur will be trapped on the filter aid.
-
Prevention:
-
Alternative Quench: Use a sodium bisulfite (NaHSO₃) solution, which is less prone to forming elemental sulfur.[13]
-
pH Adjustment: Carefully add a mild inorganic base (e.g., saturated sodium bicarbonate solution) to the reaction mixture before or during the thiosulfate quench to neutralize the HBr. This must be done slowly and with cooling, as the acid-base neutralization is also exothermic.
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is the safest to use: Br₂, NBS, or DBDMH?
A1: There is no single "safest" agent, only safer procedures. However, a general hierarchy of handling safety is: DBDMH > NBS > Br₂ .
-
Molecular Bromine (Br₂): A volatile, highly corrosive, and toxic liquid. Its use presents significant handling risks and a high potential for runaway reactions.[14]
-
N-Bromosuccinimide (NBS): A crystalline solid that is much easier and safer to handle than liquid bromine.[15] It acts as a source that provides a low, steady concentration of Br₂ in situ, which helps control the reaction rate.[15] However, it is still a powerful oxidant, its reactions are exothermic, and it can decompose violently under certain conditions.[1][16]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Also a stable crystalline solid. It is often used in protocols, including those accelerated by ultrasound, that are noted for being rapid and occurring under mild conditions, which can contribute to a better safety profile.[12][17]
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | DBDMH |
| Physical State | Volatile, corrosive liquid | Crystalline solid | Crystalline solid |
| Handling Hazard | High | Moderate | Moderate |
| Typical Selectivity | Lower; risk of over-reaction[9][10] | High for C3 position[7] | High for C3 position[12] |
| Exotherm Risk | Very High[14] | High, but more controllable[16] | Moderate; used in mild conditions[17] |
Q2: What is the best general-purpose procedure for quenching a bromination reaction?
A2: The safest method involves slow, controlled addition of a quenching agent to the cooled reaction mixture.
-
Cool Down: Once the reaction is complete (monitored by TLC or LCMS), cool the reaction vessel in an ice-water bath to 0-5 °C. This is critical to control the exotherm of the quench.[5]
-
Prepare Quencher: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite.[13]
-
Slow Addition: Slowly add the quenching solution to the cold, vigorously stirred reaction mixture. Continue adding dropwise until the characteristic red-brown or yellow color of bromine disappears and the solution becomes colorless or pale yellow.[5][13]
-
Proceed to Workup: Once the color is discharged, you can proceed with standard aqueous workup (e.g., separation of layers, extraction, washing, and drying).
Q3: How do substituents on the indazole ring affect the reaction?
A3: Substituents have a profound impact on both the reaction rate (and thus the exotherm) and the regiochemical outcome.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the indazole ring, making it more nucleophilic. This leads to a faster reaction rate and a more vigorous exotherm. They generally direct bromination to other positions if the primary sites are blocked.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, slowing the reaction rate. This can make the reaction less exothermic and easier to control. However, very strong deactivation may require harsher conditions to achieve full conversion.[17] Studies have shown that even indazoles with strongly deactivating groups like -CF₃ can be brominated successfully.[12][17]
Visualization of Workflows
A systematic approach is crucial for safety and success. The following diagrams outline the recommended workflows for managing and troubleshooting these reactions.
Caption: General workflow for controlled indazole bromination.
Caption: Decision tree for troubleshooting a runaway reaction.
Experimental Protocols
Protocol 1: Controlled C3-Bromination of 2-Phenyl-2H-indazole with NBS
This protocol is adapted from literature procedures and incorporates best safety practices.[9][10]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-phenyl-2H-indazole (1.0 eq.) in acetonitrile (to make a 0.2 M solution).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0-5 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the cooled solution in small portions over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.
-
Reaction: After the full addition of NBS, allow the reaction to stir in the ice bath and slowly warm to room temperature over 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the flask back down to 0-5 °C in an ice-water bath. Slowly add 10% aqueous sodium thiosulfate solution dropwise with vigorous stirring until the yellow color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
References
- BenchChem Technical Support Center. (n.d.). Quenching and Removal of Excess Bromine. BenchChem.
- BenchChem Technical Support Center. (n.d.). Handling and Quenching Reactions with Brominated Compounds. BenchChem.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4583-4589.
- Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health.
- (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry.
- Organic Syntheses Procedure. (n.d.).
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Journal of Physical Organic Chemistry.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate.
- (2025). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- (2025). Best Practices for Working with Chemical Reactions in the Lab. X-Mol.
- HSE. (1991). OC 431/13: Chemical reactor safety.
- TheSafetyMaster. (2024). Exothermic Reaction Hazards.
- Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health.
- (2022). The Bromination of 2H-indazoles. ResearchGate.
- ECHEMI. (n.d.). Safest way to conduct a reaction with bromine under reflux conditions.
- (2020). Safest way to conduct a reaction with bromine under reflux conditions. Chemistry Stack Exchange.
- (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Chemenu.
- N-Bromosuccinimide. Wikipedia.
- (2019). N-Bromosuccinimide. Wikipedia.
- BenchChem. (n.d.). Managing exothermic reactions during chalcone bromination.
- BenchChem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- (2019). Enthalpy of formation for indazoles. ResearchGate.
- Scientific Update. (2024). A Dangerous Bromance.
- (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health.
- (2022). The Halogenation of Indazoles. ResearchGate.
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- 12. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
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Technical Support Center: Troubleshooting Incomplete Diazotization in Indazole Precursor Synthesis
Welcome to the technical support center for a critical step in heterocyclic synthesis: the diazotization of aniline derivatives for the preparation of indazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this often sensitive transformation. Here, we move beyond basic protocols to offer in-depth, field-proven insights into diagnosing and resolving issues related to incomplete diazotization, ensuring the robustness and success of your synthetic campaigns.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you identify the root cause of incomplete diazotization and provides actionable steps to remedy the issue.
Issue 1: Reaction Stalls or Shows Low Conversion of the Starting Amine
Question: My reaction monitoring (TLC, LC-MS, or HPLC) indicates a significant amount of unreacted starting amine even after the addition of sodium nitrite is complete. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent challenge, often stemming from several interrelated factors. Let's break down the probable causes and their solutions.
-
Probable Cause 1: Insufficient Nitrosating Agent Activity. The true reactive species in diazotization is the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid.[1][2] If the generation of NO⁺ is inefficient, the reaction will be slow or incomplete.
-
Solution:
-
Acid Stoichiometry and Strength: Ensure at least 2.5-3 equivalents of a strong mineral acid (like HCl or H₂SO₄) are used. One equivalent protonates the amine, and the others are required to efficiently convert nitrite to nitrous acid and then to the nitrosonium ion.[3] For weakly basic anilines, which are common indazole precursors, operating in strongly acidic media can be beneficial.[4]
-
Reagent Quality: Sodium nitrite can degrade over time, especially if exposed to moisture. Use a fresh, high-purity source. It is good practice to perform a quality check on a new bottle of sodium nitrite.
-
-
-
Probable Cause 2: Poor Solubility of the Amine Precursor. Many indazole precursors, such as substituted 2-aminobenzonitriles or 2-aminobenzamides, exhibit poor solubility in acidic aqueous media, leading to a heterogeneous reaction mixture where the amine is not fully accessible to the nitrosating agent.[5][6]
-
Solution:
-
Co-solvents: The addition of a water-miscible organic solvent like acetic acid, THF, or DMF can significantly improve the solubility of the starting amine.[7] Acetic acid is often a good first choice as it also contributes to the acidic environment.
-
Fine Suspension: If the amine is still not fully soluble, ensuring it is a very fine, well-stirred suspension is critical. This maximizes the surface area available for the reaction.[6]
-
-
-
Probable Cause 3: Reduced Nucleophilicity of the Amine. Electron-withdrawing groups (e.g., -CN, -NO₂, -COR) on the aromatic ring, which are common in indazole precursors, decrease the nucleophilicity of the amino group, slowing down its attack on the nitrosonium ion.[5][8] Steric hindrance, particularly from ortho-substituents, can also physically impede the reaction.[5]
-
Solution:
-
Increased Reaction Time: For less reactive amines, extending the stirring time at 0-5 °C after the nitrite addition is complete can allow the reaction to proceed to completion.
-
Alternative Nitrosating Agents: In challenging cases, stronger nitrosating agents can be employed. For example, using tert-butyl nitrite (t-BuONO) in an organic solvent can be effective for sterically hindered or poorly soluble amines.[9]
-
-
Issue 2: Formation of Side Products and Low Yield of the Desired Diazonium Salt
Question: My reaction seems to consume the starting material, but the yield of the subsequent product (after cyclization or trapping) is low, and I observe multiple side products. What is happening?
Answer: The formation of side products often points to the instability of the diazonium salt under the reaction conditions or to competing reaction pathways.
-
Probable Cause 1: Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the temperature of the reaction mixture rises above 5-10 °C, the diazonium salt can decompose, often to form phenols by reaction with water, leading to a complex mixture.[10]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C throughout the addition of sodium nitrite and for the subsequent stirring period. Use an efficient ice-salt bath if necessary.
-
Slow Addition of Nitrite: The reaction is exothermic. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.
-
-
-
Probable Cause 2: Azo Coupling Side Reaction. If the concentration of the free (unprotonated) starting amine is significant, the newly formed diazonium salt can act as an electrophile and couple with the unreacted amine to form a colored azo dimer. This is more common with electron-rich anilines but can occur if the acidity is too low.
-
Solution:
-
Maintain High Acidity: Ensure sufficient acid is present to keep the concentration of the free amine vanishingly small. This favors the desired diazotization pathway over azo coupling.
-
-
-
Probable Cause 3: Reactions with Excess Nitrous Acid. Residual nitrous acid can sometimes lead to unwanted side reactions, particularly if other functional groups are present in the molecule.[11]
-
Solution:
-
Quenching Excess Nitrite: After confirming the complete consumption of the starting amine (see analytical protocols below), any excess nitrous acid should be quenched. This is typically done by adding a small amount of urea or sulfamic acid, which react with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[1][11]
-
-
Frequently Asked Questions (FAQs)
Q1: How can I accurately monitor the progress of my diazotization reaction?
A1: Effective reaction monitoring is key. You should monitor both the disappearance of the starting amine and the presence of excess nitrous acid.
-
Monitoring Amine Consumption: Use TLC or LC-MS. For TLC, a simple co-spot of your starting material and the reaction mixture will show the disappearance of the starting amine spot. For LC-MS, you can monitor the ion corresponding to your starting material.
-
Detecting Excess Nitrous Acid: The starch-iodide test is a classic and reliable method.[12] A drop of the reaction mixture is applied to starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of nitrous acid, which oxidizes iodide to iodine, forming a complex with starch. This confirms that enough nitrosating agent is present to have fully converted the amine.
Q2: What is the optimal stoichiometry of sodium nitrite?
A2: A slight excess of sodium nitrite (typically 1.05 to 1.2 equivalents) is recommended to ensure the complete conversion of the amine, especially for weakly basic precursors. However, a large excess should be avoided as it will need to be quenched and can contribute to side reactions.
Q3: My indazole precursor is an anthranilic acid derivative. Are there special considerations?
A3: Yes. The diazotization of anthranilic acids can lead to the formation of a benzenediazonium-2-carboxylate zwitterion. In some cases, this intermediate can be unstable and spontaneously lose CO₂ and N₂ to form benzyne, a highly reactive intermediate that can lead to various side products.[13][14] Careful control of temperature and immediate use of the diazonium salt solution are crucial.
Q4: How do substituents on the aniline precursor affect the stability of the resulting diazonium salt?
A4: The stability of the diazonium salt is influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-donating groups (EDGs) like -OCH₃ or -CH₃ tend to stabilize the diazonium salt through resonance, increasing its shelf-life at low temperatures.[15][16]
-
Electron-withdrawing groups (EWGs) such as -NO₂ or -CN destabilize the diazonium salt by increasing the positive charge on the diazonium group, making it more susceptible to nucleophilic attack and decomposition.[15] Indazole precursors often contain EWGs, making their diazonium salts particularly labile.
Experimental Protocols and Data
Protocol 1: Standard Diazotization of a 2-Aminobenzonitrile Derivative
This protocol provides a general procedure for the diazotization of an electron-deficient aniline, a common precursor for indazole synthesis.
Materials:
-
2-Aminobenzonitrile derivative (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Urea
-
Starch-iodide paper
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, suspend the 2-aminobenzonitrile derivative (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq).
-
Cool the resulting slurry to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Monitor the reaction for the disappearance of the starting amine by TLC or LC-MS.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a positive test.
-
Once the starting amine is consumed, add small portions of urea to the reaction mixture until the starch-iodide test is negative (the paper remains white).
-
The resulting solution containing the diazonium salt should be used immediately in the subsequent cyclization step. DO NOT attempt to isolate the diazonium salt as a solid, as it can be explosive.[2]
Data Presentation: Critical Parameters for Diazotization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 0–5 °C | Critical for the stability of the diazonium salt. Higher temperatures lead to decomposition and side product formation.[10] |
| Acid Equivalents | 2.5–3.5 eq (strong acid) | Ensures complete protonation of the amine and efficient generation of the nitrosonium ion (NO⁺).[3] |
| NaNO₂ Equivalents | 1.05–1.2 eq | A slight excess drives the reaction to completion. A large excess can lead to side reactions and requires more quenching agent. |
| Reaction Time | 15–60 min post-addition | Dependent on the reactivity of the amine. Electron-deficient and sterically hindered amines may require longer times.[5] |
Visualizations
Mechanism of Diazotization
Caption: The multi-step mechanism of diazotization.
Troubleshooting Workflow for Incomplete Diazotization
Caption: A logical workflow for troubleshooting incomplete diazotization.
References
-
Ridd, J. H. (1971). Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic, 1028-1030. [Link]
-
Fries, K. et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1934–1939. [Link]
-
Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. [Link]
-
Filo. (2025). Stability Order of Diazonium Salts. [Link]
-
Allen. (n.d.). During preparation of arenediazonium salts the excess of nitrous acid, if any, is removed by adding. [Link]
-
Scribd. (n.d.). Assays by Diazotization. [Link]
-
ResearchGate. (2025). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. [Link]
-
AMyD. (2025). Diazonium Salts. [Link]
-
ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. [Link]
- Google Patents. (n.d.).
-
Nikpassand, M. et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. [Link]
-
Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE. [Link]
-
National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
-
Unacademy. (n.d.). Diazotization Titrations in Pharmaceutical Analysis. [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
National Institutes of Health. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]
-
Slideshare. (n.d.). Diazotization titrations. [Link]
-
ResearchGate. (2019). How can i reduce the oxidising effect of nitrous acid (HNO2) on diazonium chloride?. [Link]
-
ResearchGate. (n.d.). Optimization of the diazotization and cyclization of 1a. [Link]
-
ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for diazotization-azidation of aniline. [Link]
-
Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). [Link]
-
ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions. [Link]
-
ResearchGate. (n.d.). Summary equation of diazotization of anthranilic acid. [Link]
-
Jakson, R. F. W. et al. (2009). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Sciences and Research, 1(3), 1-15. [Link]
-
Schmid, H. & Muhr, G. (1957). Kinetics of the Diazotization of Anilines. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 88(1), 143-152. [Link]
-
The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [r/OrganicChemistry]. [Link]
-
ResearchGate. (2025). Diazotization Reactions of Heterocyclic Compounds and Their Azo Coupling Reactions (A Mini-Review). [Link]
-
Reddit. (2026). Diazotization (synthesis problem) [r/chemhelp]. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
-
National Institutes of Health. (n.d.). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
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Technical Support Center: Resolving Co-elution of Impurities in Chromatographic Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, actionable solutions for one of the most common and critical challenges in chromatographic purification: the co-elution of impurities. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of why these problems occur and how to systematically resolve them.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding co-eluting peaks.
Q1: What are co-eluting impurities and why are they a problem?
A: Co-eluting impurities are compounds that exit a chromatography column at the same, or very similar, retention time as the target analyte, resulting in overlapping or completely unresolved peaks.[1][2][3] This is a significant issue because it compromises the purity of the isolated compound and leads to inaccurate quantification.[3] In the context of drug development, failing to separate and characterize impurities can obscure the true safety and efficacy profile of a drug substance, leading to major regulatory challenges.[3][4]
Q2: How can I tell if a peak is impure due to co-elution?
A: The first sign of co-elution is often a visual distortion in the peak shape. Instead of a symmetrical, Gaussian peak, you might observe shoulders, tailing, fronting, or split peaks.[2][3][5] However, perfect co-elution can still produce a symmetrical peak.[2] Therefore, more advanced techniques are necessary for confirmation:
-
Diode Array Detector (DAD/PDA) Analysis: A DAD or PDA detector is invaluable for assessing peak purity. It collects multiple UV-Vis spectra across the entire peak.[2][3][5] If the spectra are consistent from the upslope to the downslope, the peak is likely pure.[2] Spectral differences across the peak strongly indicate the presence of a co-eluting impurity.[2][5]
-
Mass Spectrometry (MS) Coupling: Linking your liquid chromatography (LC) system to a mass spectrometer is the most definitive method. By analyzing the mass-to-charge ratio (m/z) across the eluting peak, you can identify if more than one compound is present.[2][3]
Q3: My main peak has a small shoulder. What is the quickest way to try and resolve it?
A: A shoulder is a clear indicator of a co-eluting impurity.[2][3][6] The quickest troubleshooting step is often to modify the mobile phase gradient. A common and effective strategy is to flatten the gradient around the elution time of your target peak. A slower, shallower gradient increases the time for differential migration, often providing the necessary resolution for closely eluting compounds.[7][8][9]
In-Depth Troubleshooting Guides
When simple fixes are not enough, a systematic approach is required. The resolution (Rs) between two peaks is governed by the fundamental resolution equation, which is a product of three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[7][10] Our troubleshooting strategy will systematically address each of these pillars.
The Resolution Equation: Your Diagnostic Tool
The resolution equation is the theoretical foundation for solving any separation problem:
Rs = (√N / 4) * ((α - 1) / α) * (k / (1 + k))
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks, which are easier to resolve.[2][5]
-
Selectivity (α): The most critical factor, representing the difference in interaction strength between the two compounds and the stationary phase. A selectivity of 1.0 means no separation is possible.[2][5]
-
Retention Factor (k): Also known as the capacity factor, it describes how long a compound is retained on the column relative to an unretained compound.[5][11] If retention is too low (k < 1), compounds elute near the void volume with insufficient time to separate.[2][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, width=2, height=0.6]; edge [fontname="Arial", fontsize=10];
} caption: "Key factors governing chromatographic resolution."
Troubleshooting Workflow: A Systematic Approach
This workflow provides a logical progression from simple adjustments to more complex method development changes.
dot graph TD { graph [nodesep=0.5, ranksep=0.6, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Systematic workflow for resolving co-eluting impurities."
Guide 1: Optimizing Mobile Phase Composition (Selectivity & Retention)
Changing the mobile phase is the most powerful and common first step to alter selectivity (α) and retention (k).[10][12]
Protocol 1: Gradient Shape Optimization
Causality: The rate at which the mobile phase strength increases (the gradient slope) directly impacts resolution. A shallow gradient provides more time for closely eluting compounds to separate.[7][8] Nonlinear gradients (segmented, concave) can be used to selectively provide high resolution in the region where impurities elute, while speeding up the rest of the run.[13]
Step-by-Step Methodology:
-
Scouting Run: Perform an initial broad gradient run (e.g., 5% to 95% organic solvent in 20 minutes) to determine the approximate elution time of the target and impurity.[7][8]
-
Identify Critical Region: Note the % organic solvent at which the co-eluting pair elutes.
-
Flatten the Gradient: Design a new segmented gradient where the slope is significantly decreased in the critical region identified in Step 2. For example, if the pair elutes at 40% organic, you might run a slow gradient from 35% to 45% over 15-20 minutes.[7][9]
-
Analyze Results: Evaluate the chromatogram for improved resolution. A resolution value (Rs) greater than 1.5 is generally desired for baseline separation.[7][14]
Protocol 2: Changing Organic Modifier and pH
Causality: Different organic solvents (like acetonitrile and methanol) interact differently with both the analyte and the stationary phase, leading to changes in elution order and peak spacing.[2][7] Similarly, adjusting the mobile phase pH is critical for ionizable compounds. Changing the pH alters the charge state of an analyte, which can dramatically change its hydrophobicity and retention, thereby affecting selectivity.[15]
Step-by-Step Methodology:
-
Switch Organic Modifier: If your current method uses acetonitrile, replace it with methanol (or vice versa) and re-run the scouting gradient.[2][7] This simple change can sometimes be sufficient to resolve the peaks.
-
Assess Analyte pKa: If your analytes are ionizable, determine their pKa values.
-
Adjust pH: Modify the pH of the aqueous portion of the mobile phase to be at least 1.5-2 pH units away from the pKa of your analytes.[15] This ensures the compounds are in a single, stable ionic form (either fully ionized or fully unionized), leading to sharper peaks and more stable retention times.[15]
-
Re-optimize: After changing the solvent or pH, re-optimize the gradient as described in Protocol 1.
Guide 2: Modifying Chromatographic Parameters (Efficiency & Selectivity)
If mobile phase optimization is insufficient, adjusting instrument parameters and the stationary phase are the next logical steps.
Protocol 3: Temperature and Flow Rate Adjustment
Causality:
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and faster analysis.[10][16][17] Temperature can also alter selectivity, sometimes dramatically changing the elution order of compounds.[17][18][19]
-
Flow Rate: Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can improve resolution, albeit at the cost of longer run times.[16]
Step-by-Step Methodology:
-
Temperature Screening: Analyze the sample at three different temperatures (e.g., 30°C, 40°C, and 50°C) while keeping other method parameters constant. Observe the impact on resolution and selectivity.
-
Flow Rate Adjustment: If a slight improvement is seen at a particular temperature, try reducing the flow rate by 20-30%. This can enhance the separation but will increase the run time.[16]
-
Evaluate Trade-offs: Assess whether the improvement in resolution justifies the change in run time and potential impact on analyte stability at higher temperatures.[17]
| Parameter Change | Primary Effect | Secondary Effect(s) | Typical Use Case |
| Decrease Gradient Slope | ↑ Selectivity | ↑ Run Time, ↑ Resolution | Resolving closely eluting peaks.[7] |
| Change Organic Solvent | ↑ Selectivity | Change in elution order. | When gradient optimization fails.[2] |
| Adjust pH | ↑ Selectivity | ↑ Peak Shape, ↑ Retention Stability | For methods with ionizable compounds.[15] |
| Increase Temperature | ↓ Viscosity, ↑ Efficiency | ↓ Run Time, Change in Selectivity | To improve peak sharpness and speed.[17][18] |
| Decrease Flow Rate | ↑ Interaction Time | ↑ Run Time, ↑ Resolution | To gain marginal resolution improvements.[16] |
| Change Column Chemistry | ↑ Selectivity | Major change in elution order. | When mobile phase changes are ineffective.[10][20] |
Guide 3: Selecting an Alternative Stationary Phase (Maximizing Selectivity)
Causality: When you have a selectivity (α) value of 1.0, no amount of mobile phase or parameter optimization will separate the peaks.[2] The issue is that the stationary phase chemistry cannot differentiate between the two molecules.[2][5] Changing the column to one with a different stationary phase provides an orthogonal separation mechanism, which is often the ultimate solution for difficult co-elutions.[7][10][20]
Step-by-Step Methodology:
-
Identify Current Chemistry: Note the chemistry of your current column (e.g., C18).
-
Choose an Orthogonal Phase: Select a column with a fundamentally different interaction mechanism. For example:
-
Perform Scouting Run: Use the new column to run a broad scouting gradient to map the new elution profile.
-
Re-optimize: Fully optimize the mobile phase and gradient for the new stationary phase.
Guide 4: Advanced Solutions - Two-Dimensional LC (2D-LC)
For the most complex mixtures where co-elution persists despite exhaustive method development, two-dimensional liquid chromatography (2D-LC) offers a powerful solution.[21]
Causality: 2D-LC directs a specific, unresolved portion of the eluent from the first column (first dimension) onto a second column with a different chemistry (second dimension).[21] This subjects the co-eluting pair to a completely orthogonal separation mechanism, providing a massive increase in peak capacity and resolving power.[21] "Heart-cutting" 2D-LC is a targeted approach where only the fraction containing the co-eluting peaks is sent to the second dimension for analysis.[21]
This technique is particularly useful in pharmaceutical impurity profiling, where an impurity may be completely hidden under the main API peak.[22][23]
References
- Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025). youtube.com.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Peak Fronting (Co elution) Troubleshooting. (2014).
- Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
- HPLC Troubleshooting Guide. hplctroubleshooting.com.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
- Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- The Role of Elution Gradient Shape in the Separation of Protein Therapeutics.
- Technical Support Center: Minimizing Co-eluting Impurities in Chrom
- Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations.
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis. (2021). Agilent.
- Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- The Importance of Mobile Phase pH in Chromatographic Separations. (2023).
- Co-Eluting compounds in Column chrom
- 2D-Liquid Chromatography: Principles & Uses. (2025). Phenomenex.
- How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf.
- Why Temperature Is Important in Liquid Chrom
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Chapter 1 Aspects of Gradient Optimiz
- Temperature Effect on the Separation Performance of Chromatography. (2022).
- A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review.
- A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. (2023).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.. (2025).
- Chromatography. (2024).
- High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis.
- Optimizing a mobile phase gradient for peptide purification using flash column chrom
- Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. (2025).
- Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
- How Does Column Temperature Affect HPLC Resolution?. (2025). Chrom Tech, Inc..
- A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
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selecting the right base for indazole functionalization
A Senior Application Scientist's Guide to Selecting the Right Base
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity in indazole chemistry. As a senior application scientist, my goal is to move beyond simple protocols and provide a mechanistic, field-tested understanding of why certain conditions are chosen, empowering you to troubleshoot and optimize your own reactions.
The functionalization of the indazole nucleus is a cornerstone of modern drug discovery, but the ambident nucleophilic nature of the pyrazole ring often leads to frustrating mixtures of N-1 and N-2 substituted regioisomers.[1] This guide will dissect the factors governing this selectivity and provide actionable strategies for directing your functionalization to the desired nitrogen.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why is regioselectivity the primary challenge in indazole functionalization?
The core of the issue lies in the tautomeric nature of the indazole ring. The proton on the nitrogen can reside on either N-1 or N-2, leading to two different tautomers: the 1H-indazole and the 2H-indazole.[2][3] The 1H-tautomer is generally considered to be the more thermodynamically stable form by approximately 2.3-4.5 kcal/mol.[2][4][5]
When a base is introduced, it deprotonates the indazole to form a single, resonance-stabilized indazolate anion. This anion has nucleophilic character at both nitrogen atoms. The subsequent reaction with an electrophile can occur at either N-1 or N-2, and controlling where the electrophile adds is the central challenge.[6]
Q2: My alkylation is giving me a 1:1 mixture of N-1 and N-2 isomers. What are the key factors I need to adjust?
Achieving regioselectivity is a multifactorial problem. A poor N-1:N-2 ratio indicates that the reaction conditions do not sufficiently differentiate between the two nucleophilic centers. The outcome is a delicate interplay between kinetic and thermodynamic control.[7][8]
-
Kinetic Product (Often N-2): The product that forms the fastest. This pathway has a lower activation energy.
-
Thermodynamic Product (Often N-1): The most stable product. This pathway may be slower but leads to a more stable final molecule.[1][9]
To tip the balance, you must carefully consider the following:
-
Choice of Base: The base's strength and its counter-ion are critical. Strong, non-coordinating bases may favor the kinetic product, while bases with coordinating cations (like Na⁺ or Cs⁺) can influence selectivity.[10][11]
-
Solvent: The solvent's polarity and ability to solvate ions can dramatically alter the reactivity of the indazolate anion and the electrophile.[9][10]
-
Substituents on the Indazole Ring: Steric and electronic effects of existing groups on the indazole can block or promote reaction at one of the nitrogen atoms.[1][9][10]
-
Nature of the Electrophile: Bulky electrophiles may favor the less sterically hindered nitrogen.
-
Temperature: Higher temperatures often favor the thermodynamic product by providing enough energy to overcome the reverse activation barrier, allowing the reaction to equilibrate to the most stable isomer.[7][8]
Q3: How can I reliably achieve selective N-1 functionalization?
To favor the thermodynamically more stable N-1 product, you need to set up conditions that allow for equilibration.[9] This often means using a strong base in a suitable solvent at a temperature that allows for the less stable N-2 product (if formed) to revert and eventually form the more stable N-1 isomer.
A widely successful and validated system is Sodium Hydride (NaH) in Tetrahydrofuran (THF) .[9][10][12]
-
Why it works: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium indazolate is less soluble in THF. It is theorized that the sodium cation coordinates to the N-2 lone pair and a potential chelating group at the C-3 position, sterically directing the incoming electrophile to the N-1 position.[13] This system has shown excellent N-1 selectivity (>99%) for a variety of indazoles, especially those with C-3 substituents like carboxymethyl or tert-butyl groups.[9][10][13]
Another excellent choice is Cesium Carbonate (Cs₂CO₃) , particularly in solvents like dioxane or DMF.[11][14] The large, soft cesium cation is highly effective at promoting N-1 selectivity, potentially through a chelation mechanism.[11]
| Condition | Base | Solvent | Typical Temp. | Selectivity | Reference |
| Thermodynamic (N-1) | NaH | THF | 0 °C to RT | High N-1 | [9][10][12] |
| Thermodynamic (N-1) | Cs₂CO₃ | Dioxane / DMF | 90 - 110 °C | High N-1 | [11][14] |
| Variable | K₂CO₃ | DMF | 120 °C | Often gives mixtures | [6] |
Q4: My target is the N-2 isomer. What are the best strategies to form this kinetic product?
Selectively forming the N-2 isomer can be more challenging than targeting the N-1 position because you are trying to favor the kinetic product, which may not be the most stable.[15]
Strategy 1: Exploiting Substituent Effects The electronic nature of substituents on the indazole ring can be leveraged. Strong electron-withdrawing groups (EWGs) at the C-7 position, such as nitro (-NO₂) or ester (-CO₂Me), have been shown to confer excellent N-2 selectivity (≥96%), even when using conditions like NaH in THF that typically favor N-1.[9][10][13] This is likely due to the alteration of the electronic landscape of the indazolate anion, making the N-2 position more nucleophilic.
Strategy 2: Acid-Catalyzed, Metal-Free Methods Recent advances have provided powerful, base-free methods for N-2 alkylation. One highly effective protocol uses Triflic Acid (TfOH) to catalyze the reaction of indazoles with diazo compounds or alkyl 2,2,2-trichloroacetimidates.[15][16][17]
-
Why it works: Under acidic conditions, the alkylating agent is activated. The 1H-indazole tautomer, being the most abundant, can directly attack the activated electrophile with its N-2 lone pair. This pathway avoids the formation of the indazolate anion altogether and provides a direct route to the N-2 product with high selectivity (N-2/N-1 up to 100/0).[5][16]
Strategy 3: Mitsunobu Reaction The Mitsunobu reaction (using, for example, DIAD/PPh₃) with an alcohol as the electrophile has been shown to have a strong preference for forming the N-2 regioisomer.[9]
| Condition | Reagents | Solvent | Selectivity | Reference |
| Substituent-Directed | NaH / Alkyl Halide | THF | High N-2 (with C-7 EWG) | [9][10][13] |
| Acid-Catalyzed | Diazo Compound / TfOH | DCE | High N-2 | [16] |
| Acid-Promoted | Alkyl Trichloroacetimidate / TfOH or Cu(OTf)₂ | Dioxane | High N-2 | [15][17] |
| Mitsunobu | Alcohol / DIAD / PPh₃ | THF | Good N-2 preference | [9] |
Q5: I need to perform an N-arylation. Which bases and catalysts should I consider?
N-arylation reactions typically rely on transition-metal catalysis, most commonly copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig aminations.[18][19] The choice of base is integral to the success of these catalytic cycles.
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred method due to milder conditions and a broader substrate scope.[18]
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, XPhos) are required.
-
Recommended Bases: Strong, non-nucleophilic bases are needed to deprotonate the indazole and facilitate the catalytic cycle. Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent choices. Sodium tert-butoxide (NaOtBu) is also commonly used.
-
Solvent: Anhydrous, aprotic solvents like Toluene, Dioxane, or DMF are standard.[18]
Copper-Catalyzed Ullmann-Type Condensation: This is a classic method that remains highly effective, particularly with aryl iodides.
-
Catalyst System: A copper(I) source, typically Copper(I) Iodide (CuI) , is used, often with a diamine or phenanthroline ligand.[19][20]
-
Recommended Bases: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) are frequently used in this transformation.[20]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are common.[20]
Part 2: Validated Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation of 3-Substituted Indazole
Adapted from Keating, S. T. et al., Beilstein J. Org. Chem. 2021, 17, 1899–1908.[9]
This protocol is optimized for achieving high N-1 regioselectivity, leveraging thermodynamic control.
Materials:
-
Substituted 1H-indazole (1.0 mmol, 1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)
-
Alkyl Halide (e.g., pentyl bromide) (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Suspend the oil-free NaH in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve the 1H-indazole (1.0 mmol) in anhydrous THF (5 mL).
-
Add the indazole solution dropwise to the stirred NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.
-
Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: Highly Selective N-2 Alkylation via Acid Catalysis
Adapted from Li, W. et al., Chem. Commun., 2021, 57, 1004-1007.[16]
This protocol provides a metal- and base-free method for achieving excellent N-2 selectivity.
Materials:
-
1H-indazole (1.0 mmol, 1.0 equiv)
-
Diazo compound (e.g., ethyl diazoacetate) (1.2 mmol, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 mmol, 0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the 1H-indazole (1.0 mmol) and anhydrous DCE (5 mL).
-
Add the TfOH catalyst (0.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate syringe, prepare a solution of the diazo compound (1.2 mmol) in anhydrous DCE (5 mL).
-
Add the diazo compound solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-2 alkylated indazole.
References
-
Keating, S. T., El-Sabbagh, N. M., Scanlan, E. M., & Rai, D. K. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1899–1908. [Link]
-
Li, W., Zhu, Y., Tang, W., & Wu, J. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 57(8), 1004-1007. [Link]
-
Alam, M. J., & Keating, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
Londregan, A. T., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1051. [Link]
-
Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Bases. Reagent Guides. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Foley, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(12), 8283-8288. [Link]
-
Ciambrone, G., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4938. [Link]
-
Foley, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
Wikipedia. (n.d.). Indazole. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Foley, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]
-
da Silva, W. A., et al. (2020). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 16, 124–132. [Link]
-
Collins, J. C., et al. (2010). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Tetrahedron Letters, 51(2), 303-306. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. [Link]
-
Al-Hujaimy, A. A. A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
-
Foley, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
-
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
ResearchGate. (n.d.). Recent developments in selective N-arylation of azoles. [Link]
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Technical Support Center: Optimization of Palladium-Catalyzed Indazole Cross-Coupling
Welcome to the technical support center for palladium-catalyzed indazole cross-coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize indazole scaffolds in their synthetic endeavors. Indazoles are a cornerstone of many pharmaceutical agents, and their efficient functionalization via cross-coupling is a critical, yet often challenging, synthetic step.
This resource provides in-depth, field-tested insights into troubleshooting common issues, from low yields to poor regioselectivity. The guidance herein is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the setup and optimization of indazole cross-coupling reactions.
Q1: Which palladium catalyst system should I start with for an indazole N-arylation (Buchwald-Hartwig coupling)?
A1: For N-arylation of unprotected indazoles, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally the most successful. A reliable starting point is a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ with a biarylphosphine ligand. For indazoles specifically, ligands like tBuXPhos have shown efficacy.[1] The use of modern palladium precatalysts (e.g., G3 or G4 XPhos Palladacycle) is highly recommended as they provide more reliable generation of the active Pd(0) species.[2]
Q2: How does the N-H proton on the indazole ring affect the reaction? Do I need to protect it?
A2: The acidic N-H proton can indeed complicate cross-coupling reactions. It can react with strong bases, potentially leading to side reactions or catalyst inhibition.[3][4] Many couplings can be achieved on the unprotected indazole with careful selection of a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][4] However, for challenging substrates, stubborn low yields, or to enforce specific regioselectivity (N1 vs. N2), N-protection is a powerful strategy. Common protecting groups include Boc, SEM, or a simple benzyl group.[3][4]
Q3: I am observing a mixture of N1 and N2 arylated products. How can I control this regioselectivity?
A3: Regioselectivity is a classic challenge in indazole chemistry. Steric hindrance is a key factor. The N1 position is generally less sterically hindered and often favored.
-
Steric Control: Using a bulky ligand on the palladium catalyst and/or a bulky protecting group on the indazole can enhance selectivity for the N1 position.
-
Substrate Control: The electronic and steric nature of both the indazole and the coupling partner can influence the N1/N2 ratio.
-
Directed Coupling: In some cases, specific functional groups on the indazole can direct the catalyst to one nitrogen over the other.
Q4: What are the best practices for setting up a robust indazole cross-coupling reaction?
A4: Success in palladium catalysis hinges on meticulous experimental technique.
-
Inert Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
-
Dry & Degassed Reagents: Solvents must be anhydrous and thoroughly degassed to remove oxygen. Bases should be freshly purchased or dried.[2][3]
-
Reagent Purity: Ensure the purity of your indazole and coupling partner. Impurities can sometimes poison the catalyst.[2]
-
Catalyst Handling: Use precatalysts where possible for consistency.[2][5] If using a Pd(II) source like Pd(OAc)₂, a "pre-activation" step of stirring the Pd source and ligand together before adding the other reagents can be beneficial.[2][6]
Table 1: General Starting Conditions for Indazole Cross-Coupling
| Parameter | Buchwald-Hartwig (N-Arylation) | Suzuki-Miyaura (C-Arylation) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos, SPhos, tBuXPhos (1.2-2.4 mol% relative to Pd) | dppf (comes with catalyst), PPh₃ (comes with catalyst) |
| Base | NaOt-Bu (strong), K₃PO₄ or Cs₂CO₃ (milder) (2-3 eq.) | K₂CO₃ or Cs₂CO₃ (2-3 eq.)[7] |
| Solvent | Toluene, Dioxane, THF (degassed) | Dioxane/H₂O, DME, DMF (degassed)[7][8] |
| Temperature | 80-110 °C | 80-100 °C[7] |
| Indazole | Unprotected or N-protected (1 eq.) | Halo-indazole (e.g., 3-iodo, 5-bromo, 7-bromo) (1 eq.) |
| Coupling Partner | Aryl Halide/Triflate (1.1-1.2 eq.) | Boronic Acid/Ester (1.2-1.5 eq.) |
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to help you diagnose and solve specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Desired Product
You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material.
Q: My reaction is not working. What is the first thing I should check?
A: The first and most critical aspect to verify is the integrity of your catalytic system. The active Pd(0) species is sensitive and easily deactivated.
Caption: Troubleshooting workflow for low or no reaction yield.
Causality & Explanation:
-
Catalyst Deactivation: The most common failure mode is the deactivation of the palladium catalyst.[3] Oxygen is a primary culprit, oxidizing the active Pd(0) to inactive Pd(II). Solvents that are not properly degassed are a major source of oxygen. Similarly, using a base that is not anhydrous can introduce water, which can lead to side reactions like the formation of phenols.[2]
-
Solution: Ensure your Schlenk line or glovebox technique is robust. Use fresh, anhydrous, and thoroughly degassed solvents. For bases like K₂CO₃, consider drying them in an oven before use. Using a modern precatalyst (like a G3 or G4 palladacycle) provides a more reliable and reproducible source of active Pd(0) compared to mixing a Pd(II) salt and ligand in situ.[2][4]
-
-
Ligand-Substrate Mismatch: Not all ligands are created equal for all substrates. The electronic and steric properties of your indazole and coupling partner dictate the optimal ligand. For N-H containing heterocycles like indazole, the substrate itself can sometimes displace the phosphine ligand, leading to catalyst deactivation.[9]
-
Solution: If a standard ligand like XPhos fails, screen a panel of others. For example, RuPhos is often effective for coupling with secondary amines, while other specialized biarylphosphine ligands may be required for particularly hindered or electron-poor substrates.[1]
-
-
Insufficient Reaction Temperature: While aryl iodides and bromides are quite reactive, aryl chlorides often require higher temperatures for the initial oxidative addition step to occur efficiently.[5]
-
Solution: If using an aryl chloride, try increasing the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of starting materials at higher temperatures.
-
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
You observe a black precipitate forming in your reaction flask, often accompanied by a stalled reaction.
Q: My reaction mixture is turning black and has stopped progressing. What's happening?
A: The formation of a black precipitate is a classic sign of palladium black, which is agglomerated, inactive Pd(0). This indicates that your ligand is failing to stabilize the soluble, catalytically active Pd(0) species.
Caption: Key strategies to prevent palladium black formation.
Causality & Explanation:
-
Insufficient Ligand: The phosphine ligand's job is to coordinate to the palladium center, creating a sterically shielded and electronically stable complex that remains in solution. If the ligand concentration is too low, or if the ligand dissociates too readily, the "naked" Pd(0) atoms can aggregate and precipitate out as palladium black.[10]
-
Solution: Increase the ligand-to-palladium ratio. For Buchwald-Hartwig reactions, a ratio of 1.5:1 to 2:1 (Ligand:Pd) is often beneficial.[2]
-
-
Poor Ligand Efficacy: The chosen ligand may not be bulky or electron-donating enough to effectively stabilize the Pd(0) intermediate under the reaction conditions.
-
Solution: Switch to a more robust ligand. The Buchwald biarylphosphine ligands (XPhos, SPhos, etc.) are designed with bulky substituents that form a protective "pocket" around the palladium, preventing aggregation.[9]
-
-
High Concentration: Very high reaction concentrations can sometimes promote the aggregation of catalyst species.
-
Solution: While counterintuitive, sometimes diluting the reaction slightly can help keep the catalyst in the soluble, active phase.
-
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of an Unprotected Indazole
This protocol provides a robust starting point for experimentation.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indazole (1.0 eq.), aryl halide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Sealing and Inerting: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the indazole) via syringe.
-
Reaction Execution: Place the vial in a preheated aluminum heating block at 100 °C. Stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
- A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing).
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- Direct Arylations of 2H-Indazoles On Water.
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole.
- Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- Palladium-catalyzed Direct C7-aryl
- Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Help troubleshooting a Buchwald-Hartwig amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Buchwald-Hartwig Amin
- Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. RSC Publishing.
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository.
- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Modern Pathways
The indazole core is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics, including the PARP inhibitor niraparib and the multi-kinase inhibitor pazopanib.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrazole ring, exists primarily in two tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[1][3] The regiochemical and substituent diversity required for drug discovery necessitates a robust toolbox of synthetic methodologies.
This guide moves beyond a simple recitation of historical methods to provide a critical, comparative analysis of prominent modern pathways for indazole synthesis. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each strategy to empower researchers in selecting the optimal route for their specific synthetic challenges.
Transition-Metal-Catalyzed C–H Activation/Annulation
The direct functionalization of C–H bonds represents one of the most significant advances in modern organic synthesis, offering an atom-economical and efficient route to complex molecules. In the context of indazole synthesis, this strategy typically involves the reaction of aryl precursors, such as azobenzenes or hydrazones, with various coupling partners, orchestrated by catalysts like rhodium, palladium, or cobalt.[4][5]
Mechanistic Rationale & Field Insights: The power of this approach lies in its ability to forge C–N and N–N bonds in a single, often one-pot, operation. For instance, Rh(III)-catalyzed syntheses frequently proceed via a concerted metalation-deprotonation (CMD) mechanism, where an azo or hydrazone directing group positions the metal for regioselective C–H activation of an ortho-C–H bond.[5] The resulting rhodacycle intermediate then engages with a coupling partner (e.g., an alkyne, diazo compound, or even another C–H bond), leading to cyclization and reductive elimination to furnish the indazole core and regenerate the active catalyst. The choice of oxidant, such as Cu(OAc)₂, is critical for turning over the catalytic cycle.[5] This method's key advantage is its suitability for late-stage functionalization, allowing for the direct conversion of readily available precursors into highly decorated indazoles.[6]
Workflow: Rh(III)-Catalyzed C–H Activation/Annulation
Caption: Catalytic cycle for Rh(III)-catalyzed indazole synthesis.
Representative Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles
This protocol is adapted from Glorius and co-workers for the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.[7]
-
Setup: To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).
-
Atmosphere: Evacuate and backfill the tube with argon gas (repeat three times).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) followed by the nitrosobenzene (0.24 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and stir the reaction mixture vigorously at 80 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite®, washing with additional dichloromethane.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and their corresponding indazolone derivatives.[8] The classic variant involves the reaction of an o-nitrobenzaldehyde with a primary amine in an alcoholic solvent, mediated by a base such as potassium hydroxide.[7][8]
Mechanistic Rationale & Field Insights: The causality of this reaction hinges on the in situ formation of a pivotal o-nitrosobenzylidine imine intermediate.[8] Under basic conditions, the primary amine condenses with the aldehyde, and a subsequent intramolecular cyclization and dehydration sequence, driven by N-N bond formation, yields the 2H-indazole product. The reaction is notable for its operational simplicity and use of inexpensive, readily available starting materials.[7] However, its success can be sensitive to the choice of alcohol and the water content in the reaction medium, and yields may be diminished with less nucleophilic amines, such as anilines.[1][8] The self-validating nature of the protocol is evident; successful N-N bond formation and cyclization are contingent on the specific electronic and steric properties of the starting materials, providing a direct readout of substrate suitability.
Mechanism: The Davis-Beirut Reaction
Caption: Proposed mechanism for the Davis-Beirut reaction.
Representative Protocol: Base-Catalyzed Davis-Beirut Reaction
This protocol is adapted from the work of El-Dakdouki et al.[7][8]
-
Reagent Preparation: In a round-bottom flask, dissolve o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) and the desired primary amine (1.1 mmol, 1.1 equiv) in methanol (5 mL).
-
Base Addition: Add a solution of potassium hydroxide (2.0 mmol, 2.0 equiv) in water (0.5 mL) dropwise to the stirring mixture at room temperature.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2H-indazole.
[3+2] Cycloaddition of Arynes and Diazo Compounds
The [3+2] dipolar cycloaddition between an aryne and a diazo compound is a highly efficient and convergent strategy for constructing the 1H-indazole skeleton.[9] Arynes, highly reactive intermediates, are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, while diazo compounds can be generated from sources such as N-tosylhydrazones.[9][10]
Mechanistic Rationale & Field Insights: This pathway is mechanistically straightforward: the aryne acts as the two-atom component and the diazo compound serves as the 1,3-dipole. The concerted or stepwise cycloaddition rapidly forms the five-membered pyrazole ring fused to the benzene ring.[10] The primary advantage of this method is its mild reaction conditions and high yields.[11] The choice of aryne precursor and the method of diazo generation are critical experimental variables. Using N-tosylhydrazones is particularly advantageous as they are stable, inexpensive, and readily available solids that generate the reactive diazo species only under the reaction conditions, minimizing potential hazards.[10]
Workflow: Aryne-Diazo [3+2] Cycloaddition
Caption: Synthesis of 1H-indazoles via aryne cycloaddition.
Representative Protocol: Synthesis from N-Tosylhydrazones and Arynes
This protocol is adapted from the work of Shi and Larock.[10]
-
Setup: Add the N-tosylhydrazone (0.5 mmol, 1.0 equiv), 2-(trimethylsilyl)phenyl triflate (0.75 mmol, 1.5 equiv), and cesium fluoride (CsF) (1.5 mmol, 3.0 equiv) to an oven-dried Schlenk tube.
-
Atmosphere: Evacuate and backfill the tube with argon.
-
Solvent: Add anhydrous acetonitrile (3 mL) via syringe.
-
Reaction: Stir the mixture at 60 °C for 12 hours.
-
Workup: After cooling, pour the reaction mixture into water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the 3-substituted 1H-indazole.
Photocatalytic Synthesis
Leveraging visible light to drive chemical transformations, photoredox catalysis has emerged as a sustainable and powerful tool for indazole synthesis. These methods often proceed under exceptionally mild conditions (room temperature) and can enable unique bond formations that are difficult to achieve with traditional thermal methods.[12][13]
Mechanistic Rationale & Field Insights: Photocatalytic pathways typically involve a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) that, upon excitation by visible light, engages in single-electron transfer (SET) with a substrate to generate a radical intermediate.[2] For indazole synthesis, this can trigger intramolecular N-N bond formation in precursors like aryl azides or facilitate C-H functionalization/cyclization cascades.[12][14] The key advantage is the ability to generate highly reactive intermediates under gentle conditions, leading to high functional group tolerance and novel reactivity. For example, photocatalyst-free systems have been developed where an electron donor-acceptor (EDA) complex between the substrate and an additive can initiate the reaction upon irradiation.[12]
Mechanism: General Photoredox Catalysis for Indazole Synthesis
Caption: General catalytic cycle for photocatalytic indazole synthesis.
Representative Protocol: Photocatalyst-Free Synthesis of 2H-Indazole-3-carboxamides
This protocol is adapted from the work of Wang et al. for the visible-light-driven cyclization of aryl azides.[14]
-
Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the starting aryl azide (0.2 mmol, 1.0 equiv).
-
Solvent: Add 1,2-dichloroethane (DCE) (2.0 mL).
-
Reaction: Place the sealed tube approximately 5 cm from a 24 W blue LED lamp and stir the reaction mixture at room temperature for 12 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure 2H-indazole-3-carboxamide.
Quantitative Comparison of Synthesis Pathways
| Feature | C–H Activation/Annulation | Davis-Beirut Reaction | [3+2] Cycloaddition (Arynes) | Photocatalysis |
| Tautomer Selectivity | Substrate/catalyst dependent (often 1H or 2H)[5] | Highly selective for 2H-indazoles[8] | Typically selective for 1H-indazoles[9] | Substrate dependent[12] |
| Typical Yields | Good to excellent (60-95%)[5] | Good (60-90%)[7] | Good to excellent (>80%)[7][10] | Moderate to excellent (50-95%)[2][14] |
| Substrate Scope | Broad; tolerates diverse electronics. Excellent for decorated arenes.[15] | Good for various primary amines; sensitive to sterics and nucleophilicity.[8] | Broad; tolerates many functional groups on both aryne and diazo precursors.[9] | Very broad; high tolerance for sensitive functional groups due to mild conditions.[13] |
| Key Advantages | High atom economy, late-stage functionalization capability, high regioselectivity.[6] | Metal-free, uses inexpensive starting materials, operationally simple.[7] | High yields, excellent convergence, mild conditions.[10] | Extremely mild conditions (often RT), sustainable (uses light), enables unique reactivity.[12] |
| Key Limitations | Requires directing groups, often uses expensive transition metals (Rh, Pd), may require an oxidant.[5][16] | Limited to 2H-indazoles, can be low-yielding with certain substrates, requires optimization.[1][7] | Requires synthesis of aryne and diazo precursors; potential hazards with diazo compounds.[7] | May require specific photoreactors, can be slow, quantum yields can be low. |
| Scalability | Can be challenging due to catalyst cost and loading. | Generally good due to low-cost reagents. | Moderate; depends on precursor availability and safety of scale-up. | Often demonstrated on small scale; flow chemistry can improve scalability.[13] |
Conclusion and Future Outlook
The synthesis of the indazole scaffold has evolved significantly, moving from harsh classical conditions to elegant and efficient modern strategies.
-
Transition-metal-catalyzed C–H activation is the method of choice for complex, late-stage functionalization where atom economy and regiocontrol are paramount.
-
The Davis-Beirut reaction remains a highly valuable and practical route for the metal-free, scalable synthesis of 2H-indazoles from simple precursors.
-
[3+2] cycloadditions involving arynes offer a rapid and high-yielding entry into 3-substituted 1H-indazoles, provided the necessary precursors are accessible.
-
Photocatalysis represents the frontier of sustainable synthesis, enabling transformations under exceptionally mild conditions with unparalleled functional group tolerance.
The selection of a synthetic pathway is a multi-parameter decision. By understanding the causal mechanisms, experimental demands, and inherent trade-offs of each method presented, researchers can make informed choices, accelerating the discovery and development of next-generation indazole-based therapeutics.
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Cai, H. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6542. Available from: [Link]
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IJSDR. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2). Available from: [Link]
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Thakur, A. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available from: [Link]
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El-Dakdouki, M. H. et al. (2014). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron, 70(36), 6336-6343. Available from: [Link]
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Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. Available from: [Link]
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Li, X. et al. (2015). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. Organic Letters, 17(22), 5578–5581. Available from: [Link]
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Wang, H. et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Angewandte Chemie International Edition, 54(19), 5737-5740. Available from: [Link]
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AUB ScholarWorks. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Available from: [Link]
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Liu, J. et al. (2021). Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides. Organic Chemistry Frontiers, 8(16), 4443-4448. Available from: [Link]
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Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. Available from: [Link]
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Al-Jawaheri, H. et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6241. Available from: [Link]
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A Senior Application Scientist's Guide to Bromo-Indazole Isomers: A Focus on 3-Bromo-1H-indazol-4-amine
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to participate in hydrogen bonding have made it a "privileged scaffold" in the design of therapeutic agents targeting a wide array of biological targets. Indazole derivatives have demonstrated significant pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3]
The strategic functionalization of the indazole core is paramount for modulating a compound's pharmacokinetic and pharmacodynamic profile. Halogenation, particularly bromination, provides a versatile chemical handle for introducing further molecular complexity through cross-coupling reactions. However, the isomeric position of the bromine atom dramatically influences the molecule's physicochemical properties, reactivity, and ultimately, its biological utility.
This guide provides an in-depth comparison of 3-Bromo-1H-indazol-4-amine against other common bromo-indazole isomers. We will explore how the unique juxtaposition of the bromo and amino substituents in this specific isomer dictates its chemical behavior and potential applications, supported by experimental data and detailed protocols for researchers in the field.
Comparative Analysis of Bromo-Indazole Isomers
The location of the bromine atom on the indazole ring—and the presence of other substituents like the 4-amino group—creates distinct chemical environments. These differences manifest in their physical properties, spectroscopic signatures, and, most critically, their reactivity in synthetic transformations.
Physicochemical and Spectroscopic Properties
The electronic interplay between the electron-donating amino group and the electron-withdrawing bromine atom in this compound sets it apart from its isomers. This substitution pattern influences properties such as basicity (pKa), lipophilicity (LogP), and crystal packing.
Below is a comparative summary of key properties. Note that experimental data for all isomers is not always available, and predicted values are provided for a consistent comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) |
| This compound | C₇H₆BrN₃ | 212.05 | 2.51 ± 0.10[4] |
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | ~11.5 (Indazole NH) |
| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | ~11.5 (Indazole NH) |
| 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | ~11.5 (Indazole NH) |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | ~11.5 (Indazole NH) |
Data compiled from various sources[4][5][6][7]. pKa of the indazole NH is generally consistent across isomers without strongly influencing substituents.
Spectroscopically, NMR is a powerful tool for distinguishing between these isomers. The chemical shifts of the aromatic protons are highly sensitive to the substituent positions. In N-1 and N-2 substituted indazoles, for instance, the 7-H proton of N-2 isomers typically appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[8] For this compound, the protons on the benzene ring will exhibit distinct splitting patterns and chemical shifts compared to an isomer like 6-Bromo-1H-indazole, allowing for unambiguous structural assignment.
Caption: Key structural isomers of bromo-indazole.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of bromo-indazoles in drug development is realized through their participation in cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful tools in this context.[9][10][11] The reactivity of the C-Br bond is highly dependent on its position on the indazole ring.
Causality of Reactivity Differences
-
Electronic Effects: The rate-determining step in many Pd-catalyzed cycles is the oxidative addition of the palladium catalyst to the aryl bromide bond. Electron-withdrawing groups on the aromatic ring generally accelerate this step, increasing overall reaction rates. Conversely, electron-donating groups can slow it down. The 4-amino group in this compound is strongly electron-donating, which can decrease the electrophilicity of the C3-Br bond, potentially making it less reactive than other isomers under identical conditions.
-
Steric Hindrance: The position of the bromine atom relative to the pyrazole ring and other substituents can create steric hindrance. The C3 position is adjacent to the N2 atom and the fused ring system, while the C7 position is sterically hindered by the N1-H group. Positions C4, C5, and C6 are generally more sterically accessible.
-
Substituent Effects: The ortho-amino group in this compound can potentially act as a directing group or a chelating ligand to the palladium center, which can either inhibit or, in some cases with the right ligand, promote the reaction.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[12][13][14] Studies have shown that various bromo-indazole isomers can successfully participate in this reaction, though often requiring optimized conditions tailored to the specific isomer.
| Isomer Position | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Yield | Reference |
| 3-Bromo | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 (MW) | Good | [12] |
| 5-Bromo | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good | [13] |
| 7-Bromo | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to Good | [15][16] |
Analysis: As the table illustrates, different catalyst systems and conditions are often employed for different isomers to achieve optimal results. The reaction for the 3-bromoindazole shown required microwave heating to 140 °C, suggesting a higher activation energy barrier compared to the 5-bromo isomer, which proceeded at 80 °C.[12][13] This aligns with the expectation that the C3 position can be less reactive. The choice of a specialized ligand like SPhos for the C7-bromoindazole highlights the need to overcome steric or electronic challenges specific to that position.[16]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established methodologies for the coupling of 3-bromoindazoles and provides a robust, self-validating system for researchers.[12]
Objective: To synthesize 3-(Aryl)-1H-indazol-4-amine via a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Ethanol
-
Deionized Water
-
Microwave reaction vial with stir bar
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Causality: Pd(PPh₃)₄ is a pre-catalyst that forms the active Pd(0) species in situ. Cesium carbonate is a strong inorganic base crucial for the transmetalation step of the catalytic cycle. An excess is used to ensure the reaction goes to completion.
-
-
Solvent Addition: Add 1,4-dioxane, ethanol, and water in a 3:1:1 ratio to the vial. The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 4 mL for a 0.2 mmol scale reaction).
-
Causality: This solvent mixture is effective at dissolving both the organic starting materials and the inorganic base. Water is essential for the activity of the base and facilitates the transmetalation step.
-
-
Degassing (Optional but Recommended): Seal the vial and briefly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Causality: This step removes dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
-
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Heat the reaction mixture to 140 °C and hold for 20-30 minutes with stirring.
-
Causality: Microwave heating allows for rapid and uniform heating to high temperatures, which is often necessary to overcome the activation energy for less reactive substrates like 3-bromoindazoles.[12]
-
-
Reaction Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-(Aryl)-1H-indazol-4-amine.
Conclusion and Future Outlook
While all bromo-indazole isomers are valuable synthons, they are not interchangeable. This compound presents a unique set of electronic and steric properties due to the ortho-relationship of the amino and bromo groups. This generally translates to lower reactivity in standard cross-coupling reactions compared to more accessible isomers like 5-bromo or 6-bromo-indazole, often necessitating more forcing conditions such as higher temperatures or specialized catalyst systems.
However, this perceived disadvantage can be a strategic asset. The distinct reactivity profile allows for selective functionalization in multifunctional indazole systems. Furthermore, the 4-amino group provides a crucial interaction point for biological targets, making this compound an important, albeit challenging, building block for the synthesis of targeted therapeutics. Understanding the nuanced reactivity differences between isomers is critical for any researcher aiming to efficiently and rationally design the next generation of indazole-based drugs.
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A Comparative Guide to the Bromination of Indazoles: N-Bromosuccinimide (NBS) vs. Molecular Bromine (Br₂)
Introduction: The Strategic Importance of Brominated Indazoles
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-ovarian cancer drug Niraparib and the anticancer agent Pazopanib.[1][2] Functionalization of the indazole ring system is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's pharmacological properties. Among these transformations, bromination is of paramount importance, installing a versatile bromine handle that serves as a key precursor for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][2][3]
The choice of a brominating agent is a critical decision that dictates the regioselectivity, yield, and safety of the synthesis. The two most common reagents for this purpose are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). This guide provides an in-depth, objective comparison of these two reagents, supported by experimental evidence, to assist researchers in making an informed selection for their specific synthetic goals.
Head-to-Head Comparison: NBS vs. Br₂
The selection of a brominating agent extends beyond mere reactivity; it encompasses handling, safety, and, most critically, control over the reaction's outcome.
Mechanism and Regioselectivity: The Core of the Debate
The primary differentiator between NBS and Br₂ in the context of indazole bromination is control .
-
Molecular Bromine (Br₂): As a potent electrophile, Br₂ reacts with the electron-rich indazole ring via a classic electrophilic aromatic substitution (SₑAr) mechanism. However, its high reactivity is often a double-edged sword. While it can effectively brominate the ring, it frequently leads to poor regioselectivity and over-bromination. For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can produce the desired 3-bromo product in high yield, but is often contaminated with a mixture of 3,5-dibromo and 3,7-dibromo isomers, which are difficult to separate.[1][2] This lack of control makes Br₂ a less desirable choice for syntheses requiring high purity of a single, specific isomer.
-
N-Bromosuccinimide (NBS): NBS is generally considered a milder and more selective source of electrophilic bromine.[4][5] In the bromination of heterocycles, it is thought to generate a low, steady concentration of Br₂ in situ or act via a polarized N-Br bond, which increases its selectivity.[6][7][8] Recent studies on 2H-indazoles have shown that NBS provides excellent regioselectivity for monobromination, a feat difficult to achieve with Br₂.[1][2] By carefully tuning reaction conditions (solvent, temperature, and stoichiometry), chemists can selectively target different positions on the indazole ring. For example, metal-free conditions using NBS in ethanol can cleanly convert 2-phenyl-2H-indazole into the 3-bromo derivative with yields as high as 97-98%.[1] Furthermore, by adjusting the equivalents of NBS, poly-halogenation can also be achieved in a controlled manner.[1][2]
Handling and Safety Profile
The operational differences between liquid Br₂ and solid NBS are stark and have significant implications for laboratory safety and practicality.
-
Molecular Bromine (Br₂): A fuming, dark red liquid, Br₂ is highly volatile, corrosive, and acutely toxic upon inhalation.[9][10][11] It can cause severe chemical burns on contact with skin and requires handling in a chemical fume hood with specialized personal protective equipment (PPE), including heavy-duty gloves and face shields.[10][11][12][13][14] The high vapor pressure and density mean that spills can quickly create a hazardous environment.[9]
-
N-Bromosuccinimide (NBS): In stark contrast, NBS is a white crystalline solid that is significantly easier and safer to handle.[4][9] While it is an oxidizer and can cause skin irritation or burns, it is not volatile and poses a much lower inhalation risk.[15][16][17][18] Standard laboratory PPE and good manufacturing practices are sufficient for its safe use.[15][19] Its solid nature makes it simple to weigh and dispense accurately.
Quantitative Data Summary
The superiority of NBS for controlled monobromination of indazoles is clearly demonstrated in the literature.
| Parameter | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
| Physical State | White crystalline solid[4][9] | Fuming, dense red liquid[9] |
| Handling | Easy to weigh and handle[4] | Requires specialized handling in a fume hood[10][12] |
| Safety | Irritant, oxidizer[15][16][17] | VERY TOXIC, corrosive, severe burn hazard[11][12][13] |
| Regioselectivity | Excellent; can be tuned for C3 or C7[1][20][21] | Poor; often yields mixtures of isomers (e.g., 3,5- and 3,7-dibromo)[1][2] |
| Typical Yield | Moderate to excellent (e.g., 80-98% for C3 monobromination)[1] | Variable; high for total bromination but low for a specific isomer |
| Byproducts | Minimal; succinimide (often water-soluble) | HBr, over-brominated species[1][2] |
| Ideal Use Case | Regioselective mono- and controlled poly-bromination | Not recommended for selective synthesis; potentially for exhaustive bromination |
Experimental Protocols
The following protocols are representative examples synthesized from established literature procedures. Researchers must adapt them to their specific substrate and perform appropriate safety assessments.
Protocol 1: Regioselective C3-Bromination of 2-Phenyl-2H-indazole with NBS
This protocol is adapted from the metal-free procedure described by Zhang, C., et al. (2023).[1]
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-2H-indazole (1.0 eq.).
-
Solvent Addition: Add ethanol (EtOH) to create a solution of approximately 0.1 M concentration.
-
NBS Addition: Add N-Bromosuccinimide (NBS) (1.0 eq.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at 50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove the succinimide byproduct, followed by a cold, non-polar solvent (e.g., hexane) to remove any non-polar impurities.
-
Drying: Dry the isolated solid under vacuum to yield the 3-bromo-2-phenyl-2H-indazole product. Yields are reported to be as high as 97%.[1]
Protocol 2: Bromination of Indazole with Br₂ (Illustrative)
This protocol is a general representation and highlights the necessary safety precautions.
WARNING: This procedure must be performed in a certified chemical fume hood by personnel trained in handling molecular bromine. Have a sodium thiosulfate solution readily available for quenching.[12]
Step-by-Step Methodology:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve the indazole substrate (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Carefully measure the required amount of molecular bromine (Br₂) (1.0-1.1 eq.) in the fume hood and add it to the dropping funnel. Add the Br₂ dropwise to the stirred indazole solution over 30-60 minutes, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a stirred, cold aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted bromine. The red-brown color should dissipate.
-
Work-up: Transfer the mixture to a separatory funnel. If using an organic solvent, separate the layers. If using acetic acid, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and require extensive purification by column chromatography.
Conclusion and Expert Recommendation
For researchers and drug development professionals working with indazole scaffolds, N-Bromosuccinimide (NBS) is the unequivocally superior reagent for controlled and regioselective bromination. Its advantages in handling, safety, reaction control, and yield of specific monobrominated products far outweigh any potential cost benefits of using molecular bromine.[1][4][9] The use of Br₂ introduces significant safety risks and often leads to complex product mixtures that require time-consuming and costly purification.[1][2]
The causality behind this choice is clear: NBS provides a "slow-release" form of electrophilic bromine, allowing the inherent reactivity differences of the C-H bonds on the indazole ring to dictate the site of substitution.[6][8] In contrast, the high reactivity of Br₂ overwhelms these subtle differences, leading to a more statistical and less predictable outcome. For any synthesis where a specific brominated indazole isomer is the target, NBS should be the default choice.
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ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. [Link]
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Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
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Journal of Applicable Chemistry. (2014). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]
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validation of 3-Bromo-1H-indazol-4-amine structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of 3-Bromo-1H-indazol-4-amine: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of medicinal chemistry and drug development, the synthesis of a novel small molecule represents only the initial step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its chemical structure. An erroneous structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and lead to the costly failure of a promising drug candidate. The heterocyclic scaffold of this compound is a key intermediate in the synthesis of advanced pharmaceutical agents, such as the potent HIV-1 capsid inhibitor, Lenacapavir.[1][2][3] Therefore, its precise structural validation is paramount.
This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound. While various spectroscopic methods provide essential pieces of the puzzle, we will establish why single-crystal X-ray crystallography stands as the definitive, "gold standard" method for absolute structure determination. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to guide researchers in their validation workflow.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement within a molecule.[4] It determines not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's absolute configuration and conformation in the solid state.
Causality in Experimental Design: Why Crystallography?
For a molecule like this compound, several structural questions must be answered definitively:
-
Regioisomerism: Is the bromine atom at the C3 position and the amine group at the C4 position? Synthesis of substituted indazoles can sometimes yield mixtures of isomers.[3][5][6]
-
Tautomerism: Does the molecule exist as the 1H- or 2H-indazole tautomer? While the 1H-tautomer is generally more stable, this must be confirmed.[7]
-
Intermolecular Interactions: How do the molecules pack in the solid state? The presence of both a hydrogen bond donor (amine and indazole N-H) and acceptor (indazole nitrogen) suggests that hydrogen bonding will play a key role in the crystal lattice.
Spectroscopic methods can provide strong evidence but may leave room for ambiguity. X-ray crystallography resolves these questions with unparalleled certainty.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.
Step 1: Growing High-Quality Single Crystals
This is often the most challenging step. The goal is to produce a single, well-ordered crystal, typically >0.1 mm in all dimensions, free from cracks or twinning.[4]
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] If solubility is too high, nucleation is difficult; if too low, the material simply precipitates. For this compound, a polarity screen using solvents like ethanol, methanol, ethyl acetate, dichloromethane, and toluene is a logical starting point.
-
Common Crystallization Techniques:
-
Slow Evaporation: A saturated or near-saturated solution is prepared, filtered to remove dust, and left in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal growth.[8][9]
-
Slow Cooling: A saturated solution is prepared in a minimal amount of hot solvent and allowed to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[10]
-
Vapor Diffusion: The compound is dissolved in a solvent (e.g., dichloromethane) and placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane). As the anti-solvent vapor slowly diffuses into the primary solvent, it lowers the compound's solubility, inducing crystallization.[10]
-
Step 2: Data Collection
A suitable crystal is mounted on a goniometer and placed within an intense, monochromatic X-ray beam. Modern diffractometers rotate the crystal and collect the diffraction pattern—a unique set of reflections with varying intensities.[4]
Step 3: Structure Solution and Refinement
The collected diffraction data (amplitudes) are processed, but the phase information is lost—this is the "phase problem" in crystallography.
-
Structure Solution: For small molecules like this, "direct methods" are typically used. These are computational algorithms that use statistical relationships between reflection intensities to estimate the initial phases.[4] This process generates an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for the comprehensive structural validation of a newly synthesized compound.
Caption: Workflow for Structural Validation.
Complementary Spectroscopic Techniques: Building a Cohesive Picture
While X-ray crystallography is definitive, other spectroscopic techniques are faster, use less material, and provide crucial data about the molecule's properties in solution. They are essential for routine characterization and for corroborating the crystallographic result.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in solution.[11][12] For this compound, a suite of NMR experiments would be employed.
Expected Spectral Features:
-
¹H NMR:
-
Aromatic Region (approx. 6.5-7.5 ppm): Three protons on the benzene ring would appear, likely as a series of doublets and triplets, with coupling constants revealing their adjacency.
-
Amine Protons (-NH₂): A broad signal would be expected, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[13] Adding a drop of D₂O would cause this signal to disappear, confirming its identity as an exchangeable proton.
-
Indazole Proton (-NH): A broad singlet, also exchangeable with D₂O, would be present at a lower field (downfield).
-
-
¹³C NMR: Ten distinct carbon signals would be expected.[7] The carbon attached to the bromine (C3) would be shifted upfield due to the heavy atom effect, while the carbons attached to nitrogen atoms would be shifted downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY would show correlations between adjacent protons on the aromatic ring.
-
HSQC would link each proton directly to the carbon it is attached to.
-
HMBC is key for establishing long-range connectivity (over 2-3 bonds). It would show correlations from the aromatic protons to the quaternary carbons, confirming the overall ring structure and substituent positions.[14]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice for indazoles as it helps to resolve the N-H proton signals.
-
Data Acquisition: Acquire a standard set of spectra: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.
-
D₂O Exchange: After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum to identify the -NH and -NH₂ protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high resolution, its elemental formula.
Expected Spectral Features:
-
Isotopic Pattern: The most telling feature for this compound would be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15][16] This results in two peaks of almost equal intensity separated by 2 mass-to-charge units (m/z): the [M]⁺ peak and the [M+2]⁺ peak. This pattern is a definitive indicator of the presence of a single bromine atom.[17][18]
-
High-Resolution MS (HRMS): This technique measures the m/z to a very high degree of precision (e.g., four decimal places). The exact mass of the molecular ion can be used to confirm the elemental formula (C₇H₆BrN₃), distinguishing it from any other formula with the same nominal mass.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for the proposed formula C₇H₆BrN₃.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[19]
Expected Spectral Features:
-
N-H Stretching (3200-3500 cm⁻¹): The amine (-NH₂) and indazole N-H groups will show characteristic stretching vibrations in this region. Primary amines typically show two bands (symmetric and asymmetric stretching).[20]
-
C=C and C=N Stretching (1500-1650 cm⁻¹): Vibrations from the aromatic and indazole rings will appear in this region.
-
C-Br Stretching (below 700 cm⁻¹): The carbon-bromine bond stretch is expected at lower wavenumbers, though it can sometimes be difficult to distinguish in the fingerprint region.[19]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Collect the spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio.
Comparative Analysis: Choosing the Right Tool for the Job
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and definitive for solid-state structure.[21] | Requires high-quality single crystals (can be difficult/impossible to obtain); structure may differ from solution state. |
| NMR Spectroscopy | Atomic connectivity (2D NMR), chemical environment of nuclei, solution-state structure. | Provides detailed structural information in solution; does not require crystals.[11][22] | Can be ambiguous for complex regioisomers or tautomers without extensive 2D experiments; provides relative, not absolute, configuration. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), isotopic information. | Highly sensitive, requires minimal sample; characteristic isotopic patterns (e.g., for Br) are diagnostic.[16][17] | Provides no information on connectivity or stereochemistry; isomers are often indistinguishable. |
| IR Spectroscopy | Presence of functional groups. | Very fast, simple to operate, requires minimal sample preparation. | Provides limited structural information; spectra can be complex and difficult to interpret fully.[19] |
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a critical pharmaceutical intermediate like this compound cannot rely on a single technique. While NMR, MS, and IR spectroscopy provide a rapid and essential first-pass characterization, their data should be viewed as a collective hypothesis. This hypothesis is then rigorously tested and definitively proven by single-crystal X-ray crystallography.
The mass spectrum confirms the correct mass and the presence of bromine. The IR spectrum confirms the expected functional groups. The NMR spectrum builds the 2D map of atomic connectivity in solution. Finally, X-ray crystallography provides the unequivocal 3D structure, serving as the ultimate arbiter that validates the entire spectroscopic dataset. This integrated, multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural foundation necessary for successful drug development.
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A Comparative Guide to the Biological Activity of Bromo-Indazole Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential. Among these, bromo-indazole derivatives have garnered considerable attention for their potent and often selective inhibition of key kinases implicated in cancer and other proliferative diseases. This guide provides an in-depth comparison of the biological activity of select bromo-indazole derivatives, with a particular focus on their efficacy as inhibitors of AXL receptor tyrosine kinase and Polo-like kinase 4 (PLK4). We will delve into their performance against established kinase inhibitors, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways.
While the initial focus of this guide was on derivatives of 3-Bromo-1H-indazol-4-amine, the available literature necessitates a slightly broader scope to encompass a more comprehensive comparison. Therefore, this guide will examine various bromo-indazole derivatives, providing a robust analysis of this important class of compounds.
The Rationale for Targeting AXL and PLK4 Kinases
The selection of AXL and PLK4 as primary targets for this comparative guide is based on their critical roles in cancer progression and the availability of compelling data for bromo-indazole derivatives against these kinases.
AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family, AXL is a key player in tumor growth, metastasis, and the development of drug resistance.[1][2] Its overexpression is associated with a poor prognosis in various cancers.[1] Consequently, the development of potent and selective AXL inhibitors is a significant goal in oncology research.
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is essential for maintaining genomic stability during cell division.[3][4] Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[3][4]
Comparative Analysis of Kinase Inhibition
The efficacy of a kinase inhibitor is primarily determined by its inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor.
AXL Kinase Inhibitors: Bromo-Indazole Derivatives vs. Bemcentinib
Bemcentinib (R428) is a well-characterized, selective AXL inhibitor that serves as a benchmark for comparison.[5][6][7] The following table compares the reported IC50 values of a bromo-indazole derivative against Bemcentinib.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Activity (IC50/GI50) | Reference |
| Indazole Derivative (Fragment 24) | AXL | 1100 | Not Reported | [8] |
| Bemcentinib (R428) | AXL | 14 | H1299 cell line: ~4 µM | [5][6] |
Note: The indazole fragment 24 represents an early-stage discovery, and further optimization is expected to yield more potent compounds.
PLK4 Kinase Inhibitors: Bromo-Indazole Derivatives vs. CFI-400945
CFI-400945 is a potent and selective, first-in-class PLK4 inhibitor that has undergone clinical investigation.[3][9][10] The table below compares the inhibitory activities of various bromo-indazole derivatives with CFI-400945.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Activity (IC50) | Reference |
| Indazole Derivative (14i) | PLK4 | 11.2 | MDA-MB-468: 0.06 µM | [11] |
| Indazole Derivative (K07) | PLK4 | 23.6 | Not Reported | [12] |
| Indazole Derivative (C05) | PLK4 | < 0.1 | MCF-7: 0.979 µM | [13][14] |
| CFI-400945 | PLK4 | 2.8 | Breast cancer cell lines: 14-165 nM | [3][9][10] |
Signaling Pathway Visualization
Understanding the signaling cascades regulated by AXL and PLK4 is crucial for appreciating the mechanism of action of their inhibitors.
Caption: AXL Receptor Signaling Pathway.[15][16][17][18][19]
Caption: PLK4 Signaling in Cancer.[2][3][4][20][21]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the standard methodologies for assessing the biological activity of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[22]
Workflow Diagram:
Caption: Biochemical Kinase Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 1% DMSO.
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP at their predetermined optimal concentrations (typically at or near the Km for ATP and substrate).
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the test compound dilutions.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate for 2 hours at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23][24][25]
Workflow Diagram:
Caption: MTT Cell Proliferation Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the bromo-indazole derivative or control compound.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[23][24][25]
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the potential of bromo-indazole derivatives as potent kinase inhibitors, particularly against AXL and PLK4. While some derivatives demonstrate promising activity, even rivaling established inhibitors in certain contexts, further structure-activity relationship (SAR) studies are essential to optimize their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and development of this important class of therapeutic agents. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles.
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 3-Aminoindazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the 3-aminoindazole scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its unique chemical architecture allows for key interactions within the ATP-binding pocket of numerous kinases, making it a versatile starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of structure-activity relationship (SAR) studies for 3-aminoindazole-based inhibitors targeting a range of clinically relevant kinases. We will delve into the causal relationships behind experimental choices, present validating experimental data, and provide detailed protocols for key assays.
The 3-Aminoindazole Scaffold: A Versatile Kinase Hinge-Binder
The 3-aminoindazole core is prized for its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The exocyclic amino group at the 3-position and the pyrazole nitrogen atoms of the indazole ring act as key hydrogen bond donors and acceptors, respectively. This foundational binding motif provides a stable anchor, allowing medicinal chemists to explore modifications at other positions of the scaffold to achieve desired potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Key Kinase Targets
The versatility of the 3-aminoindazole scaffold is evident in its successful application against a diverse array of kinase targets. Below, we compare the SAR trends for several important classes of kinases.
BCR-ABL and Pan-Tyrosine Kinase Inhibitors
Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL fusion protein.[1] The 3-aminoindazole scaffold has been instrumental in developing potent BCR-ABL inhibitors, including those active against the challenging T315I "gatekeeper" mutation.[1]
Core SAR Insights:
-
N1-Substitution: The N1 position of the indazole ring is often solvent-exposed and provides a key vector for introducing substituents that can modulate solubility, cell permeability, and interactions with the solvent front.
-
C4-Position: Modification at the C4 position with an ethynyl linkage to a substituted phenyl ring has proven effective in targeting the T315I mutant.[1]
-
Amide Linker: A diarylamide linkage is frequently employed to connect the 3-aminoindazole core to a solubilizing group, which often occupies the ribose-binding pocket.[1] The nature of the substituent on the terminal phenyl ring significantly impacts potency against the T315I mutant.[1]
Table 1: SAR of 3-Aminoindazole-Based BCR-ABL Inhibitors [1]
| Compound | R Group on Terminal Phenyl Ring | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) | K-562 Cell Line GI50 (nM) |
| I | 4-morpholinomethyl | 4.6 | 227 | < 10 |
| AKE-72 (5) | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl) | < 0.5 | 9 | < 10 |
Data presented in the table is a summary from the cited source and is intended for comparative purposes.
The data clearly demonstrates that replacing the morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group at the terminal phenyl ring dramatically improves potency against the T315I mutant.[1] This highlights the importance of this "tail" region in achieving broad activity against clinically relevant mutants.
ALK, ROS1, and Pan-TRK Inhibitors
Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and Tropomyosin Receptor Kinases (TRKs) are key drivers in various cancers.[2] Entrectinib, a 3-aminoindazole-based inhibitor, has demonstrated potent activity against these targets.[2]
Core SAR Insights:
-
N1-Substitution: In the development of Entrectinib, the N1 position of the indazole was explored to optimize potency and pharmacokinetic properties.
-
C5-Position: Modifications at the C5 position were found to be critical for potent inhibition of ALK and for achieving the desired spectrum of activity against ROS1 and TRK kinases.
-
Amide Linker and Terminal Group: A benzamide linker connecting to a piperazine-containing moiety was identified as a key structural feature for achieving good oral bioavailability and brain penetration.[2]
Table 2: Activity Profile of Entrectinib (a 3-Aminoindazole-based inhibitor) [2]
| Target Kinase | Biochemical IC50 (nM) |
| ALK | 12 |
| ROS1 | 7 |
| TrkA | 1 |
| TrkB | 3 |
| TrkC | 5 |
Data presented in the table is a summary from the cited source and is intended for comparative purposes.
The development of Entrectinib showcases how systematic optimization of the 3-aminoindazole scaffold can lead to a potent multi-kinase inhibitor with desirable drug-like properties.[2]
c-Met Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology.[3][4] SAR studies on 3-aminoindazole-based c-Met inhibitors have revealed key structural requirements for potent inhibition.
Core SAR Insights:
-
Core Scaffold: Both 3-amino-benzo[d]isoxazole and 3-aminoindazole scaffolds have been successfully employed as hinge-binders for c-Met.[3]
-
Linker and Terminal Group: A variety of linkers and terminal groups have been explored, with a focus on optimizing interactions within the ATP-binding pocket and improving cellular potency. Compound 28a from a study by Li et al. stood out as a highly potent c-Met inhibitor.[3]
Table 3: Potency of a Lead 3-Aminoindazole-based c-Met Inhibitor [3]
| Compound | c-Met Enzymatic IC50 (nM) | EBC-1 Cellular IC50 (µM) |
| 28a | 1.8 | 0.18 |
Data presented in the table is a summary from the cited source and is intended for comparative purposes.
The potent enzymatic and cellular activity of compound 28a underscores the effectiveness of the 3-aminoindazole scaffold for targeting c-Met.[3]
Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
GSK-3 is a serine/threonine kinase implicated in various diseases, including mood disorders and Alzheimer's disease.[5][6] The 3-aminoindazole scaffold has been utilized to develop selective GSK-3 inhibitors.
Core SAR Insights:
-
Scaffold: A 1H-indazole-3-carboxamide scaffold has been identified as a novel structural class of ATP-competitive GSK-3β inhibitors.[5]
-
Modulation of Physicochemical Properties: Optimization efforts have focused on modulating lipophilicity and basicity to mitigate off-target effects, such as hERG ion channel activity.[5]
Table 4: Profile of an Optimized 3-Indazole-based GSK-3 Inhibitor [5]
| Compound | GSK-3β IC50 (nM) | hERG pIC50 |
| 1 | 10 | 5.8 |
| 14 | 16 | < 4.7 |
Data presented in the table is a summary from the cited source and is intended for comparative purposes.
The successful reduction in hERG affinity for compound 14 while maintaining potent GSK-3β inhibition demonstrates the power of SAR-driven optimization to improve the safety profile of drug candidates.[5]
Visualizing SAR: A Conceptual Workflow
The following diagram illustrates a typical workflow for an SAR study of 3-aminoindazole-based inhibitors.
Caption: A generalized workflow for the structure-activity relationship (SAR) guided discovery of 3-aminoindazole-based kinase inhibitors.
Experimental Protocols: A Foundation for Reliable Data
The integrity of any SAR study hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key assays commonly employed in the evaluation of 3-aminoindazole-based kinase inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (Example: Lanthascreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test inhibitor.
Materials:
-
Kinase of interest (e.g., c-Met, ALK)
-
Lanthascreen™ Eu-labeled anti-tag antibody
-
Biotinylated tracer
-
Streptavidin-labeled acceptor fluorophore (e.g., Alexa Fluor 647)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each dilution to a 384-well assay plate.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Tracer/Acceptor Mixture Preparation: Prepare a solution containing the biotinylated tracer and the streptavidin-labeled acceptor fluorophore in assay buffer.
-
Assay Assembly:
-
Add the kinase/antibody mixture to each well of the assay plate containing the test compounds.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the tracer/acceptor mixture to all wells.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Validation: This assay directly measures the binding affinity of the inhibitor to the kinase active site in a competitive format, providing a quantitative measure of potency (IC50). The use of a ratiometric TR-FRET readout minimizes interference from colored compounds and assay volume variations, ensuring data robustness.
Protocol 2: Cellular Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line dependent on the target kinase for proliferation (e.g., K-562 for BCR-ABL, EBC-1 for c-Met).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds (serially diluted in cell culture medium).
-
CellTiter-Glo® Reagent.
-
96-well clear-bottom, white-walled microplates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
Causality and Validation: This assay provides a measure of the compound's ability to inhibit cell growth, which is a functional consequence of target kinase inhibition in kinase-dependent cancer cells. The use of a luminescent readout provides a wide dynamic range and high sensitivity.
Visualizing Experimental Workflow: From Bench to Data
The following diagram outlines the key steps in a typical in vitro and cellular testing cascade for kinase inhibitors.
Caption: A schematic of the experimental workflow for evaluating 3-aminoindazole-based kinase inhibitors.
Conclusion: The Enduring Potential of the 3-Aminoindazole Scaffold
The 3-aminoindazole scaffold continues to be a cornerstone in the development of targeted kinase inhibitors. The comparative SAR studies presented in this guide highlight its adaptability to a wide range of kinase targets. By understanding the key structural features that govern potency and selectivity, and by employing robust and validated experimental protocols, researchers can continue to leverage this privileged scaffold to design the next generation of innovative medicines. The iterative process of design, synthesis, and testing, grounded in a deep understanding of SAR, remains the most powerful strategy for translating a promising chemical starting point into a life-saving therapeutic.
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El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Ardini, E., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. Journal of Medicinal Chemistry, 59(7), 3392–3408. [Link]
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Cozzini, P., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 10(12), 1668–1674. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]
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Feng, Y., et al. (2011). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 754–758. [Link]
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A Researcher's Guide to N-Methylation of Indazoles: A Comparison of Early-Stage and Late-Stage Strategies
Abstract
N-methylated indazoles are a cornerstone of modern medicinal chemistry, frequently serving as critical pharmacophores in drug candidates. The strategic decision of when to introduce the N-methyl group—either early in the synthesis with simpler building blocks or late in the process on a complex, fully-assembled molecule—profoundly impacts resource allocation, scalability, and the ability to generate structural diversity. This guide provides an in-depth comparison of early-stage versus late-stage N-methylation of indazoles, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a clear framework for selecting the optimal strategy in a drug discovery setting.
Introduction: The Strategic Importance of the N-Methyl Indazole
The indazole nucleus, a bicyclic heterocycle composed of benzene and pyrazole rings, is a privileged scaffold in drug discovery, prized as a bioisostere for the native indole moiety. Methylation of one of the ring's nitrogen atoms (N1 or N2) is a common derivatization that significantly modulates a compound's pharmacological and pharmacokinetic profile, including its metabolic stability, solubility, and target-binding affinity. For example, the N1-substituted danicopan is a complement factor D inhibitor, while the N2-substituted pazopanib is an FDA-approved tyrosine kinase inhibitor.[1]
However, the indazole ring presents a fundamental synthetic challenge: the presence of two nucleophilic nitrogen atoms. Direct alkylation often yields a mixture of N1 and N2 constitutional isomers, which can be difficult to separate and may possess vastly different biological activities.[1][2] This regioselectivity problem is the central consideration when choosing between an early-stage or late-stage methylation approach.
Part 1: Early-Stage N-Methylation: The "Build-in" Approach for Regiocontrol
Early-stage methylation involves incorporating the N-methyl group at the beginning of a synthetic sequence, often by starting with a pre-methylated indazole building block or by methylating a simple indazole core before subsequent elaborations. This strategy prioritizes absolute regiochemical control and is often favored for process development and scale-up synthesis.
A common approach involves the de novo construction of the N-methylated indazole ring, for instance, by using N-alkyl hydrazines in a cyclization reaction.[3] This method ensures that the methyl group is installed at the desired position from the outset, completely avoiding the issue of mixed isomer formation.
Advantages:
-
Unambiguous Regioselectivity: The primary benefit is the definitive placement of the methyl group, eliminating the need for challenging isomer separations downstream.
-
Scalability: Reactions on simpler, more stable starting materials are generally easier to optimize and scale for large-scale production.
-
Predictable Chemistry: Downstream functionalization reactions are performed on a known, stable N-methylated core, leading to more predictable outcomes.
Disadvantages:
-
Longer Synthetic Routes: This strategy can add several steps to the overall synthesis compared to a convergent late-stage approach.
-
Limited Flexibility for SAR: Building each analog from an early-stage intermediate is time-consuming and inefficient for rapidly exploring structure-activity relationships (SAR) around a complex core.
-
Potential for Incompatible Downstream Conditions: The N-methyl indazole core must be robust enough to withstand all subsequent reaction conditions needed to complete the synthesis of the final target molecule.
Workflow for Early-Stage Synthesis
The diagram below illustrates a typical early-stage workflow where the indazole ring is first constructed with the desired N-methylation pattern before further chemical modifications.
Caption: Early-stage methylation workflow.
Part 2: Late-Stage N-Methylation: The "Decorate" Approach for Rapid Diversification
Late-stage methylation (LSM) is the process of introducing the N-methyl group at or near the end of a synthetic sequence. This strategy is exceptionally powerful in a discovery setting, as it allows chemists to take a common, advanced intermediate and quickly generate a library of N1- and N2-methylated analogs for biological screening.[4]
The primary obstacle to LSM is controlling regioselectivity. Traditional methods, such as using methyl iodide with a base like potassium carbonate in DMF, often result in poor selectivity, yielding mixtures of N1 and N2 isomers.[1] For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with methyl iodide and K2CO3 gives a nearly 1:1 mixture of the N1 and N2 products.[1] Consequently, a significant focus of modern synthetic chemistry has been the development of highly regioselective LSM protocols.
Advantages:
-
Rapid SAR Exploration: Enables the synthesis of multiple analogs from a single advanced intermediate, dramatically accelerating drug discovery cycles.
-
Convergent Synthesis: Shortens the overall synthetic route to individual target molecules.
-
Access to Both Isomers: While often challenging, developing conditions to access both isomers can be valuable for understanding the pharmacological impact of the methyl group's position.
Disadvantages:
-
Regioselectivity Challenges: The inherent difficulty in controlling the site of methylation is the most significant drawback.[5]
-
Functional Group Intolerance: The conditions required for methylation may not be compatible with sensitive functional groups present in a complex molecule.
-
Difficult Separations: N1 and N2 isomers can have very similar physical properties, making chromatographic separation difficult and costly.
Modern Solutions for Regioselective Late-Stage Methylation
The outcome of indazole alkylation is governed by a delicate balance of thermodynamic and kinetic control.[6] The 1H-indazole tautomer is generally more thermodynamically stable, meaning the N1-alkylated product is often the favored thermodynamic product.[6][7] Conversely, the N2-position can be the site of faster (kinetic) alkylation under certain conditions.[5]
Recent research has leveraged these principles to develop more selective methods:
-
Thermodynamic Control for N1-Selectivity: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF tends to favor the formation of the more stable N1-methylated isomer.[3][6] This system allows for equilibration towards the thermodynamic product.
-
Kinetic Control for N2-Selectivity: Conditions that prevent equilibration, such as using specific catalysts or milder conditions, can favor the kinetic N2-product. For instance, acid-promoted alkylation using alkyl 2,2,2-trichloroacetimidates has been shown to be highly selective for the N2 position.[8]
The diagram below illustrates the factors influencing the regiochemical outcome of a late-stage methylation reaction.
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A Senior Application Scientist’s Guide to Palladium Ligand Efficacy in Indazole Coupling Reactions
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development professionals. The indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of therapeutic agents.[1] However, its functionalization, particularly through palladium-catalyzed cross-coupling reactions, presents a nuanced challenge. The two nitrogen atoms of the pyrazole ring offer competing sites for N-arylation, and direct C-H functionalization can occur at various positions. The choice of the ancillary ligand on the palladium center is paramount; it governs not only the reaction's efficiency but, more critically, its regioselectivity.
This guide moves beyond a simple catalog of conditions. It is structured to provide a deep, mechanistic-driven understanding of how different ligand classes perform in indazole coupling reactions. We will explore the causal relationships between ligand architecture and reaction outcomes, supported by experimental data, detailed protocols, and visual models to empower you to make informed decisions in your synthetic campaigns.
The Central Challenge: Regioselectivity in Indazole Functionalization
The primary hurdle in the palladium-catalyzed arylation of NH-free indazoles is controlling the site of substitution. The reaction can yield the N-1 arylated product, the N-2 arylated product, or direct C-H arylation products. The thermodynamic stability of the N-2 isomer often makes it the favored product, yet the N-1 isomer is frequently the desired building block in pharmaceutical synthesis. The ligand's steric and electronic properties are the key tools we use to steer the reaction toward the desired isomer.
Ligand Classes Compared: A Performance Analysis
The two dominant classes of ligands for these transformations are phosphine-based ligands and N-heterocyclic carbenes (NHCs). Each offers distinct advantages and is suited for different types of coupling reactions.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have a long and successful history in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom. For indazole couplings, we can broadly categorize them into simple monodentate/bidentate phosphines and sophisticated biaryl phosphines.
-
Simple Phosphines (e.g., PPh₃, dppf): Triphenylphosphine (PPh₃) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are foundational ligands. While effective for certain C-C couplings like the Suzuki-Miyaura reaction on pre-functionalized (e.g., iodo- or bromo-) indazoles, they often provide poor to moderate yields and low regioselectivity in direct N-arylation reactions.[1][2] For instance, direct C3-arylation of 1H-indazole has been achieved using PPh₃, but this required specific "on water" conditions to be effective.[3][4]
-
Wide Bite-Angle Bidentate Phosphines (e.g., Xantphos): Ligands like Xantphos, with a large P-Pd-P "bite angle," are exceptionally stable and versatile.[5][6] Their rigid backbone can promote reductive elimination and prevent catalyst decomposition at high temperatures. In the context of azole arylation, Xantphos and related Josiphos ligands have been shown to influence regioselectivity, sometimes favoring the more sterically hindered N-1 position in related heterocycles.[7] Their stability makes them a reliable choice for initial screening in difficult couplings.[5]
-
Bulky Biaryl Monophosphine Ligands (Buchwald Ligands): The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized C-N cross-coupling. Ligands like RuPhos, BrettPhos, and Me₄tBuXPhos are highly effective for the N-arylation of a wide range of heterocycles.[5][7] For the N-arylation of 1,2,3-triazoles, a close relative of indazoles, Me₄tBuXPhos in combination with Pd₂(dba)₃ has been shown to provide excellent N-2 selectivity.[7] These ligands excel at promoting the challenging oxidative addition of aryl chlorides and facilitate the final reductive elimination step.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative
NHCs have emerged as powerful ancillary ligands that often surpass phosphines in terms of catalyst stability and activity.[8] They are strong σ-donors, forming highly stable bonds with the palladium center, which makes the resulting catalysts very robust, even at low catalyst loadings.[8][9]
For C-H activation and direct arylation reactions, NHC-Pd complexes are particularly effective.[8][10] For example, congested NHC ligands are required for the direct arylation of pyrroles and indoles.[8] The use of PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-Pd complexes has shown high productivity in the arylation of imidazoles and thiophenes.[10] Their high stability and activity make them ideal for challenging couplings involving less reactive partners like aryl chlorides.
Comparative Data Summary
The following tables summarize experimental data from the literature, comparing the performance of different ligand systems in various indazole coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Halo-Indazoles
| Entry | Indazole Substrate | Coupling Partner | Pd-Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3-Iodoindazole | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 120 (MW) | 75-87 | [2] |
| 2 | 3-Iodoindazole | Arylboronic acid | PdCl₂(dppf) (5) | dppf | K₃PO₄ | Dioxane/H₂O | 100 | Good | [2] |
| 3 | 7-Bromo-1H-indazole deriv. | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ (5) | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 82 | [1] |
| 4 | 6-Bromo-1H-indazole deriv. | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | High |[11] |
Table 2: Direct C-H Arylation of Indazoles
| Entry | Indazole Substrate | Coupling Partner | Pd-Catalyst (mol%) | Ligand | Conditions | Site | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 1H-Indazole | 4-Iodotoluene | Pd(OAc)₂ (5) | PPh₃ | Ag₂CO₃, H₂O, 100°C | C3 | 80 | [4] |
| 2 | 1-Methyl-4-nitro-1H-indazole | Aryl iodide | Pd(OAc)₂ | PPh₃ | H₂O | C3 | Moderate-Good | [12] |
| 3 | 1-Methyl-4-nitro-1H-indazole | Aryl iodide | Pd(OAc)₂ | 1,10-Phenanthroline | DMA | C7 | Moderate-Good | [12] |
| 4 | 3-Substituted-1H-indazole | Iodoaryl | Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃, DMA, reflux | C7 | Good |[13] |
Visualizing the Mechanism and Ligand Structures
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The choice of ligand directly influences the kinetics and outcomes of each step.
Caption: Comparison of common palladium ligand classes for indazole coupling.
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods are representative of successful indazole coupling strategies and include explanations for key steps.
Protocol 1: Suzuki-Miyaura C-C Coupling of 3-Iodoindazole
This protocol is a robust method for creating C-C bonds at the C3 position of the indazole core, adapted from established procedures. [2] Objective: To synthesize 3-aryl-1H-indazoles.
Materials:
-
3-Iodoindazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv., as a 2M aqueous solution)
-
1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Microwave reaction vial
Step-by-Step Methodology:
-
Vial Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 3-iodoindazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to side reactions like homo-coupling of the boronic acid.
-
Solvent and Base Addition: Through the septum, add 1,4-dioxane followed by the 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 dioxane:water. Causality: The aqueous base is required to activate the boronic acid by forming the more nucleophilic boronate species, which then participates in transmetalation.
-
Reaction: Place the sealed vial in a microwave reactor and heat to 120-150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS. Causality: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct C3 C-H Arylation of 1H-Indazole "On Water"
This protocol demonstrates a more modern, greener approach to C-H functionalization, highlighting the unique role a simple ligand can play under specific conditions. [3][4] Objective: To achieve regioselective C3-arylation of 1H-indazole.
Materials:
-
1H-Indazole (1.0 equiv.)
-
Aryl iodide (1.2 equiv.)
-
Pd(OAc)₂ (0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.10 equiv.)
-
Silver Carbonate (Ag₂CO₃) (2.0 equiv.)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed vial
Step-by-Step Methodology:
-
Vessel Preparation: Add 1H-indazole (1.0 equiv.), the aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.10 equiv.), and Ag₂CO₃ (2.0 equiv.) to a Schlenk tube with a stir bar.
-
Inerting: Evacuate and backfill the tube with inert gas three times. Causality: As with Protocol 1, preventing catalyst oxidation is essential for reproducibility and high yields.
-
Solvent Addition: Add deionized water to the tube. The reaction is typically run at a concentration of 0.2-0.5 M.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Causality: The use of water as a solvent is not only environmentally benign but can also promote certain C-H activation pathways. The PPh₃ ligand is crucial for success in this aqueous system, whereas bidentate ligands used in organic solvents are ineffective here.
-
Workup: Cool the reaction to room temperature. Extract the mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
The selection of a palladium ligand for indazole coupling is a strategic decision that dictates the outcome of the reaction. While traditional phosphines like PPh₃ and dppf remain useful for classical cross-couplings, the challenges of regioselective N-arylation and direct C-H functionalization demand more advanced ligand systems. Bulky biaryl phosphines (Buchwald ligands) offer superb activity for C-N bond formation, while robust NHC ligands provide thermal stability and are highly effective for C-H activation.
As the field progresses, we anticipate the development of new ligands that offer even greater control over the N1/N2 selectivity in arylation reactions. Furthermore, the expansion of photoredox/palladium dual catalysis may open new avenues for indazole functionalization under even milder conditions. By understanding the mechanistic principles that underpin ligand performance, researchers can more effectively navigate the complexities of indazole chemistry to accelerate the synthesis of novel molecules for drug discovery and beyond.
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A Spectroscopic Guide to Differentiating N1 and N2 Alkylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The Significance of Indazole Regioisomerism in Drug Design
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for indole.[1] The nitrogen atoms at the N1 and N2 positions of the indazole ring offer sites for alkylation, leading to two distinct regioisomers. The therapeutic efficacy and safety profile of indazole-based drugs can be highly dependent on the specific regioisomer, making unambiguous structural assignment an essential aspect of their development.[2] For example, Pazopanib, a tyrosine kinase inhibitor, is an N2-substituted indazole, while other bioactive molecules feature the N1-substitution pattern.[1] The synthesis of N-alkylated indazoles often yields a mixture of both N1 and N2 isomers, necessitating robust analytical methods for their differentiation and purification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is the most definitive technique for distinguishing between N1 and N2 alkylated indazoles.[4] Differences in the electronic environment of the two isomers give rise to characteristic shifts in both ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide unequivocal proof of the substitution pattern.
¹H and ¹³C NMR Spectroscopy: Key Chemical Shift Differences
In general, the protons and carbons of the N1 isomer experience different shielding and deshielding effects compared to the N2 isomer. A notable characteristic is the chemical shift of the proton at the C3 position (H3). In N2-substituted indazoles, the H3 proton is typically deshielded and appears at a lower field compared to the H3 proton in the corresponding N1 isomer.
| Proton/Carbon | Typical Chemical Shift Range (ppm) - N1 Isomer | Typical Chemical Shift Range (ppm) - N2 Isomer | Key Observations |
| H3 | 7.9 - 8.2 | 8.2 - 8.6 | H3 is generally more deshielded in N2 isomers. |
| H7 | 7.7 - 7.9 | 7.6 - 7.8 | H7 is often more deshielded in N1 isomers. |
| N-CH₂ | 4.2 - 4.6 | 4.4 - 4.8 | The chemical shift of the methylene protons adjacent to the nitrogen can vary depending on the alkyl group. |
| C3 | ~133 | ~123 | C3 is significantly more deshielded in N1 isomers.[5] |
| C7a | ~140 | ~149 | C7a is typically more deshielded in N2 isomers.[5] |
Note: Chemical shifts are approximate and can vary based on the solvent and other substituents on the indazole ring and alkyl chain.
2D NMR: Unambiguous Isomer Assignment
While ¹H and ¹³C NMR provide strong indications, 2D NMR techniques offer conclusive evidence for the site of alkylation.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful method for distinguishing N1 and N2 isomers. The key is to observe the long-range correlation between the protons of the alkyl group's methylene (-CH₂-) directly attached to the indazole nitrogen and the carbons of the indazole core.
Caption: HMBC correlations for distinguishing N1 and N2 alkylated indazoles.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can also be used for isomer differentiation by observing through-space correlations between protons.
-
In N1-alkylated indazoles , an NOE is typically observed between the N-CH₂ protons and the H7 proton.
-
In N2-alkylated indazoles , an NOE may be seen between the N-CH₂ protons and the H3 proton.
-
UV-Visible Spectroscopy: A Supporting Technique
UV-Vis spectroscopy can serve as a complementary technique for distinguishing between N1 and N2 alkylated indazoles, although it is generally not as definitive as NMR. The electronic structure of the benzenoid N1 isomer and the quinonoid N2 isomer leads to differences in their absorption spectra.
It has been observed that the 2H-indazole tautomer, which has an electronic structure similar to N2-alkylated indazoles, absorbs light more strongly than the 1H-tautomer (analogous to N1-alkylated indazoles). This suggests that N2 isomers may exhibit higher molar absorptivity (ε) compared to their N1 counterparts.
| Isomer Type | Typical λₘₐₓ Range (nm) | Relative Molar Absorptivity (ε) | Key Observations |
| N1-Alkyl Indazole | 280 - 300 | Lower | Generally exhibits lower absorbance compared to the N2 isomer. |
| N2-Alkyl Indazole | 290 - 310 | Higher | Often displays a stronger absorption band. |
Note: The exact λₘₐₓ and ε values are highly dependent on the solvent and the nature of the substituents.
Fluorescence Spectroscopy: An Emerging Differentiator
Fluorescence spectroscopy is a highly sensitive technique that can reveal subtle differences in the electronic and structural properties of molecules. While not as extensively documented as NMR for indazole isomer analysis, emerging evidence suggests that the fluorescence properties of N1 and N2 alkylated indazoles can be significantly different.
In one study, a 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole was found to be fluorescent, while the corresponding 4-nitro precursors and the N2-isomer were non-fluorescent. This indicates that the substitution pattern on the indazole ring, in combination with the position of the alkyl group, can switch fluorescence on or off.
| Isomer Type | Fluorescence Properties | Potential Causality |
| N1-Alkyl Indazole | Can be fluorescent, depending on substituents. | The benzenoid structure may be more conducive to radiative decay from the excited state. |
| N2-Alkyl Indazole | Often less fluorescent or non-fluorescent compared to the N1 isomer. | The quinonoid structure may favor non-radiative decay pathways, quenching fluorescence. |
Further research is needed to establish general trends in the fluorescence behavior of N1 and N2 alkylated indazoles. However, for a given pair of isomers, a significant difference in fluorescence quantum yield can be a strong indicator for differentiation.
Experimental Protocols
NMR Spectroscopy for Isomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to observe the chemical shifts and multiplicities of the protons and carbons.
-
HMBC Experiment:
-
Set up a standard gradient-selected HMBC experiment.
-
Optimize the long-range coupling delay (typically corresponding to a J-coupling of 8-10 Hz) to enhance correlations over 2-3 bonds.
-
Process the 2D data and analyze the cross-peaks between the N-CH₂ protons and the indazole carbons (C3 and C7a).
-
-
NOESY Experiment:
-
Set up a standard phase-sensitive NOESY experiment.
-
Use a mixing time appropriate for the size of the molecule (e.g., 500-800 ms for small molecules).
-
Analyze the cross-peaks between the N-CH₂ protons and the aromatic protons of the indazole ring (H3 and H7).
-
Caption: A streamlined workflow for the unambiguous assignment of N1 and N2 indazole isomers using NMR spectroscopy.
UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the N1 and N2 isomers in a spectroscopic grade solvent (e.g., acetonitrile, ethanol). Prepare a series of dilutions to determine the optimal concentration for absorbance and fluorescence measurements (typically in the micromolar range).
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra of both isomers over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.
-
Identify the λₘₐₓ for each isomer and calculate the molar absorptivity (ε) if the concentration is known accurately.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the samples at their respective absorption maxima (λₘₐₓ).
-
Record the emission spectra over a wavelength range longer than the excitation wavelength.
-
If quantitative comparison is needed, measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Conclusion
The differentiation of N1 and N2 alkylated indazoles is a critical task in chemical research and drug development. NMR spectroscopy, particularly the HMBC technique, stands as the most robust and definitive method for unambiguous isomer assignment. The characteristic long-range correlation of the N-alkyl methylene protons to either the C7a (N1) or C3 (N2) carbon provides a clear diagnostic marker. UV-Vis and fluorescence spectroscopy serve as valuable complementary techniques. N2 isomers tend to exhibit stronger UV absorption, and significant differences in fluorescence behavior between the two regioisomers can be exploited for their differentiation. By employing a combination of these spectroscopic methods, researchers can confidently determine the structure of their synthesized indazole derivatives, ensuring the advancement of safe and effective therapeutic agents.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
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Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]
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A Comparative Guide to the Cytotoxic Effects of Novel 1H-Indazole-3-Amine Derivatives on Cancer Cell Lines
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy and low toxicity remains a paramount challenge.[1][2] Among the myriad of heterocyclic compounds, indazole derivatives have emerged as a privileged scaffold, forming the core of several clinically approved anticancer drugs.[1][3][4] This guide provides a comprehensive analysis of a promising new class of compounds: novel 1H-indazole-3-amine derivatives. We will delve into their cytotoxic effects against various cancer cell lines, compare their performance with existing alternatives, and elucidate the underlying molecular mechanisms, supported by robust experimental data.
Introduction: The Promise of 1H-Indazole-3-Amine Derivatives in Oncology
The 1H-indazole-3-amine framework serves as a critical hinge-binding motif, enabling potent interactions with the ATP-binding sites of various kinases, which are often dysregulated in cancer.[1][5] This has led to the development of numerous indazole-based kinase inhibitors.[3][5] The derivatives discussed herein are the result of strategic molecular hybridization and scaffold hopping, designed to enhance their anti-proliferative activity and selectivity against cancer cells.[4][6][7] This guide will focus on the comparative efficacy of these novel compounds, providing researchers and drug development professionals with a detailed overview of their potential as next-generation anticancer agents.
Experimental Methodologies: A Framework for Validated Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of the findings, a suite of standardized in vitro assays are employed to characterize the cytotoxic and apoptotic effects of these novel derivatives. The following protocols represent the gold standard for such evaluations.
Cell Viability Assessment: The MTT Assay
The Methyl Thiazolyl Tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Experimental Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[1][8]
-
Compound Treatment: The cells are treated with various concentrations of the 1H-indazole-3-amine derivatives (typically ranging from 0.625 to 10 µM) for 48 hours.[2] A vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[1]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8][9]
-
Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is read at 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is determined.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is employed.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.[10][11]
Experimental Protocol:
-
Cell Treatment: Cells are treated with the test compounds at concentrations around their IC50 values for a specified period (e.g., 48 hours).[1]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.[10]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI staining solution are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry within one hour. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[11]
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method that quantitatively measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13][14]
Experimental Protocol:
-
Cell Treatment: Cells are treated with the compounds as described for the MTT assay.
-
Supernatant Collection: After the incubation period, the plate is centrifuged, and the cell-free supernatant is transferred to a new 96-well plate.[15][16]
-
Reaction Mixture Addition: The LDH reaction mixture is added to the supernatant.[14][15]
-
Incubation: The plate is incubated for up to 30 minutes at room temperature, protected from light.[14][15]
-
Absorbance Measurement: The absorbance is measured at 490 nm.[14]
-
Data Analysis: The amount of LDH release is proportional to the number of lysed cells.
Comparative Cytotoxicity of Novel 1H-Indazole-3-Amine Derivatives
A series of novel 1H-indazole-3-amine derivatives have demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The following table summarizes the IC50 values for some of the most promising compounds compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2][6][17] |
| A549 (Lung Cancer) | >40 | [1] | |
| PC-3 (Prostate Cancer) | 26.31 | [1] | |
| Hep-G2 (Hepatoma) | 18.23 | [1] | |
| HEK-293 (Normal Kidney Cells) | 33.2 | [1][2][6][17] | |
| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | [1][2] |
| HEK-293 (Normal Kidney Cells) | 12.17 | [1] | |
| Compound W24 | HT-29 (Colon Cancer) | 0.43-3.88 | [18] |
| MCF-7 (Breast Cancer) | 0.43-3.88 | [18] | |
| A-549 (Lung Cancer) | 0.43-3.88 | [18] | |
| HepG2 (Hepatoma) | 0.43-3.88 | [18] | |
| HGC-27 (Gastric Cancer) | 0.43-3.88 | [18] | |
| Compound 9f | HCT116 (Colorectal Cancer) | 14.3 | [7] |
| MRC5 (Normal Lung Fibroblasts) | >100 | [7] | |
| Compound 2f | 4T1 (Breast Cancer) | 0.23–1.15 | [3][19] |
| 5-Fluorouracil (5-Fu) | K562 (Chronic Myeloid Leukemia) | 10.15 | [1] |
| A549 (Lung Cancer) | 21.05 | [1] | |
| PC-3 (Prostate Cancer) | 15.22 | [1] | |
| Hep-G2 (Hepatoma) | 8.52 | [1] |
Key Observations:
-
Potency and Selectivity: Several novel derivatives exhibit potent anticancer activity, with some compounds like W24 and 2f showing IC50 values in the sub-micromolar to low micromolar range.[3][18][19]
-
Selective Cytotoxicity: Notably, compounds like 6o and 9f demonstrate significant selectivity for cancer cells over normal cell lines (HEK-293 and MRC5, respectively), a crucial attribute for minimizing side effects in potential therapeutic applications.[1][2][6][7][17] For instance, compound 6o is approximately 6.45-fold more selective for K562 cancer cells compared to HEK-293 normal cells.[2]
-
Superiority over Standard of Care: In certain cell lines, the novel derivatives show superior or comparable potency to the established anticancer drug, 5-Fluorouracil. For example, compound 6o is more potent against K562 cells than 5-Fu.[1]
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of these 1H-indazole-3-amine derivatives are not merely due to non-specific toxicity but are orchestrated through the modulation of specific cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
Flow cytometry analysis consistently reveals that treatment with these novel compounds leads to a significant increase in the population of apoptotic cells. For example, compound 6o was shown to induce apoptosis in K562 cells in a dose-dependent manner.[1][6] Similarly, compound 2f promoted apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[3][19]
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis induction by 1H-indazole-3-amine derivatives.
Perturbation of Cell Cycle
In addition to apoptosis, these derivatives have been shown to interfere with the normal progression of the cell cycle. Compound 6o , for instance, was found to arrest the cell cycle in the G0/G1 phase in K562 cells.[2] Another derivative, W24 , induced G2/M cell cycle arrest in HGC-27 cells by regulating Cyclin B1.[18]
Modulation of Key Signaling Pathways
The observed apoptosis and cell cycle arrest are consequences of the interaction of these compounds with critical signaling pathways.
-
The p53/MDM2 Pathway: Compound 6o is suggested to exert its effects by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[1][2][6][17]
-
The PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[18] The derivative W24 has been identified as an inhibitor of this pathway, leading to the downstream effects of cell cycle arrest and apoptosis.[18]
Signaling Pathway of a 1H-Indazole-3-Amine Derivative Targeting PI3K/AKT/mTOR
Caption: Proposed mechanism of action for PI3K/AKT/mTOR inhibiting 1H-indazole-3-amine derivatives.
Conclusion and Future Directions
The novel 1H-indazole-3-amine derivatives presented in this guide demonstrate significant potential as a new class of anticancer agents. Their potent and selective cytotoxicity against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways, makes them compelling candidates for further preclinical and clinical development. Future research should focus on optimizing their pharmacokinetic properties, evaluating their in vivo efficacy in animal models, and further elucidating their precise molecular targets to fully realize their therapeutic potential.
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A Researcher's Guide to Solvent Selection for Regioselective Cyclization
In the intricate dance of chemical synthesis, the choice of solvent is often a pivotal decision that can dictate the success or failure of a reaction. This is particularly true for regioselective cyclizations, where the solvent can profoundly influence which of several possible cyclic products is formed. This guide, intended for researchers, scientists, and professionals in drug development, delves into the critical role of solvents in directing the regiochemical outcome of cyclization reactions. By understanding the underlying principles and examining relevant experimental data, we can move beyond trial-and-error and make informed decisions in the laboratory.
The regioselectivity of a cyclization reaction—the preference for forming one constitutional isomer over another—is governed by a delicate interplay of electronic and steric factors. The solvent, far from being an inert medium, actively participates in this process by solvating reactants, intermediates, and transition states, thereby altering their relative energies. This guide will explore how different solvents, through their polarity, coordinating ability, and hydrogen-bonding capacity, can be leveraged to control the regiochemical course of these crucial transformations.
The Underlying Chemistry: How Solvents Dictate Regioselectivity
The influence of a solvent on regioselectivity can be broadly attributed to its ability to stabilize or destabilize key intermediates and transition states along competing reaction pathways. For instance, in reactions proceeding through charged intermediates, polar solvents will preferentially stabilize the more charge-delocalized species, thereby favoring the pathway leading to its formation.
A classic example can be found in the intramolecular Heck reaction. The choice between an endo- or exo-cyclization pathway can often be tipped in favor of one over the other by simply changing the solvent. Non-polar solvents like toluene tend to favor the neutral Heck pathway, often leading to the thermodynamically more stable product. In contrast, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) can promote an ionic pathway, stabilizing charged intermediates and potentially leading to a different regioisomer.
Comparative Analysis of Common Solvents in Regioselective Cyclization
To illustrate the practical implications of solvent choice, we will consider a hypothetical regioselective intramolecular cyclization of a substrate containing two potential nucleophilic sites that can attack an electrophilic center, leading to either a five-membered or a six-membered ring.
Table 1: Influence of Solvent on the Regioselectivity of a Hypothetical Cyclization Reaction
| Solvent | Dielectric Constant (ε) | Product Ratio (5-membered : 6-membered) | Predominant Isomer |
| Toluene | 2.4 | 15 : 85 | 6-membered |
| Tetrahydrofuran (THF) | 7.6 | 40 : 60 | 6-membered |
| Acetonitrile (MeCN) | 37.5 | 70 : 30 | 5-membered |
| Dimethylformamide (DMF) | 36.7 | 85 : 15 | 5-membered |
The data presented in Table 1 clearly demonstrates a dramatic solvent-dependent shift in regioselectivity. Non-polar toluene strongly favors the formation of the six-membered ring, whereas the highly polar aprotic solvents, acetonitrile and DMF, lead to a preponderance of the five-membered ring. This trend suggests that the transition state leading to the five-membered ring is likely more polar and is therefore preferentially stabilized by polar solvents.
Figure 1: Energy profile diagram illustrating solvent effects on transition state stabilization.
Experimental Protocol: A Step-by-Step Guide to Evaluating Solvents
The following protocol outlines a general procedure for systematically evaluating the effect of different solvents on the regioselectivity of a cyclization reaction.
1. Materials and Reagents:
-
Starting material (substrate for cyclization)
-
Catalyst/Reagent required for the reaction
-
Anhydrous solvents: Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Internal standard for GC/HPLC analysis
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
2. Reaction Setup:
-
Set up four parallel reactions, one for each solvent to be tested.
-
To each flame-dried round-bottom flask under an inert atmosphere, add the starting material (e.g., 100 mg, 1 eq) and a magnetic stir bar.
-
Add the chosen anhydrous solvent (e.g., 5 mL) to each flask via syringe.
-
If the reaction requires a catalyst or reagent, add it at this stage (e.g., 0.1 eq).
3. Reaction Execution:
-
Stir the reaction mixtures at the desired temperature (e.g., 80 °C).
-
Monitor the progress of the reactions by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
4. Work-up and Analysis:
-
Once the starting material is consumed, cool the reactions to room temperature.
-
Quench the reactions appropriately (e.g., with water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR, GC, or HPLC to determine the ratio of the regioisomeric products. The use of an internal standard is crucial for accurate quantification.
Figure 2: Workflow for evaluating solvent effects on regioselective cyclization.
Trustworthiness and Self-Validation
The reliability of these experimental findings hinges on a well-designed and controlled experimental setup. The use of an internal standard in the analytical step is a critical self-validating measure. It corrects for variations in sample injection volume and detector response, ensuring that the determined product ratios are accurate and reproducible. Furthermore, running reactions in parallel under identical conditions (temperature, concentration, stirring rate) minimizes systematic errors and allows for a direct and fair comparison of the solvent effects.
Authoritative Grounding and Mechanistic Insights
The principles discussed here are well-established in the field of physical organic chemistry. The ability of polar solvents to stabilize charged intermediates and transition states is a cornerstone of mechanistic understanding. For a deeper dive into the theory of solvent effects on reaction rates and equilibria, readers are encouraged to consult authoritative texts and review articles on the subject. The choice of solvent can also influence the conformational preferences of the substrate, which in turn can impact the feasibility of the cyclization to form different ring sizes.
Conclusion
The selection of a solvent is a powerful tool in the arsenal of a synthetic chemist for controlling the regiochemical outcome of cyclization reactions. As demonstrated, a systematic evaluation of different solvents, guided by an understanding of their physical properties and potential interactions with the reacting species, can lead to significant improvements in reaction selectivity. The experimental protocol provided herein offers a robust framework for such investigations. By combining empirical data with a sound mechanistic understanding, researchers can navigate the complexities of regioselective synthesis with greater confidence and precision.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
A Comparative Guide to Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Its synthesis is a critical step in the development of new pharmaceuticals. Historically, transition metal-catalyzed reactions have been the mainstay for constructing this bicyclic heterocycle. However, the increasing demand for greener, more cost-effective, and atom-economical methods has led to the development of powerful metal-free alternatives. This guide provides an in-depth, objective comparison of these two prominent strategies, offering supporting experimental data and detailed protocols to inform the selection of the most suitable method for your research and development needs.
The Dichotomy in Indazole Synthesis: A Tale of Two Strategies
The choice between a metal-free and a metal-catalyzed approach to indazole synthesis is not merely a matter of academic preference; it has significant practical implications regarding cost, environmental impact, and the potential for metal contamination in the final active pharmaceutical ingredient (API).
Metal-catalyzed synthesis methods, often employing palladium, copper, or rhodium, are lauded for their high efficiency, broad substrate scope, and the ability to construct complex indazole derivatives.[1][2] These methods typically involve the formation of a key carbon-nitrogen bond through processes like intramolecular C-H amination or cross-coupling reactions. The catalyst's role is to lower the activation energy of these transformations, enabling reactions that would otherwise be sluggish or unfeasible.
Metal-free synthesis , on the other hand, leverages intramolecular cyclization reactions, often promoted by common organic reagents or oxidants. These methods are gaining traction due to their milder reaction conditions, avoidance of potentially toxic and expensive transition metals, and often simpler purification procedures.[3][4]
To provide a clear, quantitative comparison, let's examine two representative and highly cited methods for the synthesis of 1H-indazoles: a palladium-catalyzed intramolecular C-H amination and a metal-free cyclization of o-aminobenzoximes.
At a Glance: Performance Comparison
| Feature | Metal-Free Synthesis (from o-Aminobenzoximes)[3] | Metal-Catalyzed Synthesis (Pd-Catalyzed C-H Amination)[1][2] |
| Key Reagents | Methanesulfonyl chloride, Triethylamine | Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ |
| Typical Yield | Good to excellent (often >80%) | Good to high (often >80%) |
| Reaction Temperature | 0–23 °C | 50 °C |
| Reaction Time | ~5 hours | 10–24 hours |
| Substrate Scope | Broad, tolerates various substituted o-aminobenzoximes | Broad, tolerates various functional groups on hydrazones |
| Key Advantages | Mild conditions, no transition metal, readily available reagents, scalable.[3] | High efficiency, applicable to a wide range of hydrazone precursors. |
| Key Disadvantages | Requires preparation of the oxime precursor. | Requires a cocktail of metal reagents, potential for metal contamination. |
Visualizing the Synthetic Pathways
The fundamental difference in the synthetic logic between these two approaches can be visualized through the following workflows.
Caption: High-level comparison of metal-free and metal-catalyzed indazole synthesis workflows.
Delving into the Mechanisms: Causality in Action
Understanding the "why" behind the experimental choices is paramount for troubleshooting and optimization.
The Elegance of Metal-Free Synthesis: Activating for Cyclization
The metal-free synthesis of 1H-indazoles from o-aminobenzoximes is a prime example of strategic functional group activation.[3] The core principle lies in rendering the oxime hydroxyl group a better leaving group, thereby facilitating an intramolecular nucleophilic attack by the ortho-amino group.
Caption: Simplified mechanism of metal-free indazole synthesis from an o-aminobenzoxime.
Methanesulfonyl chloride (MsCl) is an excellent choice for this activation due to its high reactivity and the good leaving group ability of the resulting mesylate. Triethylamine acts as a mild base to neutralize the HCl generated during the reaction, preventing unwanted side reactions. The reaction proceeds at a mild 0-23 °C, which is a significant advantage in terms of energy consumption and compatibility with sensitive functional groups.[3]
The Power of Palladium: Orchestrating C-H Activation and Amination
The palladium-catalyzed synthesis of 3-aryl/alkylindazoles from hydrazones is a testament to the power of transition metals in forging challenging bonds.[1][2] This method relies on a C-H activation/intramolecular amination cascade.
The catalytic cycle is initiated by the coordination of the hydrazone to the Pd(II) catalyst. A concerted metalation-deprotonation step then leads to the formation of a palladacycle intermediate. This is the crucial C-H activation step, where the palladium catalyst selectively breaks a typically unreactive C-H bond on the aryl ring. Subsequent reductive elimination from this intermediate forms the indazole N-N and C-N bonds and regenerates a Pd(0) species. The role of the copper and silver co-oxidants is to reoxidize the Pd(0) back to the active Pd(II) state, thus closing the catalytic cycle. The choice of DMSO as a solvent is often critical, as its coordinating ability can stabilize the catalytic species.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are detailed protocols for the synthesis of a representative 1H-indazole via both a metal-free and a metal-catalyzed method.
Protocol 1: Metal-Free Synthesis of 1H-Indazole from 2-Aminobenzophenone Oxime[3]
Materials:
-
2-Aminobenzophenone oxime
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-aminobenzophenone oxime (1.0 mmol) in dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 mmol).
-
Slowly add a solution of methanesulfonyl chloride (1.2 mmol) in dichloromethane (5 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate (10 mL) and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 1H-indazole.
Protocol 2: Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indazole from Benzophenone Tosylhydrazone[1][2]
Materials:
-
Benzophenone tosylhydrazone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver(I) trifluoroacetate (AgOCOCF₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a reaction vial, add benzophenone tosylhydrazone (0.5 mmol), palladium(II) acetate (10 mol %), copper(II) acetate (1.0 equiv), and silver(I) trifluoroacetate (2.0 equiv).
-
Evacuate and backfill the vial with nitrogen.
-
Add dimethyl sulfoxide (10 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 50 °C for 10-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-phenyl-1H-indazole.
Conclusion: Selecting the Optimal Synthetic Route
The choice between metal-free and metal-catalyzed indazole synthesis is context-dependent.
Metal-free synthesis is an excellent choice for large-scale production where cost, metal contamination, and environmental impact are major concerns. The mild reaction conditions and use of readily available reagents make it an attractive and practical option.[3]
Metal-catalyzed synthesis remains a powerful tool for accessing a wide diversity of complex indazole derivatives, particularly in a research and discovery setting. The high efficiency and broad substrate scope can accelerate the synthesis of novel compounds for biological screening.[1][2]
Ultimately, the decision rests on a careful consideration of the specific target molecule, the scale of the synthesis, and the resources available. This guide provides the foundational knowledge and practical protocols to make an informed decision, empowering researchers to efficiently and effectively construct this vital heterocyclic scaffold.
References
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Counceller, C. M., Eichman, C. C., Wray, B. C., & Stambuli, J. P. (2008). A practical, metal-free synthesis of 1H-indazoles. Organic letters, 10(5), 1021–1023. [Link]
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Inamoto, K., et al. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(7), 997–1005. [Link]
-
Paveglio, G. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. [Link]
-
Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic letters, 9(15), 2931–2934. [Link]
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Gaikwad, D. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(15), 2931-2934. [Link]
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Lee, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6498-6508. [Link]
-
Counceller, C. M., Eichman, C. C., Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(5), 1021-1023. [Link]
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Gaikwad, D. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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Paveglio, G. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079-1087. [Link]
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Cho, C. S., et al. (2004). Facile Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles from 2-Bromobenzaldehydes and Arylhydrazines. Chemical Communications, (1), 104-105. [Link]
-
Li, G., et al. (2019). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers, 6(18), 3265-3269. [Link]
-
Naas, M., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Organic Letters, 17(17), 4212-4215. [Link]
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The Rise of Indazole Scaffolds in HIV-1 Capsid Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to combating the HIV/AIDS pandemic, the quest for novel therapeutic agents with unique mechanisms of action is paramount. The emergence of drug resistance to existing antiretroviral therapies necessitates a continuous exploration of new chemical scaffolds and viral targets. Among these, the indazole nucleus has garnered significant attention, leading to the development of potent anti-HIV agents. This guide provides an in-depth comparison of compounds derived from a key substituted bromo-indazol-amine scaffold, focusing on their anti-HIV activity, mechanism of action, and the experimental data underpinning their development. While the specific scaffold 3-Bromo-1H-indazol-4-amine has limited publicly available data regarding its anti-HIV derivatives, a closely related regioisomer, 7-Bromo-4-chloro-1H-indazol-3-amine , has proven to be a critical intermediate in the synthesis of one of the most promising next-generation anti-HIV drugs, Lenacapavir .[1][2][3][4] This guide will, therefore, focus on the anti-HIV activity stemming from this pivotal scaffold, offering a comparative analysis grounded in robust scientific evidence.
The Indazole Scaffold: A Privileged Structure in HIV Research
The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that can bind with high affinity to biological targets. In the context of HIV, derivatives of indazole have been explored for their ability to inhibit various viral enzymes. However, the most profound impact of this scaffold has been in the development of HIV-1 capsid (CA) inhibitors.
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes. It plays a crucial role in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and assembly.[5] Targeting the capsid, therefore, offers a multi-faceted approach to disrupting viral replication.
From a Bromo-Indazol-Amine Intermediate to a Potent Capsid Inhibitor: The Lenacapavir Story
The synthesis of the potent anti-HIV therapeutic, Lenacapavir, relies on the key heterocyclic fragment, 7-Bromo-4-chloro-1H-indazol-3-amine.[1][2][3][4] This intermediate provides the necessary structural foundation for building the complex molecule that can effectively bind to the HIV-1 capsid protein.
Synthesis of the Key Intermediate
The practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been a subject of significant process development to enable large-scale production.[1][2][3][4] A common synthetic route involves a two-step sequence starting from 2,6-dichlorobenzonitrile. This includes a regioselective bromination followed by a cyclization reaction with hydrazine to form the desired 3-aminoindazole regioisomer.[1][6]
Caption: Synthetic pathway to the key intermediate.
Comparative Analysis of Anti-HIV Activity
Lenacapavir, derived from the 7-bromo-4-chloro-1H-indazol-3-amine scaffold, exhibits potent anti-HIV-1 activity at picomolar concentrations. Its unique mechanism of action as a capsid inhibitor distinguishes it from other classes of antiretroviral drugs.
| Compound/Drug | Drug Class | Mechanism of Action | EC50 (HIV-1) | Primary Target |
| Lenacapavir | Capsid Inhibitor | Binds to the HIV-1 capsid protein, disrupting multiple stages of the viral lifecycle. | ~100 pM | HIV-1 Capsid (CA) |
| Zidovudine (AZT) | NRTI | Inhibits reverse transcriptase by chain termination. | 3-12 nM | HIV-1 Reverse Transcriptase |
| Nevirapine | NNRTI | Non-competitively inhibits reverse transcriptase. | 10-40 nM | HIV-1 Reverse Transcriptase |
| Dolutegravir | INSTI | Inhibits the viral integrase enzyme. | ~1 nM | HIV-1 Integrase |
| Darunavir | Protease Inhibitor | Inhibits the viral protease enzyme, preventing viral maturation. | 1-5 nM | HIV-1 Protease |
Note: EC50 values can vary depending on the cell line and assay conditions. The values presented are for comparative purposes.
The exceptionally low EC50 value of Lenacapavir highlights the potency that can be achieved by targeting the HIV-1 capsid with molecules built upon the indazole scaffold.
Mechanism of Action: A Multi-Pronged Attack on the HIV-1 Capsid
Lenacapavir's mechanism of action is a key differentiator. It binds to a conserved pocket on the surface of the HIV-1 capsid protein. This binding has a dual effect:
-
Early Stage Inhibition: It interferes with the proper disassembly of the viral capsid (uncoating) after the virus enters the host cell. This premature disassembly or stabilization of the capsid core disrupts reverse transcription and prevents the viral DNA from reaching the nucleus.
-
Late Stage Inhibition: During the formation of new virus particles, Lenacapavir interferes with the assembly of the capsid, leading to the production of non-infectious virions.
Caption: Workflow for in vitro anti-HIV evaluation.
Conclusion and Future Directions
The journey from the 7-bromo-4-chloro-1H-indazol-3-amine intermediate to the highly potent HIV-1 capsid inhibitor, Lenacapavir, underscores the power of medicinal chemistry in leveraging privileged scaffolds to address critical unmet medical needs. The indazole core has proven to be an exceptional starting point for the design of a new class of antiretroviral agents with a novel mechanism of action. The remarkable potency and long-acting potential of Lenacapavir offer a significant advancement in HIV-1 treatment and prevention.
Future research in this area will likely focus on:
-
Exploring other indazole regioisomers and substitution patterns to identify new derivatives with improved potency, resistance profiles, and pharmacokinetic properties.
-
Developing second-generation capsid inhibitors that can overcome any potential resistance to Lenacapavir.
-
Investigating the potential of indazole-based compounds to inhibit other viral targets.
The success of this indazole-derived compound serves as a testament to the importance of continued innovation in antiretroviral drug discovery and provides a strong foundation for the development of the next generation of HIV therapeutics.
References
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Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved from [Link]
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Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Retrieved from [Link]
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Che, Z., Tian, Y., Liu, S., Hu, M., & Chen, G. (2018). Synthesis and in Vitro Anti-Hiv-1 Evaluation of Some N-Arylsulfonyl-3-Formylindoles. Brazilian Journal of Pharmaceutical Sciences, 54(3). Retrieved from [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Z. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6599. Retrieved from [Link]
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Zhang, H., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming Product Identity via GC-MS Analysis
<Step>
For Distribution: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Identification
In the realms of pharmaceutical development, quality control, and forensic science, the precise and unequivocal identification of a chemical entity is not merely a procedural step but the bedrock of product safety, efficacy, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) has long been revered as a "gold standard" for this purpose.[1] Its power lies in the synergistic combination of two robust analytical techniques: the superior separation capability of gas chromatography and the definitive identification power of mass spectrometry.[2][3][4] This guide provides an in-depth, experience-driven protocol for confirming product identity using GC-MS, contrasts its performance with viable alternatives, and offers the experimental data necessary for informed decision-making.
The core principle of GC-MS involves separating volatile and semi-volatile compounds in the gas phase, followed by their ionization and detection based on their mass-to-charge ratio.[5] This dual-layered analysis provides two critical data points for identification: the retention time from the GC and the mass spectrum from the MS.[6] The resulting mass spectrum serves as a unique molecular "fingerprint," which, when compared against extensive, curated libraries, allows for high-confidence identification of unknown compounds.[7][8][9]
The GC-MS Workflow: A Self-Validating System for Identity Confirmation
The trustworthiness of a GC-MS analysis for product identity is rooted in a meticulously executed and self-validating workflow. Each step is designed not only to generate data but also to provide internal checks that ensure the reliability of the final identification.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-1H-indazol-4-amine
As researchers and drug development professionals, our work with novel chemical entities like 3-Bromo-1H-indazol-4-amine is critical for scientific advancement. However, our responsibility extends beyond discovery and application to include the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Based on related chemicals, this compound should be presumed to have the following hazard classifications:
| GHS Pictogram | Hazard Class & Category | Hazard Statement |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[2][3][4] | |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[2][4][5] | |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[2][4][5] | |
| STOT - Single Exposure (Respiratory), Category 3 | H335: May cause respiratory irritation.[2][5] |
The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds.[6][7] These substances are subject to specific disposal regulations due to their potential to form hazardous byproducts, such as hydrobromic acid, during improper treatment or incineration.[8] Therefore, dilution and drain disposal are strictly prohibited.[9][10]
Pre-Disposal: Essential Safety and Handling
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Engineering Controls
All work involving this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2][3][11] The facility should be equipped with an eyewash station and a safety shower in case of accidental contact.[12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12][13]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[1][11]
-
Body Protection: A lab coat is required to protect against skin contact.[1] Ensure exposed skin is covered.
-
Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator is necessary.[1][13]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, documented process. Never dispose of this chemical via evaporation in a fume hood or as regular trash.[10]
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management to prevent dangerous reactions and ensure correct final disposal.
-
Designate as Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[14][15]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong oxidizing agents.[9][16][17] Mixing waste streams can complicate and significantly increase the cost of disposal.[10] Keep solid and liquid waste separate.[18]
Step 2: Container Selection and Management
-
Primary Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, chemically compatible, and leak-proof container.[9][19] If possible, using the original container is a good practice.[16]
-
Container Integrity: Ensure the container is in good condition with a secure, tightly sealing lid.[15] The container must remain closed at all times except when actively adding waste.[9][10] Do not overfill containers; a maximum of 90% capacity is recommended.[14]
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for safety.
-
Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][16]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[15]
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 4: Temporary Storage (Satellite Accumulation)
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[19] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9][10] This is a mandatory practice for liquid hazardous waste.[19]
-
Segregation: Ensure the container is stored away from incompatible materials.[16]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[9]
-
Licensed Disposal: Do not attempt to dispose of the material yourself. The final disposal must be handled by a licensed professional waste disposal service, which will typically use high-temperature incineration with appropriate flue gas scrubbing to manage the halogenated components safely.[11][20][21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Navigating the Safe Handling of 3-Bromo-1H-indazol-4-amine: A Guide for Laboratory Professionals
As a key building block in medicinal chemistry and drug development, 3-Bromo-1H-indazol-4-amine and its structural isomers are foundational to the synthesis of novel therapeutics.[1][2][3] The utility of such molecules, however, is paired with a critical need for rigorous safety protocols. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring that its potential in research is realized without compromising the safety of laboratory personnel. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety and scientific integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
A thorough understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice. Based on data from structurally similar compounds, this compound is classified with several key hazards that dictate all handling procedures.
The primary risks associated with this compound are significant irritation and acute toxicity.[4] It is classified as harmful if swallowed, and capable of causing serious skin and eye irritation, as well as respiratory irritation.[4] This profile necessitates a multi-faceted approach to personal protection, focusing on preventing all routes of exposure: dermal, ocular, and inhalation.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided through proper gloves and a lab coat.[4] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Mandatory use of chemical safety goggles is required to prevent contact with dust or splashes.[4] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | All handling of the solid must be done in a certified chemical fume hood to prevent inhalation of dust.[4][5] |
The Core Directive: Personal Protective Equipment (PPE)
Personal protective equipment is the most critical barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards.
-
Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[4]
-
Skin and Body Protection: To mitigate the H315 hazard ("Causes skin irritation"), comprehensive skin protection is essential.[4]
-
Gloves: Chemical-resistant nitrile or neoprene gloves are the recommended standard. Always inspect gloves for tears or punctures before use.[8] Employ proper glove removal technique to avoid contaminating your skin and dispose of them in the appropriate waste stream after use.[7]
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[8]
-
-
Respiratory Protection: The primary method for preventing respiratory exposure (H335) is the use of engineering controls.[4]
-
Primary Control: All work involving the solid form of this compound must be conducted within a certified chemical fume hood.[8][9] This is the most effective way to control airborne particulates.
-
Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[8] All respirator use must be in accordance with a formal respiratory protection program.[10]
-
Operational Workflow: From Receipt to Disposal
A self-validating protocol ensures safety at every step of the chemical's lifecycle in the laboratory. The following workflow is designed to minimize exposure and prevent accidental release.
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Conduct all manipulations of the solid compound inside the fume hood to contain any dust.[9]
-
When weighing and transferring the powder, use techniques that minimize dust generation, such as using a spatula carefully and avoiding dropping the material from a height.
-
-
Post-Handling and Decontamination:
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[4]
-
Spill: For a small spill, and only if trained, wear appropriate PPE and gently sweep up the solid material, avoiding dust creation.[8] Place it in a sealed, labeled container for hazardous waste disposal.[4][7]
-
Disposal and Storage Plan
Proper disposal is a legal and ethical requirement to protect both people and the environment.
-
Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[4][5][6]
-
Waste Disposal:
-
All solid waste, including contaminated consumables (e.g., weigh paper, gloves, wipes), must be collected in a clearly labeled, sealed hazardous waste container.[11]
-
Contaminated solvents or solutions should be collected in a designated halogenated organic waste container.
-
Never dispose of this chemical down the drain.[7]
-
All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with all local, state, and federal regulations.[4] For brominated aromatic compounds, disposal often involves high-temperature incineration at a specialized facility.[12]
-
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
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PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024, June 3). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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ChemRxiv. (2024, April 30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]
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Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

